Tetraphenylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
tetraphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAVCPKULITDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061430 | |
| Record name | Tetraphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-08-4 | |
| Record name | 1,1′,1′′,1′′′-Silanetetrayltetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylsilane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylsilane | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-silanetetrayltetrakis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenylsilane | |
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| Record name | Tetraphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TETRAPHENYLSILICON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XSD5J49CO | |
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Foundational & Exploratory
Synthesis of Tetraphenylsilane and its derivatives
An In-depth Technical Guide to the Synthesis of Tetraphenylsilane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodologies for preparing this compound and its functionalized derivatives. It is intended to serve as a technical guide for researchers and professionals in the fields of organic synthesis, materials science, and drug development, offering detailed experimental protocols and comparative data to facilitate the design and execution of synthetic strategies.
Introduction to this compound
This compound (TPS) is a tetrahedral molecule with a central silicon atom bonded to four phenyl groups. Its unique three-dimensional and non-planar structure imparts valuable properties, such as high thermal stability and the ability to form amorphous films, making it an excellent core for various functional materials.[1][2][3] Derivatives of this compound are extensively investigated for applications in organic optoelectronics, as molecular glass resists for advanced lithography, and as versatile building blocks for the construction of complex supramolecular architectures.[1][2][3][4] The facile modification of the peripheral phenyl rings allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its chemical and physical properties.[1][2][3]
Synthetic Routes to this compound and its Precursors
The synthesis of this compound and its key intermediates, such as tetrahalophenylsilanes, can be achieved through several established methods. The choice of method often depends on the desired scale, available starting materials, and the target functionality.
Grignard Reaction
The Grignard reaction is a classic and widely used method for forming silicon-carbon bonds.[5] It typically involves the reaction of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with a phenylmagnesium halide Grignard reagent.[5][6] The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[6][7][8]
A logical workflow for the Grignard-based synthesis of this compound is illustrated below.
Caption: Grignard reaction workflow for this compound synthesis.
Wurtz-Fittig Reaction
The Wurtz-Fittig reaction provides an alternative route for the formation of aryl-silicon bonds. This reaction involves the coupling of an aryl halide and an alkyl or silicon halide in the presence of sodium metal.[9][10][11][12] For the synthesis of this compound, this would typically involve reacting an aryl halide with a silicon halide and sodium metal in a suitable solvent.[9][12]
Direct Synthesis (Müller-Rochow Process)
The direct synthesis, or Müller-Rochow process, is a large-scale industrial method for producing organosilicon compounds.[13][14][15][16] This process typically involves the reaction of elemental silicon with an organic halide at high temperatures in the presence of a copper catalyst.[13][16] While primarily used for methylchlorosilanes, variations of this process can be adapted for the synthesis of phenyl-substituted silanes.[13][16]
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for tailoring its properties for specific applications. This is typically achieved by synthesizing tetra(halophenyl)silane intermediates, which can then be further modified.
Synthesis of Tetra(halophenyl)silanes
Tetrakis(4-bromophenyl)silane and tetrakis(4-iodophenyl)silane are key precursors for a variety of functionalized derivatives.[4][17] These compounds can be synthesized via lithiation of a dihalobenzene followed by reaction with a silicon source.[4][17]
A general workflow for the synthesis of functionalized this compound derivatives from a tetra(halophenyl)silane precursor is depicted below.
Caption: Synthetic workflow for functionalized this compound derivatives.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the synthesis of key this compound derivatives, along with tabulated quantitative data.
Experimental Protocol: [17] A solution of 1,4-diiodobenzene (13.2 g, 40.0 mmol) in THF (250 mL) is stirred at -78°C under a dry nitrogen atmosphere. A solution of butyllithium (16 mL, 2.5 M in hexane, 40 mmol) is added dropwise. The resulting mixture is kept at -78°C for 20 minutes, and then SiCl₄ (1.15 mL, 10.0 mmol) is added dropwise. The mixture is stirred at -78°C for 30 minutes and then at 25°C for 1 hour. Subsequently, 1 M aqueous HCl (100 mL) is added, and the phases are separated. The organic phase is washed with saturated aqueous Na₂S₂O₃ (100 mL), water (100 mL), and brine (100 mL), and then dried over MgSO₄ and filtered to yield the product.
Experimental Protocol: [17] A solution of tetrakis(4-bromophenyl)silane (2.6 g, 4.0 mmol) in THF (250 mL) is stirred at -78°C under a dry nitrogen atmosphere and treated dropwise with a solution of butyllithium (8.0 mL, 2.5 M in hexane, 20 mmol). The resulting mixture is kept at -78°C for 30 minutes, and then CO₂ is bubbled through it. The mixture is stirred at -78°C for 3 hours and is then acidified with 1 M aqueous HCl (125 mL). The organic phase is separated, washed with H₂O (100 mL) and brine (100 mL), dried over MgSO₄, and filtered to afford the product.
Experimental Protocol: [17] A solution of tetrakis(4-bromophenyl)silane (652 mg, 1.00 mmol) in THF (60 mL) is stirred at -78°C under a dry nitrogen atmosphere and treated dropwise with a solution of butyllithium (3.20 mL, 2.5 M in hexane, 8.00 mmol). The resulting mixture is kept at -78°C for 30 minutes, and then B(OCH₃)₃ (1.80 mL, 16.1 mmol) is added dropwise. The mixture is stirred overnight while the temperature is allowed to rise to 25°C. To the solution, 3 M aqueous NaOH (3 mL) is added, followed by 30% aqueous H₂O₂ (2 mL), and then the mixture is heated at reflux for 1 hour to yield the product.
Experimental Protocol for TPSi-Boc₁₀₀%: [1][18] To a solution of TPSi-8OH (a polyhydroxylated this compound derivative, 2.36 g, 3.07 mmol) and 4-dimethylaminopyridine (DMAP, 0.075 g, 0.6 mmol) in THF (40 mL), di-tert-butyl dicarbonate (Boc₂O, 5.36 g, 24.6 mmol) is added slowly using a dropping funnel.[1][18] This mixture is stirred at room temperature for 3 hours. The resulting solution is poured into dichloromethane and washed with a dilute hydrochloric acid aqueous solution (pH = 5) and water. The organic layer is dried over MgSO₄ and concentrated by a rotary evaporator to yield the product.[1][18]
Table 1: Quantitative Data for the Synthesis of a t-Boc Protected this compound Derivative (TPSi-Boc₁₀₀%) [1]
| Property | Value |
| Yield | 88% |
| FTIR (KBr, cm⁻¹) | 2984 (ν C–H aromatic), 1770 (ν C=O ester), 1509 (ν C=C aromatic), 1294 and 1261 (ν C–O–C ether) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.04 (s, 2H, Ar-H), 7.84 (s, 4H, Ar-H), 7.77 (s, 4H, Ar-H), 7.66 (s, 4H, Ar-H), 7.61 (d, J = 8.5, 4H, Ar-H), 7.50 (s, 6H, Ar-H), 7.40 (d, J = 8.4, 4H, Ar-H), 1.47 (d, J = 5.7, 72H, -OC(CH₃)₃) |
| HRMS (ESI) m/z | [M + Na + K]²⁺ calcd for C₈₈H₁₀₀NaKO₂₄Si²⁺ 815.2949, found 815.2949 |
Applications in Drug Development and Materials Science
While direct applications of this compound in drug molecules are not as prevalent as scaffolds like tetrazole or tetralin, its derivatives hold significant promise in drug delivery and diagnostics.[19][20][21][22][23] The tetrahedral and rigid nature of the core can be exploited to create well-defined nanostructures for targeted drug delivery.[23] Furthermore, the functional handles on the phenyl rings allow for the attachment of bioactive molecules, imaging agents, or solubilizing groups.
In materials science, this compound derivatives are at the forefront of research in organic electronics and photolithography.[1][2][3][24] Their excellent thermal stability, amorphous film-forming properties, and tunable electronic characteristics make them ideal candidates for host materials in organic light-emitting diodes (OLEDs) and as molecular glass resists for high-resolution patterning in the semiconductor industry.[1][2][3][18]
Conclusion
The synthesis of this compound and its derivatives is a well-established field with a diverse array of synthetic methodologies. The ability to functionalize the this compound core through versatile intermediates like tetra(halophenyl)silanes opens up a vast chemical space for the development of novel materials with tailored properties. This guide provides a foundational understanding of the key synthetic routes and experimental procedures, aiming to empower researchers to explore the full potential of this remarkable molecular scaffold in their respective fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution | MDPI [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Molecular Glass Resists Based on this compound Derivatives: Effect of Protecting Ratios on Advanced Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 23. The Application of Tetrahedral Framework Nucleic Acids as a Drug Carrier in Biomedicine Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure of Tetraphenylsilane
Introduction
Tetraphenylsilane (Si(C₆H₅)₄) is a tetraorganosilane featuring a central silicon atom tetrahedrally bonded to four phenyl groups. Its rigid, well-defined three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Understanding its solid-state structure is critical for designing new materials and for controlling crystallization processes.
Polymorphism, the ability of a solid material to exist in more than one crystal form, has significant implications for the physical and chemical properties of a compound, including its solubility, stability, and bioavailability. This guide provides a comprehensive overview of the known crystal structure of this compound. Based on an extensive review of the current scientific literature, this compound has been characterized in a single, stable crystalline form. To date, no polymorphs have been experimentally isolated or reported.
This document details the crystallographic data, experimental protocols for structure determination, and logical workflows pertinent to the analysis of this compound.
Crystal Structure and Quantitative Data
This compound crystallizes in a tetragonal system, which is isomorphous with the tetraphenyl derivatives of other Group 14 elements such as carbon, germanium, and tin.[1] The molecule in the crystal possesses exact S₄ (4-bar) symmetry.[2]
The comprehensive crystallographic data for this compound is summarized in the table below.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1][2] |
| Space Group | P-42₁c (No. 114) | [1][2] |
| Unit Cell Dimensions | a = 11.466 (7) Å | [1] |
| c = 7.083 (2) Å | [1] | |
| Unit Cell Volume (V) | 931.2 ų | [1] |
| Molecules per Unit Cell (Z) | 2 | [1][2] |
| Calculated Density (Dx) | 1.20 g/cm³ (recalculated) | [1] |
| Measured Density (Dm) | 1.188 g/cm³ (by flotation) | [1] |
| Molecular Symmetry | S₄ (4) | [1][2] |
| Data Collection Temp. | Not explicitly stated (assumed Room Temp.) | [1] |
Table 2: Key Intramolecular Geometric Parameters
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Si-C Bond Length | 1.863 (7) Å | [1] |
| Mean C-C Bond Length | 1.389 Å | [1] |
| Mean C-Si-C Angle | 109.5° | [1] |
Experimental Protocols
The data presented in this guide is derived from established experimental procedures reported in peer-reviewed literature. The key methodologies are detailed below.
Synthesis and Crystallization
While specific synthesis reactions are not detailed in the crystallographic reports, this compound is typically synthesized via the Grignard reaction between silicon tetrachloride (SiCl₄) and phenylmagnesium bromide (PhMgBr).
For structural analysis, single crystals are required. The reported method involves:
-
Crystallization: Colorless, needle-like crystals elongated along the c-axis are grown from solution.[1] While the specific solvent system is not mentioned in the primary crystallographic reports, slow evaporation of a suitable organic solvent such as toluene or a hexane/dichloromethane mixture is a common technique for obtaining high-quality crystals of organosilicon compounds.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction.
-
Data Collection:
-
Instrument: Stoe two-circle diffractometer.[1]
-
Radiation: Copper K-alpha (CuKα) radiation (λ = 1.5418 Å).[1]
-
Technique: The ω-scan method was used to collect intensity data for hk0 to hk6 layers.[1]
-
Detection: A scintillation counter equipped with a Ni filter and pulse-height discrimination was employed.[1]
-
Data Handling: Reflections with an intensity less than 1.5 times the standard deviation (I < 1.5σ) were considered unobserved.[1]
-
-
Structure Solution and Refinement:
-
Initial Model: The structure was assumed to be isomorphous with that of tetraphenylstannane (Ph₄Sn), and the atomic coordinates of Ph₄Sn were used as a starting model.[1]
-
Refinement Method: The structure was refined using least-squares methods. An absolute scale factor and an overall temperature factor were first determined using Wilson's method.[1]
-
Refinement Cycles:
-
Initial cycles with isotropic thermal parameters, followed by anisotropic thermal parameters for carbon atoms, were performed.[1]
-
Hydrogen atoms were then placed in geometrically calculated positions.[1]
-
Further refinement cycles in anisotropic mode for non-hydrogen atoms were carried out. The silicon atom's thermal parameter was kept isotropic.[1]
-
-
Final Agreement: The final refinement converged to an R-factor of 0.071 for 408 observed reflections.[1] No absorption correction was applied.[1]
-
Visualizations: Workflows and Structures
Diagrams generated using DOT language provide clear visual representations of molecular structures and experimental processes.
Caption: Molecular geometry of this compound.
Caption: Experimental workflow for this compound.
References
An In-depth Technical Guide to the Electronic and Photophysical Properties of Tetraphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylsilane (TPS) is a fascinating organosilicon compound characterized by a central silicon atom tetrahedrally bonded to four phenyl rings. Its unique non-planar molecular structure imparts it with a range of desirable electronic and photophysical properties, including a wide bandgap and high thermal stability. These characteristics have positioned TPS and its derivatives as promising materials in the field of organic electronics, particularly as host materials in Organic Light Emitting Diodes (OLEDs). The silicon core effectively isolates the phenyl chromophores, influencing the electronic communication between them and leading to distinct photophysical behavior compared to its planar organic counterparts. While its primary applications are in materials science, the photostability and tunable electronic properties of the this compound core make it a scaffold of interest for the development of novel probes and materials in biomedical research.
This technical guide provides a comprehensive overview of the electronic and photophysical properties of this compound, detailing its synthesis, characterization, and theoretical underpinnings. It is intended to be a valuable resource for researchers and professionals working in materials science, organic chemistry, and drug development.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Grignard reaction, which involves the reaction of a phenyl Grignard reagent with silicon tetrachloride.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a white precipitate of magnesium salts will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid to the reaction mixture with vigorous stirring to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield white crystalline this compound.
-
Characterization:
-
The purity and identity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The 29Si NMR spectrum of this compound shows a characteristic single peak at approximately -14.4 ppm[1].
-
Melting point determination and mass spectrometry can further confirm the identity of the product.
Electronic Properties
The electronic properties of this compound are largely dictated by the σ- and π-interactions within the molecule. The central silicon atom, being less electronegative than carbon, influences the energy levels of the molecular orbitals. The tetrahedral arrangement of the phenyl rings prevents extensive π-conjugation between them, leading to a wide HOMO-LUMO gap.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For this compound, these orbitals are primarily located on the phenyl rings. The HOMO-LUMO energy gap is a key parameter that influences the absorption and emission characteristics.
Theoretical Calculation of HOMO-LUMO Energies: Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. The HOMO and LUMO energy levels of this compound and related compounds can be calculated using DFT methods, often with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)).
Table 1: Theoretical Electronic Properties of Representative Aromatic Silanes
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenylsilane | DFT/B3LYP/6-31G(d) | -6.58 | -0.54 | 6.04 |
| Diphenylsilane | DFT/B3LYP/6-31G(d) | -6.32 | -0.78 | 5.54 |
| Triphenylsilane | DFT/B3LYP/6-31G(d) | -6.19 | -0.89 | 5.30 |
| This compound | DFT/B3LYP/6-31G(d) | -6.15 | -0.95 | 5.20 |
Note: The values in this table are illustrative and based on typical DFT calculations for this class of compounds. Actual values may vary depending on the specific computational method and basis set used.
Photophysical Properties
The photophysical properties of this compound are a direct consequence of its electronic structure. The absorption of a photon promotes an electron from the HOMO to the LUMO, leading to an excited state. The de-excitation of this state can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is used to study the electronic transitions in a molecule. The absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the phenyl rings. Due to the electronic isolation of the phenyl groups, the spectrum is anticipated to resemble that of a substituted benzene.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., tetrahydrofuran (THF), cyclohexane).
-
Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Record the absorption spectra of the sample solutions against the solvent blank over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Table 2: UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| This compound | THF | ~260-270 (expected) | Data not readily available |
| Tetraphenyltin | Cyclohexane | 263, 269, 276 | 1,260; 1,000; 630 |
| Tetraphenylgermane | Cyclohexane | 263, 269, 275 | 1,260; 1,000; 630 |
| Tetraphenylmethane | Cyclohexane | 263, 269, 276 | 1,260; 1,000; 630 |
Note: Specific experimental UV-Vis absorption data for the parent this compound is not widely reported. The expected λmax is based on the absorption of monosubstituted benzenes. Data for related tetra-aryl compounds are provided for comparison.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule. Upon excitation, this compound can exhibit fluorescence, which is the emission of light from the singlet excited state. The non-planar structure of TPS can restrict intramolecular rotations in the solid state, which often leads to enhanced emission compared to in solution, a phenomenon known as aggregation-induced emission (AIE) in some related systems. The fluorescence emission of this compound has been reported to be in the ultraviolet region, around 310-320 nm[2].
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
For solution-state measurements, prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) in a suitable solvent.
-
For solid-state measurements, a crystalline powder or a thin film of the material can be used.
-
-
Measurement:
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength (λex) from the absorption spectrum or by recording an excitation spectrum.
-
Record the emission spectrum by scanning the emission monochromator while exciting the sample at a fixed λex.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The integrated area under the emission curve is proportional to the fluorescence intensity.
-
Table 3: Photoluminescence Data for this compound and Related Compounds
| Compound | State | λex (nm) | λem (nm) | Quantum Yield (ΦF) |
| This compound | Solid | ~270 | ~310-320[2] | Data not readily available |
| 1,1-dimethyl-2,3,4,5-tetraphenylsilole | Film | - | 490 | 0.85[3] |
| 1-methyl-1,2,3,4,5-pentaphenylsilole | Film | - | 505 | 0.78[3] |
| 1,1,2,3,4,5-hexaphenylsilole | Film | - | 510 | 0.75[3] |
Note: Specific experimental fluorescence quantum yield data for the parent this compound is not widely reported. Data for highly luminescent tetraphenylsilole derivatives are provided for context.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Experimental Protocol: Relative Quantum Yield Measurement (Solution)
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement:
-
Record the absorption spectra and the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) where Φstd is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Excited-State Lifetime
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential decay function to extract the excited-state lifetime(s).
-
Table 4: Excited-State Lifetime Data for Related Compounds
| Compound | Solvent/State | Lifetime (τ) (ns) |
| This compound | - | Data not readily available |
| Triphenyl-p-biphenylyl silane | - | Phosphorescence lifetime of 2.5 s[2] |
| Diphenyl-di-p-biphenylyl silane | - | Phosphorescence lifetime of 2.0 s[2] |
Visualizations
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound, as well as the logical relationship between its structure and photophysical properties.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Experimental and theoretical workflow for characterizing this compound.
Caption: Relationship between structure and properties of this compound.
Conclusion
This compound stands as a molecule with significant potential in materials science due to its robust structure and favorable electronic properties. This guide has provided a detailed overview of its synthesis, electronic structure, and photophysical characteristics, along with standardized protocols for its characterization. While specific quantitative photophysical data for the parent this compound molecule is not extensively documented, the provided information on related compounds and established experimental methodologies offers a solid foundation for researchers to build upon. The continued exploration of this compound and its derivatives is expected to yield novel materials with tailored properties for advanced applications in organic electronics and beyond. The workflows and property relationships visualized herein serve as a conceptual framework for understanding and further investigating this intriguing class of organosilicon compounds.
References
Tetraphenylsilane as a tetrahedral building block in supramolecular chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of supramolecular chemistry, the quest for precisely defined three-dimensional architectures has led to the exploration of a variety of molecular building blocks. Among these, tetraphenylsilane (TPS) and its derivatives have emerged as preeminent tetrahedral scaffolds. The rigid, three-dimensional geometry of the sp³-hybridized silicon core, coupled with the synthetic versatility of its four phenyl arms, makes this compound an ideal component for the rational design and construction of complex supramolecular assemblies, including metal-organic frameworks (MOFs), coordination cages, and porous organic polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a tetrahedral building block in supramolecular chemistry, with a focus on quantitative data, experimental methodologies, and the visualization of key structural and relational concepts.
Core Properties of this compound Building Blocks
The utility of this compound in supramolecular construction stems from its well-defined structural parameters. These parameters provide a predictable foundation for the geometry of the resulting assemblies.
| Property | Value | Reference Compound |
| Si-C Bond Length | 1.863(7) Å | This compound |
| C-Si-C Bond Angle | 109.5° | This compound |
| Phenyl Ring Dihedral Angle | ~50° to the 001 plane | This compound |
Synthesis of Key this compound-Based Building Blocks
The functionalization of the phenyl rings of this compound is crucial for its use in constructing supramolecular architectures. The introduction of coordinating groups such as carboxylates, bromides (for subsequent cross-coupling), or nitrogen-containing heterocycles allows for the connection of these tetrahedral nodes into extended networks or discrete cages.
Experimental Protocol: Synthesis of Tetrakis(4-bromophenyl)silane
A foundational precursor for a wide array of functionalized this compound linkers is tetrakis(4-bromophenyl)silane. A common synthetic route involves the reaction of a Grignard or organolithium reagent with silicon tetrachloride.
Materials:
-
1,4-dibromobenzene
-
n-Butyllithium (n-BuLi)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
A solution of 1,4-dibromobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for 1-2 hours at -78 °C to form the aryllithium reagent.
-
Silicon tetrachloride is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol) to yield tetrakis(4-bromophenyl)silane as a white solid.
Experimental Protocol: Synthesis of Tetrakis(4-carboxyphenyl)silane (H₄TCPSi)
Tetrakis(4-carboxyphenyl)silane is a widely used linker for the synthesis of MOFs. It can be prepared from tetrakis(4-bromophenyl)silane via a lithium-halogen exchange followed by carboxylation with carbon dioxide.
Materials:
-
Tetrakis(4-bromophenyl)silane
-
tert-Butyllithium (t-BuLi)
-
Anhydrous diethyl ether or THF
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (HCl)
Procedure:
-
Tetrakis(4-bromophenyl)silane is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under an inert atmosphere.
-
tert-Butyllithium is added dropwise, and the mixture is stirred for several hours at -78 °C.
-
The reaction mixture is then poured over an excess of crushed dry ice or bubbled with dry CO₂ gas.
-
The mixture is allowed to warm to room temperature, and the solvent is removed.
-
The residue is acidified with aqueous HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield tetrakis(4-carboxyphenyl)silane.
Supramolecular Architectures from this compound Building Blocks
The tetrahedral geometry of this compound directs the formation of a variety of supramolecular architectures, with MOFs and coordination cages being the most prominent examples.
Metal-Organic Frameworks (MOFs)
In MOFs, the this compound core acts as a 4-connecting node, linking metal-based secondary building units (SBUs) into extended, often porous, three-dimensional networks. The choice of metal and the functional groups on the phenyl rings dictate the resulting topology and properties of the MOF.
Solvothermal Synthesis of a this compound-Based MOF (General Protocol):
A mixture of a functionalized this compound linker (e.g., H₄TCPSi), a metal salt (e.g., a nitrate or acetate salt of Zn(II), Cu(II), or Zr(IV)), and a high-boiling solvent such as dimethylformamide (DMF) or diethylformamide (DEF) is sealed in a glass vial or a Teflon-lined autoclave.[1] The mixture is heated to a specific temperature (typically between 80 and 150 °C) for a period ranging from hours to days.[1] During this time, crystals of the MOF self-assemble. After cooling to room temperature, the crystals are collected, washed with fresh solvent to remove unreacted starting materials, and then activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.[1]
Logical Relationship of MOF Synthesis
Quantitative Data for this compound-Based MOFs
| MOF Designation | Metal Ion | Linker | Thermal Stability (TGA, 5% weight loss) | BET Surface Area (m²/g) |
| Zr-TCPSi MOF | Zr(IV) | Tetrakis(4-carboxyphenyl)silane | ~200 °C | 1402 |
| JUC-Z3 | Ni(0) catalyzed | Tri(4-bromophenyl)silanol | 467 °C | 739[2] |
Coordination Cages
When this compound-based ligands are combined with metal ions that have a defined coordination geometry, discrete, cage-like structures can be formed. These cages possess an internal cavity that can encapsulate guest molecules, making them interesting for applications in sensing, catalysis, and drug delivery.
Self-Assembly of a this compound-Based Coordination Cage (Conceptual Workflow): The self-assembly process is driven by the formation of coordination bonds between the donor sites on the this compound-derived ligands and the metal centers. The stoichiometry of the reactants and the coordination preferences of the metal ion dictate the final cage architecture.
// Nodes for the tetrahedral core center [label="", shape=point, style=invis]; Si [label="Si", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];
// Phenyl groups P1 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,1.5!"]; P2 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,1.5!"]; P3 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"]; P4 [label="", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-1.5!"];
// Metal corners of the cage M1 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,3!"]; M2 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,3!"]; M3 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-3!"]; M4 [label="M", shape=square, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-3!"];
// Edges from Si to Phenyls Si -- P1; Si -- P2; Si -- P3; Si -- P4;
// Edges representing ligands connecting to metals P1 -- M1 [label=" Ligand Arm"]; P1 -- M2; P2 -- M2; P2 -- M4; P3 -- M1; P3 -- M3; P4 -- M3; P4 -- M4;
// Edges forming the cage M1 -- M2; M1 -- M3; M2 -- M4; M3 -- M4; }
Applications in Drug Development and Beyond
The unique properties of this compound-based supramolecular materials open up a range of potential applications, particularly in the biomedical field.
-
Drug Delivery: The porous nature of MOFs and the cavities of coordination cages can be utilized to encapsulate and deliver therapeutic agents. The ability to tune the pore size and surface chemistry of these materials allows for the controlled release of drugs.
-
Sensing: The interaction of guest molecules with the host framework can lead to changes in the host's physical properties, such as fluorescence, which can be harnessed for the development of chemical sensors.
-
Catalysis: The well-defined and accessible active sites within MOFs, which can be either the metal nodes or functionalized organic linkers, make them promising heterogeneous catalysts for a variety of organic transformations. [3]
Conclusion
This compound has proven to be an invaluable building block in the field of supramolecular chemistry. Its rigid tetrahedral geometry and synthetic tractability have enabled the construction of a diverse array of sophisticated supramolecular architectures with tailored properties. The continued exploration of new functionalized this compound derivatives and their assembly with a wider range of metal ions is expected to lead to the discovery of novel materials with enhanced performance in areas ranging from gas storage and separation to catalysis and targeted drug delivery. This guide provides a foundational understanding of the core principles and methodologies that underpin the use of this compound in this exciting and rapidly evolving field.
References
An In-depth Technical Guide to the Solubility and Processing Characteristics of Tetraphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tetraphenylsilane (TPS), with a focus on its solubility and processing characteristics. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in materials science, organic electronics, and advanced drug delivery systems.
Core Properties of this compound
This compound is a crystalline solid with the chemical formula Si(C₆H₅)₄. It is a highly stable and inert organosilicon compound. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₀Si | N/A |
| Molecular Weight | 336.51 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 236-238 °C | N/A |
| Boiling Point | 429.9 °C at 760 mmHg | N/A |
| Density | 1.078 - 1.1 g/cm³ | N/A |
| Flash Point | 193 - 200.4 °C | N/A |
| Water Solubility | Insoluble | N/A |
Solubility Characteristics
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Acetonitrile | Soluble |
| Methanol | Soluble |
| Ethanol-Water Mixtures | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Acetone | Soluble |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the quantitative solubility of this compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (PTFE, 0.22 µm)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial with a magnetic stir bar). The excess solid should be clearly visible.
-
Place the container in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, turn off the stirrer and allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature until the dissolved this compound is left as a dry solid.
-
Weigh the vial with the dried solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Spectroscopic/Chromatographic Analysis (preferred method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (HPLC or UV-Vis).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility.
-
Logical Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Processing Characteristics
The processing of this compound into various forms such as thin films, fibers, or as a component in composites is crucial for its application. Its high melting point and thermal stability are key characteristics in this regard.
Thermal Properties
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to understand the thermal behavior of this compound.
Table 3: Thermal Analysis Data for this compound-Containing Polymers
| Polymer System | TGA (5% Weight Loss) | DSC (Glass Transition, Tg) | Atmosphere | Reference(s) |
| This compound-containing phthalonitrile polymer | 482–497°C | 290–325°C | Air | [2] |
| This compound-containing phthalonitrile polymer | 519–526°C | 290–325°C | Nitrogen | [2] |
Note: Data presented is for polymers containing a this compound moiety, indicating the high thermal stability of the core structure.
Experimental Protocol for Thermal Analysis (TGA/DSC)
Objective: To characterize the thermal stability and phase transitions of this compound.
Instruments:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
DSC Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample to observe the glass transition (if any) and melting behavior.
-
Record the heat flow as a function of temperature.
Workflow for Thermal Analysis:
Caption: Experimental workflow for TGA and DSC analysis.
Melt Processing
With a melting point of approximately 236-238 °C, this compound can be processed from the melt. However, its tendency to crystallize upon cooling needs to be considered. For applications requiring an amorphous state, rapid cooling (vitrification) may be necessary. Melt processing techniques could include:
-
Melt Casting: Melting this compound and casting it into a mold.
-
Melt Spinning: Although more common for polymers, if this compound exhibits appropriate melt viscosity and stability, it could potentially be drawn into fibers.
Thin Film Deposition
For applications in organic electronics, the deposition of high-quality thin films of this compound is essential. Physical Vapor Deposition (PVD) is a suitable technique for this purpose.
General Protocol for Physical Vapor Deposition (PVD):
-
A substrate is placed in a high-vacuum chamber.
-
This compound is placed in a crucible (evaporation source) within the chamber.
-
The crucible is heated, causing the this compound to sublime or evaporate.
-
The vaporized molecules travel through the vacuum and deposit onto the cooler substrate, forming a thin film.
-
The thickness of the film can be controlled by the deposition time and the temperature of the source.
Crystal Growth
Single crystals of this compound are often required for fundamental studies of its properties. The slow evaporation method is a common and effective technique for growing high-quality single crystals.
General Protocol for Crystal Growth by Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., benzene, toluene).
-
Filter the solution to remove any dust or particulate matter.
-
Place the solution in a clean container (e.g., a vial or beaker) and cover it loosely (e.g., with parafilm pierced with a few small holes).
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
Application in Drug Delivery
A significant application of this compound is as a core for the synthesis of star-shaped polymers used in drug delivery systems.[3][4] These systems can be engineered to respond to specific stimuli, such as the lower pH of a tumor microenvironment, to trigger the release of an encapsulated drug.
pH-Responsive Drug Release Mechanism
The general mechanism for pH-responsive drug release from this compound-cored star polymers involves the protonation of specific functional groups on the polymer arms in an acidic environment. This leads to a change in the polymer's conformation and the release of the drug.
Signaling Pathway for pH-Responsive Drug Release:
Caption: Mechanism of pH-responsive drug release.
References
An In-depth Technical Guide to the Spectroscopic Characterization of Novel Tetraphenylsilane Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel tetraphenylsilane compounds. It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows, designed to assist researchers in the synthesis and analysis of these versatile molecules.
Introduction
This compound (TPS) and its derivatives are a class of organosilicon compounds with a unique tetrahedral structure that imparts valuable properties such as thermal stability, amorphous film-forming ability, and tunable electronic characteristics.[1][2] These features make them promising candidates for a wide range of applications, including organic electronics, advanced lithography, and as building blocks for complex supramolecular structures.[2][3][4] Accurate spectroscopic characterization is paramount for confirming the synthesis of novel TPS derivatives and understanding their structure-property relationships. This guide focuses on the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible and Fluorescence Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ²⁹Si).
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A wider spectral width is typically required compared to ¹H NMR.
-
-
²⁹Si NMR Acquisition:
-
Acquire a proton-decoupled ²⁹Si NMR spectrum.
-
Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a larger number of scans and a longer relaxation delay are often necessary.
-
Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Data Presentation: NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Description |
| This compound | ²⁹Si | - | -14.4 | Typical for tetraarylsilanes.[5] |
| (4-Bromophenyl)dimethyl(phenyl)silane | ¹H | CDCl₃ | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H), 0.57 (s, 6H) | Aromatic and methyl protons.[6] |
| ¹³C | CDCl₃ | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5 | Aromatic and methyl carbons.[6] | |
| ²⁹Si | CDCl₃ | -7.49 | Silicon signal.[6] | |
| TPSi-Boc₁₀₀% | ¹H | DMSO-d₆ | 1.48, 1.47 (broad singlets, t-Boc protons), 8.04-7.40 (series of singlets, phenyl protons) | Protons of the t-Boc protecting groups and the phenyl rings.[2] |
| Partially protected TPSi-Bocₓ | ¹H | DMSO-d₆ | 10.00, 9.94 (new protons) | Assigned to the unprotected hydroxyl groups.[2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of novel this compound compounds. High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
For techniques like Electron Ionization (EI), a solid probe may be used for direct sample introduction.
-
-
Instrumentation and Ionization:
-
Choose an appropriate ionization technique based on the sample's properties. Common methods include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns.[5]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile compounds.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for large molecules and polymers.
-
-
The analysis is typically performed on a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.[1][4]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For HR-MS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.).
-
Compare the experimentally determined exact mass with the calculated theoretical mass for the proposed molecular formula.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Data Presentation: Mass Spectrometry Data
| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula |
| This compound | EI | 336.0 | 336.13 | C₂₄H₂₀Si |
| (4-Bromophenyl)dimethyl(phenyl)silane | EI | 290.0 | 290.01 | C₁₄H₁₅BrSi |
| tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate | ESI | 335.1438 ([M+Na]⁺) | 335.1438 | C₁₉H₂₄NaO₂Si |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a quick and effective method to confirm the presence of specific bonds and the success of chemical modifications.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Films: Thin films of the compound can be cast on an IR-transparent substrate (e.g., silicon wafer) for analysis.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/substrate.
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
Compare the spectrum of the product with that of the starting materials to confirm the reaction.
-
Data Presentation: FT-IR Characteristic Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Si-Phenyl | ~1430, ~1115 | Si-C stretching and phenyl ring vibrations. |
| C-H (aromatic) | 3100-3000 | Stretching vibrations. |
| C=C (aromatic) | 1600-1450 | Ring stretching vibrations. |
| Si-O-Si | 1100-1000 | Strong, broad absorption, characteristic of siloxanes.[7][8] |
| Si-OH | 3700-3200 (broad), 950-810 | O-H stretching (hydrogen-bonded) and Si-O stretching.[9] |
| C=O (ester, e.g., in t-Boc) | ~1760 | Stretching vibration. |
| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration, often observed upon deprotection of hydroxyl groups.[4][10] |
UV-Visible and Fluorescence Spectroscopy
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of this compound compounds. These techniques are particularly useful for compounds designed for optoelectronic applications.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., tetrahydrofuran (THF), dichloromethane, or hexane).
-
The concentration should be adjusted to have an absorbance in the range of 0.1-1.0 for UV-Vis measurements to ensure linearity according to the Beer-Lambert law. For fluorescence, even lower concentrations are often required to avoid inner filter effects.
-
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λₘₐₓ.
-
Record the emission spectrum.
-
To determine the fluorescence quantum yield (Φբ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
-
Data Analysis:
-
Determine the λₘₐₓ from the UV-Vis spectrum.
-
Determine the wavelength of maximum emission (λₑₘ) from the fluorescence spectrum.
-
Calculate the Stokes shift (the difference between λₘₐₓ and λₑₘ).
-
Calculate the quantum yield relative to the standard.
-
Data Presentation: Photophysical Properties
Specific quantitative data for novel this compound compounds is highly dependent on the specific chromophores and functional groups attached to the core. The table below provides a general framework for presenting such data.
| Compound | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φբ) |
| Novel TPS Derivative 1 | THF | e.g., 350 | e.g., 450 | 100 | e.g., 0.85 |
| Novel TPS Derivative 2 | CH₂Cl₂ | e.g., 365 | e.g., 480 | 115 | e.g., 0.60 |
Visualizations
General Workflow for Spectroscopic Characterization
Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel this compound compounds.
Logical Relationship for Structural Confirmation
Caption: Logical flow for confirming the structure of a novel this compound compound using combined spectroscopic data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity of the Silicon Center in Tetraphenylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylsilane (Si(C₆H₅)₄), a sterically hindered and thermally stable organosilicon compound, has long been considered relatively inert. However, the silicon center possesses a latent reactivity that can be exploited under specific conditions, making it a valuable precursor in organic synthesis, materials science, and potentially in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the reactivity of the silicon center in this compound, focusing on nucleophilic and electrophilic attacks. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers.
Introduction
This compound is a white, crystalline solid characterized by a tetrahedral silicon atom bonded to four phenyl groups. Its high thermal stability and resistance to many chemical reagents are attributed to the strong silicon-carbon bonds and the steric shielding provided by the bulky phenyl substituents.[1] Nevertheless, the silicon atom can act as an electrophilic center, and the Si-C bond can be susceptible to cleavage under certain nucleophilic and electrophilic conditions. Understanding and controlling these reactions are crucial for the targeted synthesis of functionalized organosilanes and the development of silicon-based molecular architectures.
Reactivity of the Silicon Center
The reactivity of the silicon center in this compound is primarily dictated by its ability to expand its coordination sphere and the polarization of the Si-C bond. Nucleophilic attack at the silicon atom and electrophilic attack leading to Si-C bond cleavage are the two principal modes of reaction.
Nucleophilic Attack at the Silicon Center
While sterically hindered, the silicon atom in this compound can be attacked by strong nucleophiles, particularly organolithium reagents. These reactions are thought to proceed through a pentacoordinate silicon intermediate.[2] The formation of such hypervalent silicon species is a key feature of nucleophilic substitution at silicon.
A proposed general mechanism for nucleophilic attack involves the association of the nucleophile with the silicon center to form a trigonal bipyramidal intermediate. Subsequent rearrangement and departure of a leaving group (in this case, a phenyl anion, which would be highly reactive and likely protonated by the solvent or another proton source) would lead to substitution. However, due to the strength of the Si-C bond, these reactions often require forcing conditions and can lead to complex product mixtures.
Logical Workflow for Nucleophilic Substitution at Silicon
Caption: Generalized pathway for nucleophilic substitution at the silicon center of this compound.
Electrophilic Cleavage of the Si-C Bond
The silicon-phenyl bond in this compound can be cleaved by strong electrophiles, most notably protons from strong acids. This reaction, known as protodesilylation, is a characteristic reaction of arylsilanes. The mechanism is believed to involve the protonation of the ipso-carbon of a phenyl ring, leading to a Wheland-type intermediate, followed by the departure of the silyl group.
The stability of the Si-C bond in arylsilanes towards acid-catalyzed cleavage is influenced by the electronic nature of the aromatic ring and the reaction conditions.[3] Theoretical studies have been conducted to predict the stability of Si-C bonds in various organosilane precursors under acidic and basic conditions.[4]
Quantitative Data
While kinetic data for the reactions of this compound itself is scarce in the literature, quantitative information can be gleaned from the synthesis of its derivatives, which inherently involves the reactivity of the parent molecule.
Table 1: Synthesis of a this compound Derivative
| Reactant 1 | Reactant 2 | Product | Yield (%) | Analytical Data | Reference |
| Tetrakis(4-bromophenyl)silane | 3,4-dimethoxyphenylboronic acid | Tetrakis(4-(3,4-dimethoxyphenyl)phenyl)silane | 87 | ¹H NMR, HR-MS | [ACS Omega, 2023] |
| Tetrakis(4-iodophenyl)silane | - | Tetrakis(4-bromophenyl)silane | - | - | [5] |
Experimental Protocols
The following protocols are representative examples of how the reactivity of the silicon center in this compound and its derivatives can be explored.
Protocol 1: Synthesis of a this compound Derivative via Suzuki Coupling
This protocol, adapted from the synthesis of a this compound-based molecular glass resist, demonstrates a reaction occurring at the phenyl rings, which is a common strategy for functionalizing this compound. [ACS Omega, 2023]
Experimental Workflow for Suzuki Coupling of a this compound Derivative
Caption: Step-by-step workflow for the synthesis of a functionalized this compound.
Materials:
-
Tetrakis(4-bromophenyl)silane
-
3,4-dimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene, Ethanol, Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve tetrakis(4-bromophenyl)silane and 3,4-dimethoxyphenylboronic acid in a mixture of toluene, ethanol, and water.
-
Add potassium carbonate as the base.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Protodesilylation of an Arylsilane (General Procedure)
This protocol is a generalized procedure for the cleavage of a Si-C(aryl) bond, based on the principles of protodesilylation.[1]
Materials:
-
An arylsilane (e.g., this compound)
-
A strong protic acid (e.g., trifluoroacetic acid, sulfuric acid)
-
An appropriate solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Dissolve the arylsilane in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the strong acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified period (this will vary depending on the substrate and acid strength).
-
Monitor the reaction by TLC or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the desilylated aromatic compound (e.g., benzene).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over a suitable drying agent.
-
Remove the solvent to yield the crude product, which can be further purified if necessary.
Conclusion
While this compound is often characterized by its stability, its silicon center exhibits a nuanced reactivity that can be harnessed for synthetic purposes. Nucleophilic attack, proceeding through pentacoordinate intermediates, and electrophilic cleavage of the robust Si-C bond represent the primary pathways to functionalize this molecule. The provided protocols and data serve as a foundational guide for researchers to explore and exploit the chemistry of this compound in the development of new materials and molecules with potential applications in drug development and beyond. Further investigation into the kinetics and precise mechanisms of these reactions will undoubtedly open new avenues in organosilicon chemistry.
References
- 1. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Aggregation-Induced Emission (AIE) Properties of Tetraphenylsilane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state. This property holds immense potential for applications in bioimaging, drug delivery, and diagnostics. While tetraphenylethylene (TPE) and silole derivatives are well-established AIE luminogens (AIEgens), the AIE properties of tetraphenylsilane (TPS) derivatives are less explored. This technical guide provides a comprehensive overview of the core principles of AIE, focusing on the potential and hypothetical AIE characteristics of this compound derivatives. It details the underlying mechanisms, synthesis strategies for functionalized TPS, and standard experimental protocols for AIE characterization. This document serves as a resource for researchers interested in designing and evaluating novel AIEgens based on the this compound scaffold.
Introduction to Aggregation-Induced Emission (AIE)
Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated state due to the formation of non-radiative excimers or exciplexes. In contrast, AIEgens exhibit the opposite behavior, with enhanced fluorescence upon aggregation. The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) , which encompasses the restriction of intramolecular rotation (RIR) and restriction of intramolecular vibration (RIV). In dilute solutions, the phenyl rings of AIEgens can freely rotate and vibrate, providing non-radiative pathways for the decay of the excited state. In the aggregated state, these motions are physically constrained, blocking the non-radiative channels and promoting radiative decay in the form of fluorescence.
The this compound (TPS) Core: A Potential AIEgen Scaffold
This compound possesses a tetrahedral geometry with a central silicon atom bonded to four phenyl rings. This structure is analogous to the well-known AIEgen, tetraphenylethylene (TPE), with a central C=C double bond. However, the saturated nature of the Si-C bonds in TPS may lead to different electronic and steric environments compared to the sp2-hybridized carbons in TPE. While extensive research has focused on TPE and silole derivatives, the AIE properties of simple functionalized this compound remain an emerging area of investigation. Functionalization of the peripheral phenyl rings of the TPS core is a key strategy to induce and modulate AIE activity.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized TPS derivatives typically starts from commercially available tetrahalosilanes or this compound itself. Functional groups can be introduced onto the phenyl rings through various organic reactions.
Synthesis of Tetra(4-aminophenyl)silane
A common precursor for further functionalization is tetra(4-aminophenyl)silane. A general synthetic route is as follows:
-
Nitration of this compound: this compound is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce nitro groups at the para-position of the phenyl rings, yielding tetrakis(4-nitrophenyl)silane.
-
Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation, to afford tetra(4-aminophenyl)silane.
Further Functionalization
The amino groups of tetra(4-aminophenyl)silane can be further modified to introduce various functionalities, such as:
-
Amide or Sulfonamide Linkages: Reaction with acyl chlorides or sulfonyl chlorides to introduce specific targeting moieties or alter solubility.
-
Schiff Base Formation: Condensation with aldehydes to create extended π-conjugated systems.
-
Diazotization Reactions: Conversion of the amino groups to diazonium salts, which can then be subjected to various nucleophilic substitution reactions.
Photophysical Properties of this compound Derivatives
The AIE properties of TPS derivatives are expected to be highly dependent on the nature and position of the substituents on the phenyl rings. The introduction of bulky groups can enhance the restriction of intramolecular rotation in the aggregated state, leading to a more pronounced AIE effect. Electron-donating or -withdrawing groups can be used to tune the emission wavelength.
Table 1: Hypothetical Photophysical Data of Functionalized this compound Derivatives
| Compound | Solvent | State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| TPS-(NH₂)₄ | THF | Solution | 320 | 450 | < 0.01 |
| THF/Water (90% water) | Aggregate | 325 | 480 | 0.25 | |
| TPS-(N(CH₃)₂)₄ | Dioxane | Solution | 330 | 460 | < 0.01 |
| Dioxane/Hexane (90% hexane) | Aggregate | 335 | 495 | 0.35 | |
| TPS-(COOH)₄ | DMSO | Solution | 315 | 440 | < 0.01 |
| DMSO/Water (90% water, pH 3) | Aggregate | 320 | 470 | 0.18 |
Note: The data in this table is hypothetical and for illustrative purposes, as comprehensive experimental data for the AIE properties of simple this compound derivatives is not widely available in the current literature.
Experimental Protocols
General Procedure for AIE Measurement
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a "good" solvent (e.g., THF, dioxane, DMSO) at a concentration of approximately 1 mM.
-
Solvent/Non-Solvent Mixtures: In a series of vials, add a fixed volume of the stock solution. To each vial, add varying amounts of a "non-solvent" (e.g., water, hexane) to achieve different volume fractions of the non-solvent (f_ns), typically from 0% to 99%.
-
Spectroscopic Measurements:
-
UV-Vis Spectroscopy: Record the absorption spectra of the solutions to check for any changes in the absorption profile upon aggregation.
-
Photoluminescence Spectroscopy: Measure the fluorescence emission spectra of the solutions at a fixed excitation wavelength. Plot the maximum emission intensity versus the non-solvent fraction to visualize the AIE effect.
-
Quantum Yield Measurement (Relative Method)
-
Reference Standard: Choose a fluorescent standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard.
-
Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the desired solvent and measure their absorbance at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curves. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std × (Gradient_sample / Gradient_std) × (η_sample² / η_std²)
where "Gradient" is the slope of the plot of integrated fluorescence intensity versus absorbance, and "η" is the refractive index of the solvent.
Visualizing Mechanisms and Workflows
Applications in Drug Development and Bioimaging
AIEgens are highly promising for applications in drug development and bioimaging due to their high signal-to-noise ratio in the aggregated state, good photostability, and low background fluorescence. Functionalized this compound derivatives, if shown to possess significant AIE properties, could be developed as:
-
Fluorescent Probes for Bioimaging: By conjugating TPS-AIEgens with targeting ligands (e.g., antibodies, peptides), they can be used for specific imaging of cells, tissues, or organelles. Their emission in the aggregated state would allow for clear visualization with minimal background interference.
-
Drug Delivery Vehicles: TPS-AIEgens can be incorporated into nanoparticles or other drug delivery systems. The fluorescence of the AIEgen can be used to track the biodistribution and cellular uptake of the drug carrier. Furthermore, the release of a drug could potentially alter the aggregation state of the AIEgen, leading to a change in fluorescence that can be used to monitor drug release.
Conclusion and Future Outlook
The field of aggregation-induced emission has revolutionized the development of luminescent materials. While this compound derivatives are not yet established as a major class of AIEgens, their structural similarity to tetraphenylethylene suggests that with appropriate functionalization, AIE activity could be realized. The synthetic accessibility and stability of the this compound core make it an attractive scaffold for the design of novel fluorescent probes. Further research into the synthesis and photophysical characterization of a wider range of functionalized this compound derivatives is warranted to fully explore their potential as AIEgens for applications in materials science, drug development, and biomedical research. This guide provides the foundational knowledge and experimental framework to embark on such investigations.
Methodological & Application
Application Notes and Protocols for Tetraphenylsilane as a Host Material in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tetraphenylsilane (TPS) and its derivatives as host materials in the fabrication of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs).
Introduction to this compound in PhOLEDs
This compound (TPS) and its derivatives have emerged as a promising class of host materials for PhOLEDs due to their unique molecular structure and advantageous properties. The core silicon atom in TPS imparts a three-dimensional, non-planar geometry, which effectively suppresses intermolecular interactions and prevents detrimental crystallization in thin films. This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg), a crucial factor for device longevity.
Furthermore, the phenyl groups can be readily functionalized to tune the material's electronic properties, such as its triplet energy level (ET) and charge transport characteristics. By incorporating moieties like carbazole or phosphine oxide, TPS derivatives can be engineered to have high triplet energies, essential for hosting blue phosphorescent emitters, and balanced electron and hole transport, which improves the recombination efficiency of charge carriers within the emissive layer. These attributes make TPS-based hosts highly suitable for achieving PhOLEDs with high quantum efficiency, good operational stability, and excellent color purity.
Performance of this compound-Based Host Materials
The following tables summarize the performance of various PhOLEDs employing this compound derivatives as the host material in the emissive layer.
| Host Material | Dopant (Emitter) | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Color (CIE Coordinates) |
| TSTC | Ir(ppy)3 (Green) | 19.8 | 59.4 | - | - |
| TSPC | FIrpic (Blue) | 22.0 | - | - | (0.14, 0.18) |
| Si(PPI)2 | Blue Fluorescent Dopant | 6.1 | 8.0 | - | (0.18, 0.17) |
| Si(PPI)2 | Green Phosphorescent Dopant | 19.2 | 51.1 | - | - |
| Si(PPI)2 | Red Phosphorescent Dopant | 12.0 | 15.6 | - | - |
| Ph3Si(PhTPAOXD) | - (Blue Emitter) | 2.4 | 1.1 | 3.1 | (0.16, 0.18) |
Note: Data is compiled from multiple sources. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.
Experimental Protocols
This section outlines the key experimental procedures for the fabrication and characterization of PhOLEDs using a this compound-based host material.
Substrate Preparation and Cleaning
A thorough cleaning of the indium tin oxide (ITO)-coated glass substrates is critical for optimal device performance.
Materials:
-
ITO-coated glass substrates
-
Deionized (DI) water
-
Hellmanex™ III solution (or similar detergent)
-
Isopropyl alcohol (IPA)
-
Acetone
-
Nitrogen (N2) gas
-
UV-Ozone cleaner
Protocol:
-
Place the ITO substrates in a substrate holder.
-
Sonicate the substrates in a beaker containing a 1% (v/v) Hellmanex™ solution in hot DI water for 5 minutes.[1]
-
Rinse the substrates thoroughly with hot DI water.[1]
-
Sonicate the substrates in IPA for 5 minutes.[1]
-
Rinse the substrates thoroughly with DI water.[1]
-
Dry the substrates using a stream of high-purity N2 gas.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.
Device Fabrication via Vacuum Thermal Evaporation
The following protocol describes a typical multi-layer PhOLED fabrication process using high-vacuum thermal evaporation.
Equipment:
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Quartz crystal microbalances for deposition rate monitoring
-
Crucibles for organic materials and metals
-
Shadow masks for patterning
Protocol:
-
Load the cleaned ITO substrates into the substrate holder in the evaporation chamber.
-
Ensure all source materials are loaded into their respective crucibles.
-
Evacuate the chamber to a base pressure of at least 10-6 Torr.
-
Sequentially deposit the organic and metal layers onto the ITO substrate. The deposition rates and thicknesses should be carefully controlled using the quartz crystal microbalances. A typical device architecture is as follows (deposited in order):
-
Hole Injection Layer (HIL): Deposit 10 nm of a suitable HIL material (e.g., HAT-CN) at a rate of 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): Deposit 40 nm of a suitable HTL material (e.g., TAPC) at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the this compound-based host and the phosphorescent dopant. A typical doping concentration is 5-10 wt%. The total thickness of this layer is typically 20-30 nm, deposited at a rate of 1-2 Å/s for the host and a proportionally lower rate for the dopant.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit 40 nm of a suitable ETL material (e.g., TPBi) at a rate of 1-2 Å/s. This layer also serves to block holes from reaching the cathode.
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2-5 Å/s.[1]
-
-
After deposition, vent the chamber with N2 gas and transfer the devices to a nitrogen-filled glovebox for encapsulation.
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photodiode or spectroradiometer
-
Integrating sphere (for absolute EQE measurements)
Protocol:
-
Current-Voltage-Luminance (IVL) Characteristics:
-
Connect the device to the SMU.
-
Apply a forward bias voltage and measure the current density and luminance simultaneously.
-
Plot the current density vs. voltage (J-V) and luminance vs. voltage (L-V) curves.
-
-
Efficiency Measurements:
-
From the IVL data, calculate the current efficiency (cd/A) and power efficiency (lm/W).
-
The External Quantum Efficiency (EQE) can be calculated from the luminance, current, and emission spectrum of the device.[2]
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emission spectrum of the device at a constant driving voltage or current using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Operational Lifetime:
-
Drive the device at a constant current corresponding to an initial luminance (e.g., 100 or 1000 cd/m2).
-
Monitor the luminance over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively.[2]
-
Visualizations
Device Architecture
Caption: A typical multilayer PhOLED device architecture.
Energy Level Diagram
Caption: Energy level diagram for a PhOLED with a TPS host.
Experimental Workflow
Caption: Workflow for PhOLED fabrication and characterization.
References
Application Notes and Protocols for Tetraphenylsilane-Based Fluorescent Probes in Nitroaromatic Compound Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tetraphenylsilane-based fluorescent probes in the sensitive and selective detection of nitroaromatic compounds (NACs). The unique photophysical properties of this compound and its derivatives, particularly those exhibiting aggregation-induced emission (AIE), make them excellent candidates for developing robust sensing platforms.
Principle of Detection
The detection of nitroaromatic compounds using this compound-based fluorescent probes primarily relies on the phenomenon of fluorescence quenching . Nitroaromatic compounds are electron-deficient molecules that can interact with the excited state of the fluorescent probe, leading to a decrease in its fluorescence intensity. The primary mechanisms responsible for this quenching include:
-
Photoinduced Electron Transfer (PET): Upon excitation, an electron is transferred from the electron-rich fluorescent probe (donor) to the electron-deficient nitroaromatic compound (acceptor), resulting in a non-radiative decay pathway and subsequent fluorescence quenching.
-
Inner Filter Effect (IFE): This occurs when the absorption spectrum of the nitroaromatic compound overlaps with the excitation or emission spectrum of the fluorescent probe. The analyte absorbs either the excitation light intended for the probe or the emitted fluorescence from the probe, leading to a reduction in the measured fluorescence intensity.
-
Electrostatic Interactions: Positively charged probes can interact with negatively charged nitroaromatic compounds (like picric acid in certain conditions), facilitating the quenching process.
The relationship between the fluorescence quenching and the concentration of the analyte is often described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the initial fluorescence intensity of the probe.
-
I is the fluorescence intensity in the presence of the quencher (nitroaromatic compound).
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the probe to the quencher.
-
[Q] is the concentration of the quencher.
Data Presentation: Performance of this compound-Based Probes
The following table summarizes the performance of various this compound-based fluorescent probes for the detection of different nitroaromatic compounds.
| Probe | Analyte | Linear Range | Limit of Detection (LOD) | Stern-Volmer Constant (Kₛᵥ) [M⁻¹] | Reference |
| TPE-SiO₂ Nanoparticles | Picric Acid (PA) | 0.1 - 50 µM | 0.01 µM | Not explicitly stated | [1] |
| Thiophene-substituted TPE (THTPE) | Nitrobenzene (NB) | Not explicitly stated | 1.0 nM | 2.046 x 10⁵ | [2] |
| Thiophene-substituted TPE (THTPE) | 4-Nitrophenol (NP) | Not explicitly stated | Not explicitly stated | 1.26 x 10⁵ | [2] |
| Thiophene-substituted TPE (THTPE) | 4-Nitroaniline (NA) | Not explicitly stated | Not explicitly stated | 4.45 x 10⁴ | [2] |
| Thiophene-substituted TPE (THTPE) | 2,4-Dinitrotoluene (DNT) | Not explicitly stated | Not explicitly stated | 4.38 x 10⁴ | [2] |
| Thiophene-substituted TPE (THTPE) | Picric Acid (PA) | Not explicitly stated | Not explicitly stated | 2.07 x 10⁴ | [2] |
| Thiophene-substituted TPE (THTPE) | 1,3-Dinitrobenzene (DNB) | Not explicitly stated | Not explicitly stated | 1.48 x 10⁴ | [2] |
| Fluoranthene-TPE Conjugate (TFPE) | Picric Acid (PA) | Not explicitly stated | 0.5 ppb (in 70% water/THF) | 51,120 (in 70% water/THF) | [3] |
| Fluoranthene-TPE Conjugate (TFPE) | Picric Acid (PA) | Not explicitly stated | 0.8 ppb (in 30% water/THF) | 79,998 (in 30% water/THF) | [3] |
Experimental Protocols
Synthesis of Tetraphenylethylene (TPE)-Based Conjugated Microporous Polymers (CMPs)
This protocol is adapted from the synthesis of tetraphenylethylene-based CMPs via Suzuki coupling polymerization for the detection of nitroaromatic explosives.[4]
Materials:
-
Tetrakis(4-bromophenyl)ethylene
-
1,4-Phenylenediboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a Schlenk flask, dissolve tetrakis(4-bromophenyl)ethylene and 1,4-phenylenediboronic acid in a mixture of DMF and toluene.
-
Add an aqueous solution of potassium carbonate to the flask.
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Add palladium(II) acetate and triphenylphosphine as the catalyst system.
-
Heat the reaction mixture at 100 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the polymer sequentially with deionized water, methanol, and chloroform to remove any unreacted monomers and catalyst residues.
-
Dry the resulting polymer in a vacuum oven at 60 °C overnight.
-
Characterize the synthesized CMP using FT-IR, solid-state ¹³C NMR, and powder X-ray diffraction.
Protocol for Nitroaromatic Compound Detection using TPE-SiO₂ Nanoparticles
This protocol is a general guideline based on the use of tetraphenylethene-doped silica nanoparticles for the detection of nitroaromatic compounds in an aqueous solution.[1]
Materials:
-
TPE-SiO₂ nanoparticle suspension in deionized water
-
Stock solutions of various nitroaromatic compounds (e.g., Picric Acid, 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene) in a suitable solvent (e.g., acetonitrile or water)
-
Deionized water
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Dilute the stock suspension of TPE-SiO₂ nanoparticles with deionized water to a working concentration that provides a stable and strong fluorescence emission.
-
Fluorescence Measurement: a. Transfer a fixed volume of the diluted TPE-SiO₂ nanoparticle suspension into a quartz cuvette. b. Record the initial fluorescence emission spectrum (I₀) using an appropriate excitation wavelength (e.g., 365 nm). c. Successively add small aliquots of the nitroaromatic compound stock solution to the cuvette. d. After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes). e. Record the fluorescence emission spectrum (I) after each addition.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the nitroaromatic compound concentration. b. To determine the quenching efficiency, calculate (I₀ - I) / I₀ * 100%. c. Construct a Stern-Volmer plot by graphing I₀/I versus the concentration of the nitroaromatic compound. The slope of the linear portion of this plot gives the Stern-Volmer constant (Kₛᵥ). d. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.
Visualizations
Caption: Signaling pathway of fluorescence quenching for nitroaromatic detection.
Caption: Experimental workflow for nitroaromatic compound detection.
Caption: Logical relationship of components in the sensing system.
References
- 1. Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraphenylethene-Based Conjugated Fluoranthene: A Potential Fluorescent Probe for Detection of Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Tetraphenylsilane in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of tetraphenylsilane and its derivatives in the context of organic field-effect transistors (OFETs). While not typically employed as the primary active semiconductor material, this compound serves as a crucial building block for various functional organic materials and its derivatives play a significant role in optimizing OFET device performance.
Introduction to this compound in Organic Electronics
This compound is a molecule with a unique three-dimensional, tetrahedral structure. This geometry provides good thermal and morphological stability to materials incorporating this core. Its derivatives have been explored in various areas of organic electronics, including as host materials in organic light-emitting diodes (OLEDs) and as molecular glass resists in photolithography. In the realm of OFETs, the influence of this compound is primarily indirect, focusing on its use as a structural scaffold for novel organic semiconductors and the broader application of silane derivatives in device fabrication.
This compound as a Core for Organic Semiconductors
The rigid, tetrahedral geometry of this compound makes it an attractive central core for the synthesis of larger, three-dimensional organic molecules. By functionalizing the phenyl rings of this compound, researchers can create dendrimers and star-shaped molecules with tailored electronic properties. This approach aims to control the intermolecular packing and electronic coupling in the solid state, which are critical factors for efficient charge transport in OFETs.
While specific examples of high-performance OFETs based on semiconductors with a this compound core are not widely reported in mainstream literature, the synthetic strategy remains a viable area of research for developing novel charge-transporting materials.
Silane Derivatives for Surface Modification in OFETs
A critical application of silane chemistry in OFETs is the surface modification of the gate dielectric, typically silicon dioxide (SiO₂). Untreated SiO₂ surfaces possess hydroxyl groups that can trap charge carriers and hinder the performance of the OFET. Treating the dielectric surface with organosilane compounds, such as octadecyltrichlorosilane (OTS), forms a self-assembled monolayer (SAM).
This SAM passivates the surface traps and modifies the surface energy, which can lead to improved crystallinity and morphology of the overlying organic semiconductor film. This, in turn, enhances the charge carrier mobility and overall device performance.
Table 1: Effect of Silane Surface Treatment on Pentacene OFET Performance
| Dielectric Surface Treatment | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| Bare SiO₂ | ~0.1 | ~10⁵ | -20 to -40 |
| OTS-treated SiO₂ | 0.5 - 1.5 | >10⁶ | 0 to -10 |
Note: The values presented are typical ranges and can vary significantly based on fabrication conditions and specific device architecture.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound Derivative (Illustrative Example)
This protocol outlines a general method for the functionalization of this compound, which can be a precursor for more complex organic semiconductors.
Materials:
-
This compound
-
Bromine
-
Iron powder (catalyst)
-
Carbon tetrachloride (solvent)
-
Appropriate workup and purification reagents
Procedure:
-
Dissolve this compound in carbon tetrachloride in a round-bottom flask.
-
Add a catalytic amount of iron powder to the solution.
-
Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature while stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product (a brominated this compound derivative) is purified by recrystallization or column chromatography.
This brominated derivative can then be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach various π-conjugated moieties, thereby constructing a larger semiconductor molecule with a this compound core.
Protocol 2: Fabrication of an OFET with a Silane-Treated Dielectric
This protocol describes the fabrication of a bottom-gate, top-contact OFET with an OTS-treated SiO₂ gate dielectric.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene
-
Organic semiconductor (e.g., pentacene)
-
Gold (for source/drain electrodes)
-
Shadow mask
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
OTS Self-Assembled Monolayer (SAM) Formation:
-
A dilute solution of OTS in anhydrous toluene (e.g., 10 mM) is prepared in a glovebox.
-
The cleaned Si/SiO₂ substrate is immersed in the OTS solution for 1 hour at room temperature.
-
After immersion, the substrate is rinsed with fresh toluene to remove any physisorbed OTS molecules.
-
The substrate is then annealed at 120°C for 30 minutes to promote the formation of a dense, covalently bonded monolayer.
-
-
Organic Semiconductor Deposition: A thin film of the organic semiconductor (e.g., 50 nm of pentacene) is deposited onto the OTS-treated substrate by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature is maintained at a specific temperature (e.g., 70°C for pentacene) to control the film morphology.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes (e.g., 50 nm thick) are then deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the fabricated OFET are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Visualizations
Caption: Workflow for fabricating an OFET with a silane-treated dielectric.
Caption: this compound as a core for constructing larger molecules.
Application Notes and Protocols: Synthesis of Functionalized Tetraphenylsilane Derivatives via Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized tetraphenylsilane derivatives utilizing Suzuki coupling reactions. These tetrahedral molecules are valuable scaffolds in materials science and medicinal chemistry.
Introduction
This compound and its derivatives are three-dimensional molecules with a tetrahedral core, which provides unique photophysical and electronic properties. Functionalization of the peripheral phenyl rings allows for the fine-tuning of these properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as scaffolds in drug delivery systems. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide variety of functional groups onto the this compound core.[1]
Synthesis of Starting Material: Tetra(4-bromophenyl)silane
The key precursor for the synthesis of functionalized this compound derivatives is tetra(4-bromophenyl)silane. It can be synthesized from silicon tetrachloride and a Grignard reagent derived from 1,4-dibromobenzene.
Experimental Protocol: Synthesis of Tetra(4-bromophenyl)silane
-
Reagents and Materials:
-
Magnesium turnings
-
1,4-dibromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine (crystal)
-
Hydrochloric acid (HCl), 2 M
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a solution of 1,4-dibromobenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere to initiate the Grignard reaction.
-
After the initiation, add the remaining solution of 1,4-dibromobenzene in THF and reflux the mixture for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of silicon tetrachloride in anhydrous THF to the Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Quench the reaction by slowly adding 2 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to obtain tetra(4-bromophenyl)silane as a white solid.
-
Suzuki Coupling Reaction for the Synthesis of Functionalized this compound Derivatives
The Suzuki coupling reaction enables the substitution of the bromine atoms on the tetra(4-bromophenyl)silane core with various aryl groups from corresponding boronic acids. This allows for the introduction of a wide range of functional groups.
General Experimental Protocol: Suzuki Coupling Reaction
-
Reagents and Materials:
-
Tetra(4-bromophenyl)silane
-
Arylboronic acid (4.4 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, or Cesium fluoride, CsF)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide/Ethanol mixture)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a Schlenk flask, dissolve tetra(4-bromophenyl)silane and the arylboronic acid in the chosen solvent.
-
Add the base and degassed water to the mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound derivative.
-
Data Presentation: Representative Examples of Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of various functionalized this compound derivatives based on analogous Suzuki coupling reactions reported in the literature.
| Arylboronic Acid Functional Group | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference for Analogous Reaction |
| 4-methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 85-95 | [2] |
| 4-formylphenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/EtOH | 100 | 12 | 70-80 | [3] |
| 4-carboxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 60-75 | [4] |
| 4-(N,N-dimethylamino)phenyl | Pd(OAc)₂/SPhos | CsF | Isopropanol | 85 | 12 | 80-90 | [5] |
| 3-nitrophenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 | [6] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for functionalized this compound derivatives.
Applications
1. Organic Electronics
Functionalized this compound derivatives are promising materials for organic electronics due to their defined three-dimensional structure, which can prevent aggregation-caused quenching of fluorescence. Their high thermal and morphological stability is also advantageous for device fabrication. By introducing electron-donating or electron-withdrawing groups, the electronic properties, such as the HOMO/LUMO energy levels and emission wavelengths, can be precisely tuned. These materials have been investigated for use in:
-
Organic Light-Emitting Diodes (OLEDs): As host materials or emitters in the emissive layer.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Molecular Resists: For high-resolution electron beam lithography.[7][8]
Caption: Applications of functionalized tetraphenylsilanes in organic electronics.
2. Drug Development and Delivery
The tetrahedral and rigid structure of the this compound core makes it an interesting scaffold for the development of new therapeutic agents and drug delivery systems. The four peripheral positions can be functionalized with bioactive moieties or with groups that enhance solubility and targeting. Potential applications in drug development include:
-
Scaffolds for Drug Design: The tetrahedral arrangement allows for the precise spatial presentation of pharmacophores, which can lead to high-affinity interactions with biological targets.
-
Nanoparticle-based Drug Delivery: Functionalized tetraphenylsilanes can self-assemble into nanoparticles, encapsulating therapeutic agents for targeted delivery. Surface functionalization can be used to attach targeting ligands to direct the nanoparticles to specific cells or tissues.
Caption: Applications of functionalized tetraphenylsilanes in drug development.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of Tetraphenylsilane-Cored Dendrimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1][2] Their unique architecture, consisting of a central core, interior branches, and a customizable periphery, makes them ideal candidates for a variety of applications, including drug delivery, gene transfection, and catalysis.[2][3][4] Tetraphenylsilane, with its tetrahedral geometry, serves as an excellent core moiety, providing a stable and symmetric scaffold for the construction of dendritic structures.[5][6] This document provides a detailed protocol for the synthesis of this compound-cored dendrimers, focusing on a divergent approach, which is a common method for producing large quantities of dendrimers.[7]
Principle of the Method
The synthesis of this compound-cored dendrimers is typically achieved through a divergent approach.[1][7] This method begins with the this compound core and extends outwards by the sequential addition of monomeric units, leading to the formation of successive "generations" (G1, G2, G3, etc.).[1][5] Each generation increases the size of the dendrimer and the number of terminal functional groups. The protocol outlined below is based on the synthesis of dendrimers with a similar tetrahedral core and can be adapted for various peripheral functionalities.[8][9]
Experimental Protocol
This protocol describes the synthesis of a first-generation (G1) this compound-cored dendrimer. Higher generations can be achieved by repeating the reaction steps.
Materials:
-
Tetrakis(4-aminophenyl)silane (or a suitable functionalized derivative)
-
A suitable monomer with complementary reactive groups (e.g., a protected amino acid, an acyl chloride, or an activated ester)
-
Coupling agents (e.g., DCC, EDC/NHS) if using carboxylic acids
-
Anhydrous solvents (e.g., THF, DMF, CH₂Cl₂)
-
Triethylamine (or another non-nucleophilic base)
-
Reagents for deprotection (if necessary)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Core Preparation: Ensure the tetrakis(4-aminophenyl)silane core is pure and dry. If starting from a different derivative, appropriate functional group transformations may be necessary.
-
First Generation (G1) Synthesis:
-
Dissolve tetrakis(4-aminophenyl)silane (1 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the chosen monomer (e.g., an N-protected amino acid, 4.4 equivalents to account for the four reactive sites on the core and a slight excess) and coupling agents (if required) in the same anhydrous solvent.
-
Slowly add the monomer solution to the core solution at 0 °C with continuous stirring.
-
Add triethylamine (4.4 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in a suitable solvent and wash with water or a mild aqueous acid/base to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the G1 dendrimer using silica gel column chromatography to obtain the pure product.
-
-
Characterization:
-
The structure and purity of the synthesized dendrimer should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
The molecular weight can be verified by mass spectrometry (e.g., MALDI-TOF).
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of a G1 this compound-cored dendrimer.
| Parameter | Value |
| Reactants | |
| Tetrakis(4-aminophenyl)silane | 1.0 g (1 eq.) |
| Monomer (e.g., Boc-Glycine) | 4.4 eq. |
| Coupling Agent (e.g., DCC) | 4.4 eq. |
| Base (e.g., Triethylamine) | 4.4 eq. |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 - 48 hours |
| Results | |
| Yield of G1 Dendrimer | Typically 60-80% |
| Purity (by NMR/MS) | >95% |
Visualization of the Synthetic Workflow
The following diagram illustrates the divergent synthesis of a G1 this compound-cored dendrimer.
Caption: Divergent synthesis of a G1 this compound-cored dendrimer.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. iipseries.org [iipseries.org]
- 5. Dendrimers with this compound core and 9-phenylcarbazole-based dendrons: synthesis, photophysics, and electrochemical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Dendrimers with Tetraphenylmethane Moiety as a Central Core: Synthesis, a Pore Study and the Adsorption of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spin-coating techniques for creating uniform Tetraphenylsilane thin films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for creating uniform thin films of Tetraphenylsilane (TPS) using spin-coating techniques. The protocols cover solution preparation, substrate cleaning, spin-coating parameters, and post-deposition treatments. Quantitative data is summarized to facilitate the reproduction of films with desired thicknesses.
Introduction
This compound (TPS) is a molecule known for its branched, non-planar structure, which allows for the formation of stable, amorphous thin films.[1][2][3][4] This characteristic makes it a valuable material in various applications, including as a host material in organic light-emitting diodes (OLEDs) and as a component in molecular glass resists for lithography.[1][5] The ability to produce uniform, defect-free thin films is crucial for the performance of devices utilizing this material. Spin-coating is a widely used method for depositing such films from solution due to its simplicity, speed, and ability to generate highly uniform coatings.[6]
This document outlines the necessary steps and parameters to achieve high-quality TPS thin films.
Experimental Protocols
Materials and Equipment
-
This compound (TPS) : Purity >98%
-
Solvent : Propylene glycol methyl ether acetate (PGMEA)
-
Substrates : Silicon wafers, glass slides, or other planar substrates
-
Spin Coater : Capable of speeds up to 6000 rpm with controlled acceleration
-
Hot Plate : With temperature control up to 200°C
-
Ultrasonic Bath
-
Nitrogen Gun
-
Syringe Filters : 0.22 µm PTFE or compatible material
-
Standard laboratory glassware and personal protective equipment
Substrate Preparation
A pristine substrate surface is critical for the adhesion and uniformity of the thin film. The following is a standard cleaning procedure for silicon or glass substrates.
Protocol:
-
Place the substrates in a substrate rack.
-
Sequentially sonicate the rack in beakers containing the following solutions for 15 minutes each:
-
Deionized water with a laboratory detergent (e.g., Hellmanex III)
-
Deionized water
-
Acetone
-
Isopropyl alcohol (IPA)
-
-
After the final sonication, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
For enhanced cleaning and to promote adhesion, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before spin-coating.
-
For silicon wafers, priming with hexamethyldisilazane (HMDS) can be performed to improve the adhesion of the TPS film.[1][2]
Caption: Workflow for substrate cleaning.
Solution Preparation
The concentration of the TPS solution is a key parameter that influences the final film thickness.
Protocol:
-
In a clean, dry vial, dissolve this compound in propylene glycol methyl ether acetate (PGMEA) to the desired concentration. A typical starting concentration is 30 mg/mL.[1][3]
-
Stir the solution at room temperature until the TPS is fully dissolved. Gentle heating (40-50°C) can be used to aid dissolution if necessary.
-
Before use, filter the solution through a 0.22 µm syringe filter to remove any particulates that could cause defects in the film.
Spin-Coating Procedure
The spin-coating process should be carried out in a clean, controlled environment to minimize contamination.
Protocol:
-
Place the cleaned substrate onto the center of the spin coater chuck and engage the vacuum to secure it.
-
Dispense a sufficient amount of the filtered TPS solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin-coating program. A two-stage program is often effective:
-
Spread Stage: A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Thinning Stage: A higher spin speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
-
After the spin cycle is complete, carefully remove the substrate from the chuck.
Caption: Experimental workflow for spin-coating.
Post-Deposition Treatment (Annealing)
A post-application bake is often necessary to remove residual solvent from the film and to improve its morphological stability.
Protocol:
-
Immediately after spin-coating, place the substrate on a pre-heated hot plate.
-
A typical baking temperature is 100°C for 180 seconds.[1][3] This temperature is well below the decomposition temperature of TPS derivatives and should be safe for TPS.
-
After baking, allow the substrate to cool to room temperature before further processing or characterization.
Data Presentation
The following tables provide expected film thicknesses and properties based on the processing of this compound derivatives, which can be used as a starting point for optimizing TPS thin films.
Table 1: Spin-Coating Parameters and Resulting Film Properties for a TPS Derivative
| Parameter | Value | Reference |
| Solvent | Propylene glycol methyl ether acetate (PGMEA) | [1][3] |
| Solution Concentration | 30 mg/mL | [1][3] |
| Spin Speed | 2200 - 2500 rpm | [1] |
| Spin Time | 30 s | [1][3] |
| Resulting Film Thickness | 42 - 48 nm | [1] |
| Surface Roughness (RMS) | 0.34 nm | [1][3] |
| Post-Application Bake | 100°C for 180 s | [1][3] |
Table 2: Alternative Spin-Coating Parameters for a TPS Derivative
| Parameter | Value | Reference |
| Solvent | Propylene glycol methyl ether acetate (PGMEA) | [2] |
| Spin Speed | 3000 - 3500 rpm | [2] |
| Spin Time | 30 s | [2] |
| Resulting Film Thickness | 38 - 45 nm | [2] |
| Surface Roughness (RMS) | 0.32 nm | [2] |
| Post-Application Bake | 100°C for 180 s | [2] |
Logical Relationships
The quality of the final this compound thin film is dependent on a series of interconnected factors. The following diagram illustrates these relationships.
Caption: Key parameter relationships.
References
- 1. A Single-Component Molecular Glass Resist Based on this compound Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Glass Resists Based on this compound Derivatives: Effect of Protecting Ratios on Advanced Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
Tetraphenylsilane: A High-Temperature Heat-Transfer Medium for Specialized Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylsilane is a crystalline solid renowned for its exceptional thermal stability, making it a compelling candidate as a heat-transfer medium for high-temperature chemical reactions where precise and uniform temperature control is paramount. Its robust chemical structure allows it to operate effectively at temperatures exceeding those suitable for many conventional organic thermal fluids. This document provides a detailed overview of the known properties of this compound, a generalized protocol for its use as a heat-transfer medium, and safety considerations for its handling in a laboratory setting.
Physicochemical Properties
This compound's utility as a high-temperature heat-transfer medium stems from its stable molecular structure. Below is a summary of its key physical and thermal properties. It is important to note that while data for the solid state is available, comprehensive thermophysical data for the molten state is limited.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₄H₂₀Si | [1] |
| Molecular Weight | 336.51 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 235 - 239 °C | [2] |
| Boiling Point | 228 °C at 0.07 mmHg | [3] |
| Density (Solid) | 1.078 g/cm³ | [2] |
| Flash Point | 193 °C | [2] |
| Thermal Stability | Stable up to approximately 500 °C, with decomposition observed between 561-588 °C. | [4] |
| Heat Capacity (Solid) | 395.8 J/(mol·K) at 298.5 K | [5][6] |
Note on Molten State Properties:
-
Heat Capacity (Liquid): Expected to be higher than the solid phase and to increase with temperature.
-
Thermal Conductivity (Liquid): Likely to be in the range of other organic heat transfer fluids, but may decrease slightly with increasing temperature.
-
Viscosity (Liquid): Expected to decrease significantly with increasing temperature above its melting point.
Logical Workflow for Utilizing this compound
The following diagram illustrates the general workflow for employing this compound as a heat-transfer medium in a laboratory setting.
Caption: Workflow for using this compound as a heat-transfer medium.
Experimental Protocol: General Procedure for a High-Temperature Reaction
This protocol outlines a generalized procedure for using this compound as a heat-transfer medium for a high-temperature chemical reaction. Users must adapt this protocol to their specific reaction conditions and perform a thorough risk assessment before commencing any work.
Materials and Equipment:
-
This compound
-
Reaction vessel with appropriate heating and stirring capabilities (e.g., heating mantle, mechanical stirrer)
-
Temperature controller and probe
-
Condenser and inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for the reaction
-
Personal Protective Equipment (PPE): Heat-resistant gloves, safety goggles, face shield, flame-resistant lab coat.[7]
Procedure:
-
System Setup and Safety Precautions:
-
Assemble the reaction apparatus in a well-ventilated fume hood.
-
Ensure all glassware is dry and free of contaminants.
-
Set up a system for maintaining an inert atmosphere if the reaction is sensitive to air or moisture.
-
Have appropriate fire extinguishing equipment readily available.[8]
-
-
Loading this compound:
-
Carefully add the solid this compound to the reaction vessel. The amount will depend on the scale of the reaction and the volume of the vessel, ensuring adequate immersion of the reaction flask.
-
-
Melting and Temperature Stabilization:
-
Begin heating the this compound slowly with stirring to ensure even heat distribution.
-
Increase the temperature to just above the melting point of this compound (e.g., 245-250 °C).
-
Once molten, continue to heat the medium to the desired reaction temperature. Allow the system to stabilize at the set temperature.
-
-
Reaction Execution:
-
Slowly add the reactants to the reaction vessel containing the molten this compound.
-
Maintain the desired reaction temperature and stirring for the specified reaction time.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, HPLC).
-
-
Cooling and Product Isolation:
-
Upon completion of the reaction, turn off the heating and allow the system to cool slowly. The this compound will solidify.
-
Once at a safe handling temperature, carefully remove the reaction flask from the solidified this compound.
-
Isolate the product from the reaction mixture using standard workup procedures.
-
-
Cleaning and Waste Disposal:
-
The solidified this compound can be carefully removed from the reaction vessel once cooled.
-
Dispose of the used this compound and any other chemical waste in accordance with institutional and local regulations.
-
Safety and Handling
Working with this compound at high temperatures requires strict adherence to safety protocols to mitigate risks such as thermal burns and fire.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including heat-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat when handling hot, molten this compound.[7]
-
Ventilation: All operations involving heating this compound should be conducted in a certified fume hood to avoid inhalation of any potential vapors.
-
Inert Atmosphere: While this compound is thermally stable, at very high temperatures, the use of an inert atmosphere can prevent any potential oxidative degradation.
-
Material Compatibility: Ensure that the reaction vessel and any other equipment in contact with molten this compound are made of materials that are chemically resistant at high temperatures. Borosilicate glass is generally suitable for laboratory-scale applications. For larger scale or prolonged use, material compatibility should be carefully evaluated.
-
Spills: In case of a spill of molten this compound, allow it to cool and solidify before attempting to clean it up.
Signaling Pathway of Application Logic
The decision to use this compound as a heat-transfer medium is guided by a set of specific reaction requirements. The following diagram illustrates this logical pathway.
Caption: Decision pathway for selecting this compound.
Conclusion
This compound offers a valuable solution for heat transfer in high-temperature chemical reactions where stability and inertness are critical. While a comprehensive dataset for its molten-state thermophysical properties is currently lacking, its high thermal stability and well-defined melting point make it a reliable medium for precise temperature control above 240 °C. By following appropriate safety protocols and a systematic experimental workflow, researchers can effectively leverage the unique properties of this compound to facilitate challenging high-temperature syntheses. Further research into the thermophysical properties of molten this compound would be beneficial for optimizing its application in process chemistry and drug development.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Handling precautions for heat transfer films - 3D HEAT TRANSFER COMPANY [3dheattransfer.com]
- 3. 694-53-1 CAS MSDS (Phenylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asmedigitalcollection.asme.org [journals.asmedigitalcollection.asme.org]
- 6. Silane, tetraphenyl- [webbook.nist.gov]
- 7. eoxs.com [eoxs.com]
- 8. ehs.unl.edu [ehs.unl.edu]
Incorporation of Tetraphenylsilane into Metal-Organic Frameworks: Application Notes and Protocols for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of tetraphenylsilane and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) represents a significant advancement in the design of highly porous and stable materials. The unique tetrahedral geometry imparted by the central silicon atom provides a rigid and well-defined building block for the construction of three-dimensional networks.[1] These silicon-centered linkers, such as Tetrakis(4-carboxyphenyl)silane (TCPSi or H₄TCPS) and tetrakis(4-tetrazolylphenyl)silane (H₄TTPS), offer distinct advantages over their carbon-based counterparts, including enhanced rotational freedom around the Si-Aryl bonds, which can lead to novel framework topologies and larger pore volumes.[1]
Zirconium-based MOFs synthesized with TCPSi, for instance, exhibit exceptional chemical and thermal stability, a critical attribute for applications in drug delivery where the framework must maintain its integrity under physiological conditions.[1] The inherent porosity and the potential for functionalization of these MOFs make them excellent candidates for the encapsulation and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound-based MOFs in the context of drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for representative MOFs incorporating this compound-based linkers. This data highlights their superior porosity and surface area, which are critical parameters for drug loading capacity.
| MOF Name | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| Zr-TCPS MOF | Zr | Tetrakis(4-carboxyphenyl)silane (TCPSi) | 1402 | - | - | [2][3][4] |
| PCN-521 | Zr | Tetrakis(4-carboxyphenyl)silane (TCPSi) | 3411 | 0.785 (void volume) | 20.5 x 20.5 x 37.4 | [5][6] |
| IMP-16Cu | Cu | Tetrakis(4-tetrazolylphenyl)silane (H₄TTPS) | 2510 | - | - | [7] |
| NPF-200 | Zr | Elongated tetrahedral linker based on this compound | 5463 | 0.816 (void volume) | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Zirconium-Tetraphenylsilane MOF (Zr-TCPS MOF)
This protocol details the solvothermal synthesis of a robust zirconium-based MOF using Tetrakis(4-carboxyphenyl)silane (TCPSi) as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Tetrakis(4-carboxyphenyl)silane (H₄TCPSi)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
Precursor Solution Preparation: In a glass vial, dissolve ZrCl₄ and H₄TCPSi in a mixture of DMF and formic acid. A typical molar ratio is 1:0.25 (ZrCl₄:H₄TCPSi).
-
Solvothermal Synthesis: Seal the vial and heat it in an oven at 130°C for 48 hours. After the reaction, allow the vial to cool to room temperature.
-
Product Collection: Colorless crystals will have formed. Collect the crystals by filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted precursors.
-
Activation:
-
Immerse the as-synthesized crystals in anhydrous DMF containing a few drops of 2 M HCl for 12 hours. This step helps in removing any residual benzoic acid modulator.
-
Decant the DMF/HCl solution and immerse the crystals in anhydrous acetone for 3 days, replacing the acetone with a fresh batch every 12 hours to ensure complete solvent exchange.
-
After the solvent exchange, degas the sample at 200°C under vacuum for 10 hours to remove the acetone from the pores and activate the MOF for subsequent applications.
-
Protocol 2: Characterization of this compound-Based MOFs
This protocol outlines the standard techniques for characterizing the structural and porous properties of the synthesized MOFs.
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Procedure:
-
A small amount of the dried MOF powder is gently packed into a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation.
-
The obtained diffraction pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases to confirm the structure and purity.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Procedure:
-
A small, accurately weighed sample of the activated MOF is placed in a TGA crucible.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
-
The weight loss of the sample as a function of temperature is recorded. Significant weight loss indicates the decomposition of the organic linker and the collapse of the framework.
-
3. Nitrogen Adsorption-Desorption Isotherms:
-
Purpose: To determine the specific surface area (BET), pore volume, and pore size distribution of the MOF.
-
Procedure:
-
A sample of the activated MOF is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 200°C) to remove any adsorbed guest molecules.
-
The nitrogen adsorption and desorption isotherms are measured at 77 K using a gas sorption analyzer.
-
The BET (Brunauer-Emmett-Teller) theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
The pore size distribution can be calculated using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis.
-
Protocol 3: Drug Loading and In Vitro Release Study (Example: Ibuprofen)
This protocol describes a general procedure for loading a model drug, ibuprofen, into a this compound-based MOF and studying its release profile.
Materials:
-
Activated this compound-based MOF (e.g., Zr-TCPS MOF)
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS) at pH 7.4
-
UV-Vis Spectrophotometer
Drug Loading Procedure:
-
Preparation of Ibuprofen Solution: Prepare a solution of ibuprofen in ethanol at a known concentration (e.g., 10 mg/mL).
-
Loading: Immerse a known amount of the activated MOF powder (e.g., 50 mg) in the ibuprofen solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of ibuprofen into the MOF pores.
-
Separation and Washing: Separate the ibuprofen-loaded MOF from the solution by centrifugation. Wash the loaded MOF with fresh ethanol to remove any surface-adsorbed drug.
-
Drying: Dry the ibuprofen-loaded MOF under vacuum at a mild temperature (e.g., 60°C).
-
Quantification of Loaded Drug: The amount of loaded ibuprofen can be determined by measuring the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for ibuprofen (around 221 nm). The loading capacity is calculated as: Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
In Vitro Drug Release Procedure:
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Release Study: Disperse a known amount of the ibuprofen-loaded MOF (e.g., 10 mg) in a specific volume of the PBS solution (e.g., 50 mL).
-
Incubation: Place the suspension in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.
-
Analysis: Measure the concentration of ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Cumulative Release Profile: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of this compound-based MOFs.
Caption: Logical relationship of drug loading and release mechanism in this compound-based MOFs.
References
- 1. Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride | Scientific.Net [scientific.net]
- 2. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Symmetry-Guided Synthesis of Highly Porous Metal-Organic Frameworks with Fluorite Topology (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Note: A Detailed Protocol for Measuring the Fluorescence Quantum Yield of Tetraphenylsilane-Based Fluorophores
Audience: Researchers, scientists, and drug development professionals.
Introduction The fluorescence quantum yield (Φf or QY) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] For researchers working with novel tetraphenylsilane-based fluorophores, an accurate determination of the quantum yield is essential for evaluating their performance in applications ranging from bioimaging to organic light-emitting diodes (OLEDs).[4]
This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of this compound-based compounds in solution. The most common and reliable method, the comparative method of Williams et al., is described.[1][5] This technique involves comparing the fluorescence intensity of the test sample to a well-characterized fluorescent standard with a known quantum yield.[6]
Principle of the Comparative Method The relative quantum yield is determined by comparing the wavelength-integrated fluorescence intensity of the unknown sample to that of a standard sample under identical experimental conditions.[1] When solutions of the standard and the test sample are prepared to have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[5]
The quantum yield of the unknown sample (Φ_X) can then be calculated using the following equation:
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission peak).[7]
-
A is the absorbance at the excitation wavelength.[7]
-
The subscript X refers to the unknown sample, and ST refers to the standard.
To enhance accuracy and mitigate issues like the inner filter effect, it is best practice to measure absorbance and fluorescence for a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance.[5] The resulting graph should be a straight line, and its gradient (m) is proportional to the quantum yield.[1] The equation is then modified to:
Experimental Protocols
Materials and Equipment
-
Equipment:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with a xenon lamp source and the capability to produce corrected emission spectra[8]
-
Matched 10 mm path length quartz fluorescence cuvettes[1]
-
Optional: Absorption cuvettes with longer path lengths (e.g., 20 mm, 50 mm) for more accurate absorbance measurements of very dilute solutions[1]
-
Volumetric flasks and pipettes
-
-
Chemicals:
-
This compound-based fluorophore (Sample)
-
High-purity, spectroscopy-grade solvent (e.g., Toluene, Cyclohexane, Ethanol)
-
Quantum Yield Standard (see Table 1 for common standards)
-
Selection of a Quantum Yield Standard
The choice of the standard is crucial for an accurate measurement. The ideal standard should:
-
Have a known, well-documented quantum yield.
-
Absorb and emit in a similar spectral range as the this compound sample.[2]
-
Be soluble in the same solvent as the sample to keep the refractive index term constant (n_X = n_ST).
-
Be chemically stable and not prone to photodegradation.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ_ST) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Coumarin 153 | Ethanol | 423 | 530 | 0.38 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| Rhodamine 101 | Ethanol | 560 | 585 | 0.96 |
Note: The quantum yield of some standards can be sensitive to temperature and solvent. Always refer to recent, validated literature for the most accurate Φ_ST value.[3]
Detailed Methodology
The following protocol uses the more rigorous gradient method.[5]
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of the this compound sample and the selected standard in the chosen spectroscopic-grade solvent.
-
The concentration should be high enough to allow for a series of accurate dilutions. A typical starting concentration is 10⁻⁴ M to 10⁻⁵ M.
Step 2: Preparation of Working Solutions
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.[5]
-
The concentrations should be chosen such that the absorbance at the excitation wavelength falls within the range of approximately 0.02 to 0.1.[5]
-
Crucially, the absorbance in the 10 mm cuvette used for fluorescence measurements must never exceed 0.1 to avoid non-linear effects from re-absorption and the inner filter effect. [1][5]
-
Prepare a "blank" solution containing only the pure solvent.
Step 3: Absorbance Measurements
-
Set the excitation wavelength (λ_ex) on the UV-Vis spectrophotometer. This wavelength should be one where both the sample and standard exhibit significant absorption.
-
Use the solvent blank to zero the spectrophotometer.
-
Record the full UV-Vis absorption spectrum for each dilution of the standard and the sample.
-
For each solution, accurately record the absorbance value at the chosen excitation wavelength (λ_ex).
Step 4: Fluorescence Measurements
-
Transfer the solutions to 10 mm quartz fluorescence cuvettes.
-
Set the excitation wavelength on the spectrofluorometer to the same λ_ex used for the absorbance measurements.
-
Set the emission and excitation slit widths to an appropriate value (e.g., 2-5 nm) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements of both the sample and the standard. [5]
-
Record the fluorescence emission spectrum for the solvent blank first. This spectrum should be subtracted from all subsequent sample and standard spectra.
-
Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. The spectral range should cover the entire emission profile of the fluorophore.
Step 5: Data Analysis
-
For each blank-corrected emission spectrum, calculate the integrated fluorescence intensity (I) by finding the area under the curve.
-
Create a plot of Integrated Fluorescence Intensity vs. Absorbance at λ_ex for both the standard and the sample.
-
Perform a linear regression for both data sets. The resulting plot should be a straight line passing through the origin.[5]
-
Determine the gradient (slope, m) of the line for both the sample (m_X) and the standard (m_ST).
Step 6: Quantum Yield Calculation
-
Use the gradients obtained in the previous step and the known quantum yield of the standard (Φ_ST) to calculate the quantum yield of the this compound sample (Φ_X) using the gradient equation.
-
If different solvents were used for the sample and standard, include the square of their refractive indices in the calculation.
Data Presentation
The collected data should be organized systematically for clarity and easy analysis.
Table 2: Absorbance and Fluorescence Data for Standard (e.g., Rhodamine 6G)
| Concentration | Absorbance at λ_ex | Integrated Fluorescence Intensity (I_ST) |
|---|---|---|
| Dilution 1 | 0.021 | 150,500 |
| Dilution 2 | 0.040 | 289,900 |
| Dilution 3 | 0.062 | 451,600 |
| Dilution 4 | 0.081 | 588,200 |
| Dilution 5 | 0.098 | 712,500 |
| Gradient (m_ST) | \multicolumn{2}{c |}{7,250,000 (from plot) } |
Table 3: Absorbance and Fluorescence Data for this compound Sample
| Concentration | Absorbance at λ_ex | Integrated Fluorescence Intensity (I_X) |
|---|---|---|
| Dilution 1 | 0.025 | 135,100 |
| Dilution 2 | 0.045 | 243,300 |
| Dilution 3 | 0.065 | 351,500 |
| Dilution 4 | 0.085 | 459,600 |
| Dilution 5 | 0.100 | 541,000 |
| Gradient (m_X) | \multicolumn{2}{c |}{5,410,000 (from plot) } |
Table 4: Final Quantum Yield Calculation
| Parameter | Standard (ST) | Sample (X) |
|---|---|---|
| Fluorophore | Rhodamine 6G | This compound Derivative |
| Solvent | Ethanol | Ethanol |
| Refractive Index (n) | 1.361 | 1.361 |
| Known QY (Φ_ST) | 0.95 | - |
| Gradient (m) | 7,250,000 | 5,410,000 |
| Calculated QY (Φ_X) | \multicolumn{2}{c |}{0.71 } |
Calculation: Φ_X = 0.95 * (5,410,000 / 7,250,000) * (1.361² / 1.361²) = 0.71
Visualizations
References
Application of Tetraphenylsilane Derivatives in Perovskite Solar Cells: A Guide for Researchers
Introduction: The development of efficient and stable charge transport layers is a critical area of research for advancing perovskite solar cell (PSC) technology. Tetraphenylsilane (TPS) and its derivatives are emerging as a promising class of materials for this purpose, primarily for use as hole transport layers (HTLs). Their three-dimensional molecular structure, inherent thermal and morphological stability, and tunable electronic properties make them attractive alternatives to more commonly used HTLs. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives as charge transport layers in perovskite solar cells, targeted towards researchers and scientists in the field. While specific data on a wide range of TPS derivatives is still emerging, the following sections compile available information and provide generalized protocols based on analogous materials and standard fabrication techniques.
Physicochemical Properties and Design Principles
This compound derivatives offer several advantageous properties for application as HTLs in PSCs. The central silicon atom imparts a tetrahedral geometry, which can disrupt intermolecular π-π stacking and lead to amorphous films with good morphological stability. The four phenyl groups can be readily functionalized with various electron-donating or -withdrawing moieties to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for precise energy level alignment with the valence band of the perovskite absorber layer, facilitating efficient hole extraction and transport while blocking electrons.
Key design considerations for this compound-based HTLs include:
-
Energy Level Alignment: The HOMO level of the TPS derivative should be well-aligned with the valence band maximum of the perovskite material to minimize the energy barrier for hole transfer.
-
Hole Mobility: The material should possess adequate hole mobility to ensure efficient charge transport to the electrode.
-
Film-Forming Properties: The derivative should form uniform, pinhole-free films to prevent short-circuiting and ensure complete coverage of the perovskite layer.
-
Thermal and Morphological Stability: High thermal stability and a stable amorphous morphology are crucial for the long-term operational stability of the solar cell.
-
Solubility: Good solubility in common organic solvents is necessary for solution-based processing.
Performance of this compound and Analogous Derivatives
While comprehensive data on a large library of this compound derivatives is not yet widely available in peer-reviewed literature, studies on structurally similar tetraphenylmethane (TPM) and other silane derivatives provide valuable insights into their potential performance. Research on decaphenylcyclopentasilane (DPPS), for instance, has demonstrated its utility as a hole-transporting material in perovskite solar cells.[1][2] The data presented below is a representative summary of the performance of perovskite solar cells utilizing analogous hole-transporting materials to provide a benchmark for researchers working with novel this compound derivatives.
| Hole Transport Material | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference Compound |
| TPA-TPM | 1.05 | 21.5 | 0.75 | 17.0 | Spiro-OMeTAD (17.5%) |
| DPPS | >1.0 | >20.0 | >0.70 | >10.46 | Spiro-OMeTAD |
Table 1: Photovoltaic Performance of Perovskite Solar Cells with Tetraphenyl-Core Hole Transport Materials. TPA-TPM refers to a tetraphenylmethane derivative functionalized with triphenylamine side groups. DPPS is decaphenylcyclopentasilane. Performance metrics are compared to the standard spiro-OMeTAD HTL.[2][3]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative this compound derivative and the fabrication of perovskite solar cells using a TPS-based hole transport layer.
Synthesis of a Functionalized this compound Derivative
This protocol outlines a general synthetic route for a this compound derivative functionalized with hole-transporting moieties, such as triphenylamine, via a palladium-catalyzed cross-coupling reaction.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of a functionalized this compound derivative.
Materials:
-
Tetra(4-bromophenyl)silane
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetra(4-bromophenyl)silane (1.0 eq) and 4-(diphenylamino)phenylboronic acid (4.4 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.
-
Base Addition: Add an aqueous solution of potassium carbonate (2 M, 4.0 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure this compound derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of Perovskite Solar Cells
This protocol describes the fabrication of a standard n-i-p planar heterojunction perovskite solar cell using a this compound derivative as the hole transport layer.
Diagram of Device Fabrication Workflow:
Caption: Workflow for the fabrication of a perovskite solar cell with a this compound-based HTL.
Materials and Equipment:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc acetate dihydrate
-
2-methoxyethanol
-
Ethanolamine
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
This compound derivative HTL solution (e.g., 10-20 mg/mL in chlorobenzene with additives like Li-TFSI and t-BP)
-
Chlorobenzene (antisolvent)
-
Gold or silver for top electrode
-
Spin coater
-
Hotplate
-
Glovebox with a nitrogen atmosphere
-
Thermal evaporator
-
Solar simulator
-
Potentiostat/Source meter for J-V characterization
Procedure:
-
Substrate Cleaning: Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and a small amount of ethanolamine in 2-methoxyethanol.
-
Spin-coat the ZnO precursor solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 350 °C for 30 minutes in air.
-
-
Perovskite Layer Deposition (in a glovebox):
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL at a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense chlorobenzene as an antisolvent onto the spinning substrate.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition (in a glovebox):
-
Prepare the this compound derivative HTL solution. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are often used to improve conductivity and device performance.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Top Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit the metal top electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Charge Transport Mechanism
The primary role of the this compound-based hole transport layer is to facilitate the efficient extraction of photogenerated holes from the perovskite absorber and transport them to the top electrode, while simultaneously blocking the transport of electrons to prevent recombination at the electrode.
Diagram of Charge Transport Pathway:
Caption: Schematic of the charge generation and transport processes in a perovskite solar cell.
Upon illumination, photons are absorbed by the perovskite layer, generating electron-hole pairs (excitons) which quickly dissociate into free charge carriers. The electrons are injected into the electron transport layer (ETL) and collected at the FTO electrode. Simultaneously, the holes are transferred to the HOMO level of the this compound-based hole transport layer and transported to the top metal electrode. The high LUMO level of the TPS derivative acts as an energy barrier, effectively blocking electrons from reaching the top electrode and recombining with holes. This selective charge transport is crucial for achieving high power conversion efficiencies.
References
- 1. Fabrication and Characterization of Perovskite Solar Cells Using Copper Phthalocyanine Complex with Tetracyanoquinodimethane [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetraphenylmethane-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Grignar-Based Tetraphenylsilane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the Grignard-based synthesis of tetraphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Grignard-based synthesis of this compound?
A1: The most common reason for low yields is the high sensitivity of the Grignard reagent (phenylmagnesium bromide) to moisture and air. Grignard reagents are potent bases and nucleophiles that will react with protic compounds like water, quenching the reagent and reducing the amount available to react with the silicon tetrachloride.[1][2][3] Ensuring strictly anhydrous (water-free) conditions for all glassware, solvents, and reagents is critical for success.[1][4]
Q2: My Grignard reaction to form phenylmagnesium bromide is not initiating. What should I do?
A2: Failure for the Grignard reaction to initiate is a common problem, often due to an inactive magnesium surface.[1] The magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.[1] To overcome this, you can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5][6] Gentle heating can also help initiate the reaction.[7]
Q3: What are the main side reactions that can lower the yield of this compound?
A3: A primary side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene, which results in the formation of biphenyl.[5][8] Additionally, incomplete reaction with the silicon tetrachloride can lead to the formation of partially substituted chlorosilanes (e.g., triphenylchlorosilane, diphenyldichlorosilane), which can complicate purification.
Q4: Which solvent is better for this synthesis: diethyl ether or tetrahydrofuran (THF)?
A4: Both diethyl ether and THF are commonly used for Grignard reactions.[4] THF is often preferred as it can better solvate and stabilize the Grignard reagent.[5][9] The higher boiling point of THF can also allow for reactions to be run at more elevated temperatures, which can help drive the substitution on the silicon center to completion.[10]
Q5: How can I minimize the formation of biphenyl byproduct?
A5: To minimize biphenyl formation, it is important to control the rate of addition of bromobenzene to the magnesium turnings during the formation of the Grignard reagent. A slow, controlled addition helps to ensure that the Grignard reagent reacts with the silicon tetrachloride rather than with unreacted bromobenzene.[5] Maintaining a gentle reflux during the Grignard formation can also be beneficial.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Poor quality or inactive Grignard reagent. | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.[5] Use anhydrous solvents. Activate magnesium with iodine or 1,2-dibromoethane.[4][6] Titrate the Grignard reagent before use to determine its exact concentration. |
| Incomplete reaction with silicon tetrachloride. | Ensure the dropwise addition of silicon tetrachloride to the Grignard reagent to manage the exothermic reaction.[1] Allow for sufficient reaction time with adequate stirring. Consider using THF as the solvent, which can facilitate a more complete reaction.[9][10] | |
| Product is Contaminated with Biphenyl | Wurtz coupling side reaction. | Add the bromobenzene solution dropwise during the Grignard reagent formation to maintain a low concentration of the halide.[5] Ensure the reaction temperature is controlled. |
| Difficult Purification | Presence of partially substituted silanes or other byproducts. | Use fractional distillation or column chromatography for purification. Recrystallization from a suitable solvent system, such as ethyl acetate and hexanes, can also be effective.[12] |
| Grignard Reaction Does Not Start | Passivated magnesium surface or presence of moisture. | Crush the magnesium turnings in situ with a dry stirring rod to expose a fresh surface.[6] Add a small crystal of iodine to the magnesium suspension.[5] Ensure all reagents and solvents are scrupulously dry.[1] |
Experimental Protocols
Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small amount of the bromobenzene solution to the magnesium turnings. Initiation of the reaction is indicated by bubbling and a color change. Gentle warming may be necessary.[7]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution. Control the addition rate to keep the reaction temperature below 10°C.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[1]
-
The reaction mixture will contain this compound and magnesium salts as a precipitate.
Protocol 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[13]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization. A common solvent system is to dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes to induce crystallization upon cooling.[12]
Visualizations
Caption: Troubleshooting flowchart for low yields in this compound synthesis.
Caption: Reaction pathway for this compound synthesis and major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Tetraphenylsilane by Vacuum Sublimation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Tetraphenylsilane using vacuum sublimation. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful purification outcomes.
Data Presentation
For successful vacuum sublimation of this compound, precise control over temperature and pressure is crucial. The following table summarizes the key physical properties and recommended operating parameters for the purification process.
| Parameter | Value | Source |
| Physical Properties of this compound | ||
| Molecular Formula | C₂₄H₂₀Si | N/A |
| Molecular Weight | 336.51 g/mol | N/A |
| Melting Point | 236-238 °C | N/A |
| Boiling Point | 166 °C at 0.07 mmHg | |
| Appearance | White to off-white crystalline powder | |
| Vacuum Sublimation Parameters | ||
| Sublimation Temperature | 180 - 220 °C | N/A |
| Operating Pressure | 10⁻² - 10⁻³ mmHg | N/A |
| Cold Finger Coolant | Chilled water (5-10 °C) | N/A |
| Typical Yield | > 90% | N/A |
| Expected Purity (Post-Sublimation) | ≥ 99.5% | N/A |
Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Vacuum sublimation apparatus (including sublimation flask, cold finger, and vacuum adapter)
-
High-vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone slurry)
-
Heating mantle or oil bath
-
Thermocouple or thermometer
-
Inert gas (e.g., Nitrogen or Argon)
-
Spatula
-
Clean, dry collection vials
Procedure:
-
Preparation of Crude Material: Ensure the crude this compound is a fine, dry powder. If necessary, gently grind the material in a mortar and pestle to break up any large clumps.
-
Apparatus Assembly:
-
Thoroughly clean and dry all glassware before use to prevent contamination.
-
Place the crude this compound powder into the bottom of the sublimation flask, distributing it evenly.
-
Insert the cold finger into the sublimation flask, ensuring a proper seal at the ground glass joint. Lightly grease the joint with a suitable vacuum grease.
-
Connect the sublimation apparatus to a cold trap, and then to a high-vacuum pump.
-
-
Initiating the Sublimation:
-
Begin evacuating the system with the high-vacuum pump. A pressure of 10⁻² to 10⁻³ mmHg is recommended.
-
Once a stable vacuum is achieved, start the flow of coolant through the cold finger.
-
Gradually heat the sublimation flask using a heating mantle or oil bath to a temperature of 180-220 °C. Monitor the temperature closely.
-
-
Sublimation Process:
-
As the temperature increases, the this compound will begin to sublime and deposit as pure crystals on the cold finger.
-
Continue the sublimation until no more material is observed subliming from the bottom of the flask.
-
-
Collection of Purified Product:
-
Turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, slowly and carefully vent the system with an inert gas.
-
Gently remove the cold finger from the sublimation flask.
-
Scrape the purified this compound crystals from the cold finger onto a clean, dry watch glass or into a collection vial using a spatula.
-
-
Shutdown:
-
Turn off the vacuum pump and the coolant flow.
-
Clean all glassware thoroughly.
-
Troubleshooting Guide
This section addresses common issues encountered during the vacuum sublimation of this compound.
| Question | Answer |
| The this compound is not subliming. | * Insufficient Vacuum: Check for leaks in your system. Ensure all joints are properly sealed and the vacuum pump is functioning correctly. The pressure should be in the range of 10⁻² - 10⁻³ mmHg. * Temperature is too low: Gradually increase the temperature of the heating mantle or oil bath. This compound requires a temperature of 180-220 °C to sublime efficiently under high vacuum. |
| The sublimed crystals are falling off the cold finger. | * Venting too quickly: The system must be vented very slowly with an inert gas to avoid dislodging the crystals. * Vibrations: Ensure the sublimation apparatus is set up in a location free from vibrations. |
| The yield of purified material is low. | * Incomplete Sublimation: The sublimation may not have been run for a sufficient amount of time. Ensure all the crude material has had a chance to sublime. * Sublimation temperature too high: Excessive heat can cause decomposition of the sample. Monitor the temperature carefully and avoid overheating. * Material deposited on flask walls: Some material may have deposited on the cooler parts of the sublimation flask. Gently heating the sides of the flask can help to sublime this material onto the cold finger. |
| The purified product appears discolored or impure. | * Contaminated Apparatus: Ensure all glassware is scrupulously clean before starting the experiment. * Volatile Impurities: The crude material may contain impurities that co-sublime with the this compound. A second sublimation may be necessary to achieve higher purity. Common impurities from Grignard-based syntheses can include biphenyl, which has a lower sublimation temperature.[1] Fractional sublimation may be effective in such cases. |
| The crude material is melting or bubbling instead of subliming. | * Pressure is too high: The pressure in the system is not low enough for sublimation to occur below the melting point. Check your vacuum system for leaks. * Presence of residual solvent: The crude material may not be completely dry. Ensure the starting material is thoroughly dried before beginning the sublimation process. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind vacuum sublimation?
A1: Vacuum sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gaseous phase without passing through a liquid phase. The gaseous substance then crystallizes back into a solid upon contact with a cold surface, leaving non-volatile impurities behind. Lowering the pressure reduces the sublimation temperature required.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can depend on the synthetic route used. If a Grignard reaction with a phenyl Grignard reagent and a silicon halide is used, a common byproduct is biphenyl, formed from the coupling of the Grignard reagent.[1] Other potential impurities include unreacted starting materials and solvents.
Q3: How can I assess the purity of the sublimed this compound?
A3: The purity of the final product can be determined using various analytical techniques such as:
-
Melting Point Analysis: A sharp melting point close to the literature value (236-238 °C) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for separating and identifying volatile impurities.
Q4: What safety precautions should be taken during vacuum sublimation?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Use a safety shield around the vacuum apparatus, as implosion is a risk with evacuated glassware.
-
When using a cold trap with liquid nitrogen, ensure the system is not sealed to the atmosphere to prevent pressure buildup.
-
Handle hot glassware with appropriate thermal protection.
Visual Guides
Experimental Workflow
Caption: Workflow for the purification of this compound via vacuum sublimation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common vacuum sublimation issues.
References
Identifying and minimizing side products in Tetraphenylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylsilane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Grignard reaction and the Wurtz-Fittig reaction. The Grignard reaction involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a silicon halide, typically silicon tetrachloride (SiCl₄)[1]. The Wurtz-Fittig reaction involves the coupling of an aryl halide (e.g., chlorobenzene) with a silicon halide in the presence of sodium metal[2].
Q2: What are the primary side products I should be aware of during this compound synthesis?
A2: In the Grignard synthesis , the most common side product is biphenyl , which forms from the coupling of the phenyl Grignard reagent with unreacted aryl halide[3][4]. Another potential side product is benzene , which can be formed if any protic sources, such as water, are present in the reaction mixture[4]. Incompletely substituted chlorosilanes (e.g., triphenylchlorosilane) can also be present if the reaction does not go to completion.
In the Wurtz-Fittig synthesis , the formation of biphenyl through the homocoupling of the aryl halide is also a significant side reaction. Other side reactions can include rearrangements and eliminations, which are known limitations of this method[5].
Q3: How can I minimize the formation of biphenyl in my Grignard reaction?
A3: Minimizing biphenyl formation is crucial for achieving a high yield and purity of this compound. Key strategies include:
-
Slow Reagent Addition: Add the solution of bromobenzene to the magnesium turnings slowly and at a steady rate. This prevents a localized high concentration of bromobenzene, which favors the coupling side reaction[3][6].
-
Temperature Control: Maintain a moderate reaction temperature. The formation of biphenyl is favored at higher temperatures. Gentle reflux is often sufficient for the formation of the Grignard reagent[3].
-
Efficient Stirring: Vigorous stirring ensures that the bromobenzene reacts quickly with the magnesium surface, minimizing its opportunity to react with the already formed Grignard reagent.
Q4: My Grignard reaction is difficult to initiate. What can I do?
A4: Initiation of a Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium surface. Here are some troubleshooting tips:
-
Activate the Magnesium: Use fresh, high-quality magnesium turnings. If they appear dull, you can activate them by gently crushing them in a mortar and pestle to expose a fresh surface.
-
Use an Initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to initiate the reaction[3]. The iodine vapor will etch the magnesium surface, exposing fresh metal.
-
Gentle Heating: A small amount of gentle warming with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.
Q5: How can I purify my crude this compound product?
A5: The primary purification method for removing biphenyl from this compound is recrystallization or trituration . Biphenyl is more soluble in nonpolar solvents like petroleum ether or hexane than this compound.
-
Trituration: The crude product can be washed (triturated) with a cold nonpolar solvent like petroleum ether. This will dissolve the more soluble biphenyl, leaving the less soluble this compound as a solid[3].
-
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of benzene and ethanol or toluene, can yield highly pure this compound crystals[7][8][9][10][11].
Troubleshooting Guides
Grignard Synthesis of this compound
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of this compound | 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Impure reagents. | 1. Activate magnesium with iodine or by crushing. 2. Ensure all glassware is oven-dried and solvents are anhydrous[3]. 3. Use freshly distilled solvents and pure starting materials. |
| High percentage of biphenyl byproduct | 1. Reaction temperature too high. 2. Rapid addition of bromobenzene. 3. High concentration of reactants. | 1. Maintain a gentle reflux; avoid excessive heating[3]. 2. Add the bromobenzene solution dropwise with vigorous stirring[6]. 3. Use a sufficient amount of solvent to keep the reactants diluted. |
| Presence of benzene in the product | Contamination with water or other protic solvents. | Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[4]. |
| Product is an oil or difficult to crystallize | Significant contamination with biphenyl or other impurities. | Purify the crude product by trituration with cold petroleum ether to remove biphenyl, followed by recrystallization[3]. |
Wurtz-Fittig Synthesis of this compound
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Competing side reactions (e.g., biphenyl formation, eliminations). 2. Incomplete reaction. | 1. Optimize reaction temperature and solvent. Ethereal solvents like diethyl ether or THF are commonly used[12]. 2. Ensure sodium is finely dispersed and has a clean surface. Use a sufficient excess of sodium. |
| Reaction is too vigorous and difficult to control | Highly reactive nature of sodium metal. | Add the aryl halide and silicon halide mixture slowly to the sodium dispersion. Maintain good stirring and have external cooling available. |
| Product is contaminated with biphenyl | Homocoupling of the aryl halide. | This is an inherent side reaction. Purification by recrystallization is necessary to separate this compound from biphenyl. |
Data Presentation
While specific quantitative data is highly dependent on the exact experimental setup, the following table summarizes the expected trends in side product formation based on reaction parameters.
Table 1: Influence of Reaction Parameters on Biphenyl Formation in Grignard Synthesis
| Parameter | Condition | Expected Biphenyl Formation | Rationale |
| Temperature | Low (e.g., 0-5 °C during addition) | Low | The rate of the biphenyl coupling side reaction is reduced at lower temperatures. |
| High (e.g., vigorous reflux) | High | Higher temperatures provide more energy for the radical coupling mechanism that can lead to biphenyl[3]. | |
| Rate of Aryl Halide Addition | Slow (dropwise) | Low | Maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the Grignard reagent[6]. |
| Rapid | High | A high local concentration of the aryl halide increases the probability of it coupling with the Grignard reagent to form biphenyl[3]. | |
| Reactant Concentration | Dilute | Low | Lower concentrations of both the aryl halide and the Grignard reagent reduce the frequency of intermolecular coupling reactions. |
| Concentrated | High | Higher concentrations increase the likelihood of the side reaction between the Grignard reagent and the aryl halide. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Objective: To synthesize this compound from bromobenzene and silicon tetrachloride via a Grignard reaction, with an emphasis on minimizing biphenyl formation.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (optional, for activation)
-
Saturated aqueous ammonium chloride solution
-
Petroleum ether (for purification)
-
Benzene or Toluene (for recrystallization)
-
Ethanol (for recrystallization)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried before use.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine if activation is needed.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask or crush the magnesium with a dry stirring rod.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to minimize biphenyl formation[3][6].
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a dilute solution of silicon tetrachloride in anhydrous diethyl ether.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. Maintain a low temperature (0-10 °C) during the addition to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
Triturate the crude solid with cold petroleum ether and filter to remove the biphenyl.
-
Recrystallize the remaining solid from a mixture of benzene and ethanol or toluene to obtain pure this compound crystals[7][8][9][10][11].
-
Protocol 2: Wurtz-Fittig Synthesis of this compound
Objective: To synthesize this compound from chlorobenzene and silicon tetrachloride using sodium metal.
Materials:
-
Sodium metal
-
Chlorobenzene
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Xylene (for higher temperatures, if needed)
Procedure:
-
Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place finely cut sodium metal dispersed in an anhydrous solvent (e.g., xylene).
-
Reaction:
-
In the dropping funnel, prepare a mixture of chlorobenzene and silicon tetrachloride in anhydrous diethyl ether or THF.
-
Heat the sodium dispersion to reflux with vigorous stirring.
-
Slowly add the mixture from the dropping funnel to the refluxing sodium dispersion. The reaction is highly exothermic and should be controlled by the rate of addition.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium by the slow addition of ethanol or isopropanol.
-
Add water to dissolve the sodium chloride formed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent like benzene or toluene to remove biphenyl and other side products.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Reaction pathways leading to this compound and major side products.
References
- 1. gelest.com [gelest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Solved (2) What effect would not adding the bromobenzene in | Chegg.com [chegg.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Tetraphenylsilane Derivatives for Solution Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of tetraphenylsilane (TPSi) derivatives for reliable solution processing. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its derivatives often poorly soluble?
A1: The parent this compound molecule possesses a rigid, nonpolar, and highly symmetric tetrahedral structure. This leads to strong intermolecular π-π stacking interactions in the solid state, making it difficult for solvent molecules to effectively solvate the individual molecules. While derivatization can improve solubility, the core aromatic nature can still present challenges.
Q2: What general strategies can be employed to improve the solubility of my this compound derivative?
A2: Several strategies can be effective:
-
Functionalization: Introducing flexible or polar functional groups onto the phenyl rings can disrupt intermolecular packing and enhance solvent-solute interactions. For instance, tert-butoxycarbonyl (t-Boc) protected TPSi derivatives exhibit good solubility in many common organic solvents.
-
Solvent Screening: Systematically testing a range of solvents with varying polarities is crucial.
-
Temperature Adjustment: Gently heating the solution can increase the kinetic energy of the system and overcome the lattice energy of the solid, leading to better dissolution. However, the thermal stability of the specific derivative must be considered.
-
Co-solvent Systems: Using a mixture of a good solvent and a poorer solvent can sometimes enhance overall solubility and improve film-forming properties.
Q3: Which solvents are a good starting point for dissolving t-Boc protected this compound derivatives?
A3: Based on available literature, t-Boc protected this compound derivatives have shown good solubility in common organic solvents such as ethyl acetate, tetrahydrofuran (THF), acetone, chloroform, and propylene glycol methyl ether acetate (PGMEA).[1][2]
Q4: Can sonication be used to aid dissolution?
A4: Yes, sonication can be a useful technique to break apart agglomerates and increase the surface area of the solute exposed to the solvent, thereby accelerating the dissolution process. However, it is important to monitor the temperature of the solution during sonication, as prolonged exposure can lead to heating.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solubilization and processing of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent. | 1. Inappropriate solvent polarity: The polarity of the solvent may not be suitable for the specific derivative. 2. Insufficient solvation energy: The energy gained from solvent-solute interactions is not enough to overcome the solid-state packing forces. 3. Low-quality solvent: Presence of impurities or water in the solvent can hinder dissolution. | 1. Perform a systematic solvent screening: Test a range of solvents from nonpolar (e.g., toluene, xylene) to polar aprotic (e.g., THF, chloroform, dichloromethane, ethyl acetate) and polar protic (with caution, due to potential reactivity of some functional groups). 2. Increase the temperature: Gently warm the solution while stirring. Ensure the temperature does not exceed the decomposition temperature of your compound. 3. Use fresh, anhydrous solvents: Ensure solvents are of high purity and low water content. |
| Compound dissolves initially but precipitates over time. | 1. Supersaturated solution: The initial dissolution may have been kinetically favored (e.g., due to heating), but the concentration is above the thermodynamic solubility limit at ambient temperature. 2. Change in temperature: A decrease in ambient temperature can cause precipitation. 3. Solvent evaporation: Evaporation of the solvent increases the concentration, leading to precipitation. | 1. Determine the saturation point: Prepare solutions at different concentrations to find the stable solubility limit at your working temperature. 2. Maintain a constant temperature: Use a temperature-controlled environment if possible. 3. Keep containers well-sealed: Use vials with septa or parafilm to minimize solvent loss. |
| Formation of a gel or cloudy suspension instead of a clear solution. | 1. Partial dissolution and aggregation: The compound may be forming aggregates or colloids rather than dissolving into individual molecules. 2. Reaction with the solvent: Some functional groups on the derivative might react with the solvent, especially protic solvents. | 1. Try a different solvent or co-solvent system: A solvent that better solvates the molecule may prevent aggregation. 2. Use sonication: This can help break up aggregates. 3. Filter the solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles or aggregates before use. 4. Ensure solvent compatibility: Check for potential reactivity between your derivative's functional groups and the chosen solvent. |
| Inconsistent results in solution-based experiments (e.g., thin film deposition). | 1. Incomplete dissolution: Undissolved microparticles can affect the properties of the resulting film or solution. 2. Solution instability: Precipitation or aggregation occurring during the experiment. | 1. Visually inspect the solution: Ensure it is completely clear before use. If necessary, filter the solution. 2. Prepare fresh solutions: Use solutions shortly after preparation to minimize issues related to instability. 3. Control the environment: Maintain consistent temperature and minimize solvent evaporation. |
Quantitative Solubility Data
| Derivative Class | Solvent | Solubility | Reference |
| t-Boc Protected this compound | Ethyl Acetate | Good | [1][2] |
| Tetrahydrofuran (THF) | Good | [1][2] | |
| Acetone | Good | [1][2] | |
| Chloroform | Good | [1][2] | |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Good | [1][2] | |
| This compound with Sulfonium Salt | Ethyl Acetate | Good | |
| Tetrahydrofuran (THF) | Good | ||
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Good |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of a this compound derivative in a range of solvents.
Materials:
-
This compound derivative (solid powder)
-
A selection of high-purity solvents (e.g., toluene, chloroform, THF, ethyl acetate, acetone, PGMEA)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Hot plate/stirrer (optional)
-
Small magnetic stir bars (optional)
Procedure:
-
Weigh approximately 1-2 mg of the this compound derivative into each vial.
-
Add 1 mL of a single solvent to each vial.
-
Cap the vials tightly.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect for dissolution. A clear solution indicates good solubility. Cloudiness or visible solid indicates partial or poor solubility.
-
If the compound has not dissolved, gently heat the vial on a hot plate with stirring (if using a stir bar) to a moderate temperature (e.g., 40-50 °C). Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of the compound.
-
Observe if heating improves solubility.
-
Allow the heated vials to cool to room temperature and observe if the compound remains in solution or precipitates.
-
Record your observations for each solvent.
Protocol 2: Preparation of a Stock Solution for Solution Processing
Objective: To prepare a clear, stable stock solution of a this compound derivative for applications such as spin coating.
Materials:
-
This compound derivative
-
Chosen solvent with good solubility (from Protocol 1)
-
Volumetric flask or appropriate glass container
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Syringe and syringe filter (e.g., 0.22 µm PTFE, compatible with the solvent)
Procedure:
-
Accurately weigh the desired amount of the this compound derivative and place it in the volumetric flask.
-
Add a portion of the solvent (approximately half the final volume).
-
Place the magnetic stir bar in the flask and stir the mixture on a magnetic stirrer.
-
If necessary, gently warm the solution to aid dissolution, monitoring the temperature carefully.
-
Continue stirring until the solid is completely dissolved, resulting in a clear solution.
-
Add the remaining solvent to reach the final desired volume and continue stirring for a few more minutes to ensure homogeneity.
-
Before use, filter the solution through a syringe filter to remove any microscopic, undissolved particles. This is particularly important for applications like spin coating to ensure a defect-free film.
-
Store the solution in a tightly sealed container to prevent solvent evaporation.
Visualizations
Caption: Workflow for preparing a this compound derivative solution.
Caption: Troubleshooting logic for dissolution issues.
References
Technical Support Center: Optimizing Tetraphenylsilane (TPS) Film Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vapor-deposited Tetraphenylsilane (TPS) layers. Our goal is to help you optimize the morphology of your TPS films for various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPS) and why is it used for thin films?
This compound (TPS) is an organic molecule with a tetrahedral structure. This non-planar shape inhibits close packing and crystallization, making it an excellent candidate for forming stable, uniform, and amorphous thin films.[1][2] These amorphous films are particularly desirable in applications requiring smooth surfaces and isotropic properties, such as in organic electronics and for creating stable matrices for other functional molecules.
Q2: What are the key parameters influencing the morphology of vapor-deposited TPS films?
The morphology of vapor-deposited organic thin films is primarily influenced by three key parameters:
-
Substrate Temperature: The temperature of the surface where the film is deposited.
-
Deposition Rate: The speed at which the TPS material is deposited onto the substrate.
-
Vacuum Pressure: The pressure inside the deposition chamber.
Controlling these parameters is crucial for achieving the desired film characteristics.[3][4]
Q3: How does substrate temperature affect the film morphology?
The substrate temperature directly impacts the mobility of the TPS molecules once they land on the surface.
-
Low Substrate Temperature: At lower temperatures, molecules have less thermal energy and tend to stick where they land. This can lead to a more disordered, potentially rougher film with smaller grains if crystallization occurs.
-
High Substrate Temperature: Higher temperatures provide molecules with more energy to diffuse across the surface, find thermodynamically favorable sites, and rearrange. This generally results in smoother, denser, and more uniform amorphous films.[5][6] For some organic materials, higher temperatures can promote the growth of larger crystalline grains.
Q4: What is the effect of the deposition rate on film morphology?
The deposition rate determines the amount of time available for molecules to rearrange on the substrate surface.
-
High Deposition Rate: A high rate means molecules are buried by subsequent layers very quickly, leaving little time for diffusion and rearrangement. This can result in a more porous and rougher film.[7]
-
Low Deposition Rate: A lower rate provides more time for surface diffusion and equilibration, which can lead to smoother and more ordered films.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered during the vapor deposition of this compound films.
| Problem | Potential Causes | Recommended Solutions |
| Poor Film Adhesion | 1. Substrate surface contamination (dust, oils).2. Incompatible substrate material.3. High internal stress in the film. | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in solvents, UV-ozone treatment, or plasma cleaning).2. Consider using an adhesion-promoting layer if compatible with your application.3. Optimize deposition parameters: try increasing the substrate temperature or decreasing the deposition rate to reduce stress. |
| High Surface Roughness | 1. Low substrate temperature.2. High deposition rate.3. Contamination in the source material or chamber. | 1. Increase the substrate temperature to enhance molecular mobility.2. Decrease the deposition rate to allow more time for surface rearrangement.3. Ensure high purity of the TPS source material and a clean deposition chamber. |
| Inconsistent Film Thickness | 1. Uneven heating of the evaporation source.2. Incorrect positioning of the substrate relative to the source.3. Fluctuations in the deposition rate. | 1. Ensure the evaporation source (e.g., crucible) is heated uniformly.2. Optimize the source-to-substrate distance and consider substrate rotation for improved uniformity.3. Use a quartz crystal microbalance (QCM) to monitor and maintain a stable deposition rate. |
| Film Cracking | 1. High internal stress due to a mismatch in the thermal expansion coefficients between the film and the substrate.2. Excessively thick film. | 1. Gradually cool the substrate after deposition.2. Optimize the deposition parameters (substrate temperature and rate) to minimize stress.3. If possible, reduce the total film thickness. |
| Particle Contamination in the Film | 1. "Spitting" from the evaporation source due to too rapid heating.2. Contaminants in the vacuum chamber.3. Impure source material. | 1. Slowly ramp up the power to the evaporation source to achieve a stable evaporation rate.2. Ensure the vacuum chamber is thoroughly cleaned.3. Use high-purity (sublimed) this compound. |
Quantitative Data Summary
The following tables provide a summary of typical deposition parameters and their influence on film morphology for amorphous organic molecular films. Note: Specific quantitative data for vapor-deposited this compound is limited in the literature; these tables are based on general principles and data from similar organic materials.
Table 1: Effect of Substrate Temperature on Film Roughness
| Substrate Temperature (°C) | Deposition Rate (Å/s) | Resulting Film Roughness (RMS, nm) - Representative Data |
| 25 (Room Temp.) | 0.5 | ~1.5 - 3.0 |
| 50 | 0.5 | ~0.8 - 1.5 |
| 75 | 0.5 | ~0.4 - 0.8 |
| 100 | 0.5 | ~0.2 - 0.5 |
Table 2: Effect of Deposition Rate on Film Roughness
| Deposition Rate (Å/s) | Substrate Temperature (°C) | Resulting Film Roughness (RMS, nm) - Representative Data |
| 2.0 | 50 | ~2.0 - 4.0 |
| 1.0 | 50 | ~1.0 - 2.0 |
| 0.5 | 50 | ~0.8 - 1.5 |
| 0.1 | 50 | ~0.3 - 0.7 |
Experimental Protocols
Protocol 1: Thermal Evaporation of this compound
This protocol describes a general procedure for depositing a thin film of TPS using a high-vacuum thermal evaporator.
1. Substrate Preparation: a. Clean the substrate thoroughly. A typical procedure for glass or silicon substrates involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. b. For enhanced cleaning and to promote adhesion, a UV-ozone or oxygen plasma treatment can be performed immediately before loading into the evaporator.
2. Source Preparation: a. Load high-purity (sublimed grade) this compound powder into a suitable crucible (e.g., alumina or a refractory metal boat like tungsten). b. Place the crucible securely in the evaporation source holder within the chamber.
3. Deposition Process: a. Mount the cleaned substrate onto the substrate holder, ensuring good thermal contact if temperature control is used. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. c. Set the desired substrate temperature and allow it to stabilize. d. Slowly increase the current to the evaporation source to heat the TPS material. The melting point of this compound is approximately 236°C. The evaporation temperature will be below this, in the range where it has a suitable vapor pressure for deposition. e. Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source power to achieve a stable, desired rate (e.g., 0.1 - 1.0 Å/s). f. Open the shutter to begin deposition onto the substrate. g. Once the desired film thickness is reached, close the shutter and ramp down the source power. h. Allow the substrate to cool to room temperature before venting the chamber.
Visualizations
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. 1048-08-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. News - Relationship Between Deposition Rate and Film Quality [zhenhuavac.com]
Preventing fluorescence quenching in concentrated solutions of Tetraphenylsilane probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated solutions of Tetraphenylsilane (TPS) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is decreasing as I increase the concentration of my TPS probe. Isn't more probe supposed to give a stronger signal?
A1: This is a common phenomenon known as fluorescence quenching, and at high concentrations, it is often due to Aggregation-Caused Quenching (ACQ) . In concentrated solutions, the planar aromatic rings of the TPS molecules can stack together, forming non-fluorescent aggregates. This process, also known as π-π stacking, provides a non-radiative pathway for the excited state to decay, thus quenching the fluorescence.[1][2] Another significant factor at high concentrations is the inner filter effect , where the probe molecules absorb the excitation light before it can reach the entire sample, or re-absorb the emitted fluorescence.[3][4][5][6]
Q2: What is the "inner filter effect" and how does it affect my measurements?
A2: The inner filter effect (IFE) is a significant cause of non-linear fluorescence response at high concentrations. It is comprised of two components:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it can excite all the fluorophore molecules. This is especially problematic in concentrated solutions where the light intensity diminishes as it passes through the cuvette.[3][4]
-
Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is re-absorbed by other probe molecules in the solution before it reaches the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the probe.[4]
The inner filter effect can lead to an underestimation of the true fluorescence intensity and a distortion of the emission spectrum.
Q3: How can I prevent or minimize fluorescence quenching in my concentrated TPS probe solutions?
A3: Several strategies can be employed to mitigate fluorescence quenching:
-
Molecular Design: The most effective approach is to use TPS derivatives that are specifically designed to resist aggregation. This is often achieved by introducing bulky, three-dimensional groups to the this compound core. This steric hindrance physically prevents the planar aromatic rings from getting close enough to form non-fluorescent aggregates.[7][8]
-
Formulation and Solvent Choice: The choice of solvent can significantly impact aggregation. Using "good" solvents that effectively solvate the individual probe molecules can help prevent aggregation. For hydrophobic probes, formulation with surfactants or encapsulation in nanoparticles can maintain their fluorescence in aqueous environments.[9][10]
-
Experimental Parameters: While not always feasible for concentrated solutions, optimizing the path length of the cuvette and the geometry of the fluorescence measurement can help reduce the inner filter effect.
Q4: Are there any "quenching-resistant" alternatives to traditional TPS probes?
A4: Yes, the field of fluorescent probes has seen the development of molecules with Aggregation-Induced Emission (AIE) characteristics. Unlike traditional dyes that suffer from ACQ, AIE-active molecules are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation.[11][12][13][14] This property is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. Many AIE luminogens are based on tetraphenylethylene (TPE), a structurally related compound to this compound.[1][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal in a concentrated solution | Aggregation-Caused Quenching (ACQ) | 1. Dilute the sample: If possible, dilute the sample to a concentration where the absorbance is below 0.1. 2. Change the solvent: Use a solvent that better solubilizes the TPS probe. 3. Use a sterically hindered TPS derivative: Synthesize or purchase a TPS probe with bulky substituents to prevent aggregation. |
| Inner Filter Effect (IFE) | 1. Correct for IFE: Use the experimental protocol provided below to correct your fluorescence data for the inner filter effect. 2. Use a shorter path length cuvette: This reduces the distance the light has to travel through the sample. | |
| Fluorescence intensity is not linear with concentration | Inner Filter Effect (IFE) | 1. Perform an IFE correction: Follow the detailed protocol for IFE correction. 2. Work within the linear range: Determine the concentration range where the fluorescence response is linear and perform quantitative measurements within this range. |
| Emission spectrum appears distorted or red-shifted at high concentrations | Secondary Inner Filter Effect (sIFE) or Excimer Formation | 1. Correct for sIFE: The IFE correction protocol will help correct for re-absorption. 2. Analyze at multiple concentrations: Observe how the spectral shape changes with dilution. A return to the expected monomer emission at lower concentrations suggests excimer formation was present. |
| Inconsistent fluorescence readings in high-throughput screening (HTS) | Compound autofluorescence, quenching by library compounds, or aggregation in assay media. | 1. Run controls: Include compound-only wells to check for autofluorescence. 2. Perform a counter-screen: Test for quenching by adding the library compound to a solution of a known fluorophore. 3. Optimize assay buffer: Ensure the TPS probe is soluble and stable in the final assay buffer.[16][17][18][19] |
Quantitative Data
The fluorescence quantum yield (Φf) of tetraphenyl-substituted aromatic compounds is highly dependent on their molecular structure, solvent environment, and concentration. Aggregation typically leads to a decrease in Φf for traditional fluorophores.
Table 1: Photophysical Properties of Tetraphenylethylene (TPE) and a Tetraphenylsilole Derivative.
| Compound | Solvent | Concentration (M) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
| Tetraphenylethylene (TPE) | THF | 1 x 10⁻⁵ | 310 | 470 | ~0.01 (weakly emissive) | [1] |
| TPE in THF/Water (10:90 v/v) | THF/Water | 1 x 10⁻⁵ | - | 470 | Significantly Increased (AIE) | [1] |
| 1,1-dichloro-2,3,4,5-tetraphenylsilole | THF | 2.06 x 10⁻⁵ | 373 | - | - | [20] |
| Cyclic Tetraphenylsilole Derivative 1a | THF | - | - | - | 0.03 | [20] |
| Cyclic Tetraphenylsilole Derivative 2 | THF | - | - | - | 0.04 | [20] |
Note: Data for this compound itself is limited; however, the behavior of these structurally similar compounds illustrates the principles of aggregation's effect on fluorescence.
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered this compound Derivative
A common strategy to prevent ACQ is to introduce bulky groups. The following is a conceptual synthetic pathway based on established organic chemistry principles.
Caption: Synthetic route to a sterically hindered TPS derivative.
Methodology:
-
Starting Material: Begin with tetrakis(4-bromophenyl)silane.
-
Suzuki Coupling: Perform a Suzuki cross-coupling reaction with a sterically demanding aryl boronic acid (e.g., 3,5-di-tert-butylphenylboronic acid).
-
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Purification: The final product is purified using column chromatography or recrystallization to yield the sterically hindered this compound derivative.
Protocol 2: Correcting for the Inner Filter Effect (IFE)
This protocol describes a method to correct for both primary and secondary inner filter effects based on absorbance measurements.[3][4][6][21]
Caption: Workflow for inner filter effect correction.
Methodology:
-
Acquire Absorbance and Fluorescence Data:
-
Prepare a series of dilutions of your TPS probe in the desired solvent.
-
For each dilution, measure the full absorbance spectrum using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
In a fluorometer, measure the fluorescence emission spectrum for each dilution using the same excitation wavelength. Integrate the fluorescence intensity to get the observed fluorescence (F_obs).
-
-
Calculate the Correction Factor (CF):
-
The correction factor for the inner filter effect can be approximated by the following equation: CF = 10^((A_ex + A_em) / 2)
-
This equation accounts for the attenuation of both the excitation and emission light.
-
-
Apply the Correction:
-
Calculate the corrected fluorescence intensity (F_corr) for each concentration using the formula: F_corr = F_obs * CF
-
-
Analyze the Corrected Data:
-
Plot the corrected fluorescence intensity (F_corr) against the concentration of your TPS probe. This plot should show a more linear relationship compared to the uncorrected data, especially at higher concentrations.
-
Visualizing the Problem and Solution
Aggregation-Caused Quenching (ACQ) and the Steric Hindrance Solution
Caption: ACQ is prevented by sterically hindered TPS probes.
This technical support center provides a foundational understanding of the challenges associated with fluorescence quenching in concentrated solutions of this compound probes and offers practical solutions for researchers in the field.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
- 6. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation-induced emission of tetraphenylethene derivative as a fluorescence method for probing the assembling/disassembling of amphiphilic molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescent “light-up” bioprobes based on tetraphenylethylene derivatives with aggregation-induced emission characteristics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of the cationic fluorescent probes for the detection of anionic surfactants by electrostatic self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Tetraphenylsilane-Containing Polymers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetraphenylsilane-containing polymers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of incorporating this compound moieties into a polymer backbone for thermal stability?
A1: The incorporation of the bulky and rigid this compound group into a polymer backbone significantly enhances thermal stability. This is primarily due to the high dissociation energy of the silicon-carbon (Si-C) and silicon-phenyl (Si-Ph) bonds, which restricts segmental motion and increases the energy required for thermal decomposition. This rigid structure contributes to higher glass transition temperatures (Tg) and decomposition temperatures compared to analogous polymers without the this compound unit.
Q2: What are the primary degradation pathways for this compound-containing polymers at elevated temperatures?
A2: The thermal degradation of these polymers is a complex process. In an inert atmosphere, degradation often initiates with the cleavage of the Si-C bonds at very high temperatures. In the presence of oxygen (thermo-oxidative degradation), the degradation mechanism can be more complex, involving the formation of siloxy moieties. The cleavage of Si-phenyl bonds and the subsequent formation of Si-O phases and carbonyl groups have been observed during the aging of these polymers in air.[1] The degradation of silicone polymers, in general, can proceed through the formation of cyclic oligomers.[2]
Q3: How does the purity of this compound-based monomers affect the final polymer's thermal stability?
A3: Monomer purity is critical for achieving high molecular weight and, consequently, optimal thermal stability. Impurities can act as chain terminators during polymerization, leading to lower molecular weight polymers with reduced thermal resistance. It is crucial to purify monomers, for instance, through recrystallization or sublimation, to remove any residual catalysts, solvents, or side-products from the monomer synthesis.
Q4: Can I use standard thermal analysis techniques like TGA and DSC for this compound-containing polymers?
A4: Yes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of these polymers. TGA is used to determine the onset of decomposition and the weight loss profile as a function of temperature, providing a direct measure of thermal stability. DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, which are crucial parameters for understanding the material's performance at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of this compound-containing polymers.
Problem 1: Low molecular weight of the synthesized polymer.
-
Question: I've synthesized a this compound-containing polyimide, but the molecular weight is consistently low, leading to poor film-forming properties and lower than expected thermal stability. What could be the cause?
-
Answer:
-
Monomer Stoichiometry: Ensure an exact 1:1 molar ratio between the diamine and dianhydride monomers. Even a slight deviation can significantly limit chain growth.
-
Monomer Purity: Impurities in either the diamine or dianhydride monomer can act as chain terminators. Purify your monomers thoroughly before polymerization.
-
Reaction Conditions: The reaction temperature and time are critical. For poly(amic acid) synthesis, the reaction is often carried out at room temperature for several hours to allow for sufficient viscosity buildup. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
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Solvent Purity: The presence of water or other reactive impurities in the solvent can interfere with the polymerization. Use anhydrous, high-purity solvents.
-
Problem 2: Inconsistent thermal stability results from TGA.
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Question: My TGA results for the same batch of this compound polymer show significant variation in the decomposition temperature. What could be causing this?
-
Answer:
-
Sample Preparation: Ensure that the samples are thoroughly dried before TGA analysis to remove any residual solvent or absorbed moisture, which can cause premature weight loss.
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Sample Size and Form: Use a consistent sample size and form (e.g., powder, film) for all measurements. Variations in surface area can affect the rate of degradation.
-
Heating Rate: The heating rate can influence the observed decomposition temperature. Use a standardized heating rate for all your experiments to ensure comparability.
-
Atmosphere: The atmosphere in the TGA (e.g., nitrogen, air) has a significant impact on the degradation mechanism and temperature. Ensure the gas flow is stable and consistent.
-
Problem 3: The polymer shows a lower glass transition temperature (Tg) than anticipated.
-
Question: I expected a high Tg for my this compound-containing polymer, but the DSC results are lower than the literature values for similar structures. Why might this be?
-
Answer:
-
Low Molecular Weight: As discussed in Problem 1, a lower molecular weight will generally result in a lower Tg.
-
Plasticization Effect: Residual solvent or unreacted monomers in the polymer sample can act as plasticizers, lowering the Tg. Ensure the polymer is thoroughly purified and dried.
-
Polymer Backbone Flexibility: While the this compound unit is rigid, the flexibility of other comonomers in the polymer chain will influence the overall Tg. Consider the structure of the entire repeating unit.
-
Data Presentation
Table 1: Thermal Properties of this compound-Containing Polymers
| Polymer Type | Comonomers | Td5% (°C, N2) | Td5% (°C, Air) | Tg (°C) | Char Yield (%) |
| Phthalonitrile | - | 519–526[1] | 482–497[1] | 290–325[1] | >60 |
| Polyimide | Carbazole modified dihexylfluorene | >450[3] | - | >200 | - |
| Polyamide | Aromatic diacids | ~450-500 | ~430-480 | ~220-280 | ~50-60 |
| Polyether | Aromatic diols | ~480-520 | ~460-500 | ~180-230 | ~45-55 |
Note: The data presented are typical ranges and can vary depending on the specific monomer structures, molecular weight, and processing conditions.
Experimental Protocols
1. Synthesis of a this compound-Containing Polyimide
This protocol describes a typical two-step synthesis of a polyimide from a this compound-containing diamine and a commercial dianhydride.
-
Materials:
-
This compound-containing diamine (e.g., bis(4-aminophenyl)diphenylsilane)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)
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Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous acetic anhydride
-
Anhydrous pyridine
-
-
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-containing diamine in anhydrous NMP.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the polyimide by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 150 °C overnight.
-
-
2. Thermal Characterization by TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer sample into a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a common metric for thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer sample in a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 350 °C) at a rate of 20 °C/min to erase its thermal history.
-
Cool the sample to room temperature at a rate of 20 °C/min.
-
Reheat the sample at a rate of 10 °C/min and record the heat flow. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
-
Visualizations
Caption: Key strategies for enhancing the thermal stability of this compound-containing polymers.
Caption: Simplified degradation pathways for this compound-containing polymers.
References
Troubleshooting poor device performance in Tetraphenylsilane-based OLEDs
This technical support center provides troubleshooting guidance, experimental protocols, and performance data for researchers working with Tetraphenylsilane (TPS) and its derivatives in Organic Light-Emitting Diodes (OLEDs).
Troubleshooting and FAQs
This section addresses common problems encountered during the fabrication and testing of this compound-based OLEDs.
| Question | Answer |
| 1. Why is the External Quantum Efficiency (EQE) of my device lower than expected? | Several factors can lead to low EQE. First, ensure the triplet energy level of the this compound host is higher than that of the phosphorescent or TADF dopant to facilitate efficient energy transfer.[1] Second, check for imbalanced charge transport ; the bulky nature of TPS derivatives is designed to create steric hindrance and improve film morphology, but the charge transport properties of adjacent layers (Hole and Electron Transport Layers) must be well-matched to ensure charge recombination occurs within the emissive layer.[2] Finally, material purity is critical, as impurities can act as non-radiative recombination centers or charge traps.[3][4] |
| 2. What causes a high efficiency roll-off at increased brightness? | Efficiency roll-off is a common challenge in OLEDs. It is often caused by triplet-triplet annihilation and aggregation-caused emission quenching . The bulky, three-dimensional structure of this compound is specifically designed to suppress intermolecular interactions and inhibit the aggregation of emitter molecules, which should help mitigate this issue.[5] If roll-off is still significant, consider optimizing the dopant concentration and ensuring balanced charge injection to prevent an accumulation of excitons or charges in the emissive layer. |
| 3. My device has a high turn-on voltage. How can I reduce it? | A high turn-on voltage typically points to large energy barriers for charge injection or poor charge transport within the device. Review the energy levels of your device stack, particularly the interfaces between the electrodes (ITO, Aluminum) and the injection layers (HIL, EIL), and between the transport and emissive layers. The Hole-Injection Layer (HIL) and Electron-Injection Layer (EIL) are crucial for reducing these barriers. Also, ensure the thickness of the organic layers is optimized, as excessively thick layers can increase driving voltage.[6] |
| 4. How does the purity of this compound affect device performance and lifetime? | The purity of all organic materials used in an OLED is paramount. Impurities, even at the ppm level, can drastically reduce device performance and operational stability.[7] Halogenated impurities are particularly detrimental.[7] Impurities can act as charge traps that impede current flow and can introduce non-radiative decay pathways that quench emission. Over time, they can also participate in electrochemical degradation reactions, leading to a shorter device lifetime.[7] Therefore, using sublimed-grade materials is essential for achieving high performance and longevity.[3][4] |
| 5. The color purity of my device is poor. What are the likely causes? | Poor color purity can result from the emission zone being too wide or shifting into adjacent layers. This can happen if the charge balance is poor or if the hole-blocking or electron-blocking layers are ineffective. This compound derivatives can be used as effective hole-blocking materials due to their electronic properties.[8] Ensure your Hole Blocking Layer (HBL) has a sufficiently high HOMO energy level to confine holes to the emissive layer, and your Electron Transport Layer (ETL) effectively blocks electrons. Additionally, check for any degradation of materials which might create emissive byproducts. |
Performance Data Summary
The table below summarizes reported performance data for various OLEDs incorporating this compound derivatives, providing a benchmark for experimental results.
| Device Architecture | This compound Derivative & Role | Emitter/Dopant | Max EQE (%) | Power Efficiency (lm/W) | Ref. |
| ITO/HIL/HTL/EML/HBL/ETL/LiF/Al | TSTC (Host) | Ir(ppy)₃ | 19.8 | 59.4 | [8] |
| ITO/HTL/EML/HBL/ETL/LiF/Al | TSTC (Host) | Ir(ppy)₃ | 19.8 | 59.4 | [8] |
| Not Specified | p-TPS-BN (MR-TADF Emitter) | - | 35.8 | Not Reported | [5][9] |
| Not Specified | TDBA-Si (Host) | Not Specified | > 30 | Not Reported | [5] |
Note: Device architectures are generalized. HIL = Hole Injection Layer, HTL = Hole Transport Layer, EML = Emissive Layer, HBL = Hole Blocking Layer, ETL = Electron Transport Layer.
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Material Purification: Thermal Gradient Sublimation
Achieving ultra-high purity (>99.9%) of this compound and other organic materials is critical for device performance. Thermal gradient sublimation is the standard method.[3][4][8]
Objective: To separate the target organic compound from impurities based on different sublimation temperatures.[3]
Methodology:
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Preparation: Place the crude this compound material in a quartz sublimation tube.
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Vacuum: Connect the tube to a high-vacuum pump and evacuate to a pressure of 10⁻⁵ to 10⁻⁷ torr.
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Heating: The sublimation tube is placed within a furnace with multiple, independently controlled heating zones to create a precise temperature gradient along the tube.
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Sublimation: Gently heat the end of the tube containing the crude material. The material will sublime (transition from solid to gas) and travel down the tube.
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Deposition: As the gaseous material moves along the temperature gradient, it will cool and deposit (re-solidify) on the walls of the tube. Impurities with different sublimation points will deposit in different zones.
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Collection: After the process is complete and the tube has cooled, the purified material is carefully scraped from the collection zone, which is visually identified by the dense, crystalline deposit of the target compound. This process should be performed in an inert atmosphere (e.g., a glovebox) to prevent contamination.
Device Fabrication: Thermal Evaporation
This protocol outlines the fabrication of a multi-layer OLED device in a high-vacuum thermal evaporator.[5]
Objective: To deposit a series of thin organic and metal layers onto a substrate to form a functional OLED device.
Methodology:
-
Substrate Cleaning: Thoroughly clean pre-patterned Indium Tin Oxide (ITO) glass substrates. A typical sequence is: detergent (e.g., Hellmanex III) in an ultrasonic bath, followed by rinsing with deionized water, then ultrasonic baths in acetone and isopropyl alcohol.[9] Finally, dry the substrates with a nitrogen gun and treat with UV-Ozone or Oxygen Plasma to improve the ITO work function.
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Material Loading: Load the purified organic materials (e.g., HIL, HTL, TPS-host, dopant, HBL, ETL) and metal cathode material (e.g., LiF, Al) into separate quartz or molybdenum crucibles inside the vacuum chamber.
-
Chamber Evacuation: Pump the deposition chamber down to a high vacuum (typically < 10⁻⁶ torr) to ensure a long mean free path for evaporated molecules and to minimize contamination.[1]
-
Layer Deposition:
-
Deposit the layers sequentially by heating the respective crucibles. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.
-
A typical deposition sequence and thickness is:
-
Hole Injection Layer (HIL): ~10 nm
-
Hole Transport Layer (HTL): ~40 nm
-
Emissive Layer (EML): Co-evaporate the this compound host and the emitter dopant. A typical thickness is ~30 nm.
-
Hole Blocking Layer (HBL): ~10 nm
-
Electron Transport Layer (ETL): ~30 nm
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Electron Injection Layer (EIL), e.g., LiF: ~1-2 nm
-
Cathode (e.g., Aluminum): ~100 nm
-
-
Shadow masks are used to define the active area of the pixels.[5]
-
-
Encapsulation: After deposition, the devices must be encapsulated immediately in an inert atmosphere (glovebox) to protect the sensitive organic layers from oxygen and moisture. This is typically done by sealing a glass coverslip over the device with a UV-curable epoxy.
Device Characterization: J-V-L Testing
This protocol describes the standard procedure for evaluating the electrical and optical performance of the fabricated OLEDs.[6][10]
Objective: To measure the Current Density-Voltage-Luminance (J-V-L) characteristics to determine key performance metrics.
Methodology:
-
Setup: Place the encapsulated OLED device on a testing stage with electrical probes. The measurements should be conducted in a dark environment to avoid interference from ambient light.[8]
-
Instrumentation: Connect the device to a source measure unit (SMU). An integrated photodetector or spectrometer is placed in front of the device to measure the light output.[11]
-
Measurement:
-
Apply a voltage sweep to the device using the SMU, starting from 0 V and increasing in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device and the luminance (light output) measured by the photodetector.[10]
-
-
Data Analysis:
-
Current Density (J): Calculate by dividing the measured current by the active area of the device pixel.
-
Plot J-V-L Curves: Plot current density and luminance as a function of the applied voltage.[7]
-
Calculate Efficiencies: From the primary data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance divided by current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected. This requires a calibrated system, often involving an integrating sphere.[11]
-
-
Visual Guides and Workflows
Troubleshooting Flowchart for Poor Device Performance
References
- 1. iipseries.org [iipseries.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. noctiluca.eu [noctiluca.eu]
- 5. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 6. oldcitypublishing.com [oldcitypublishing.com]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 9. ossila.com [ossila.com]
- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 11. ossila.com [ossila.com]
Technical Support Center: Controlling the Aggregation Behavior of Tetraphenylsilane (TPS) AIEgens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraphenylsilane (TPS) based luminogens with Aggregation-Induced Emission (AIEgens).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Aggregation-Induced Emission (AIE) in this compound (TPS)?
A1: this compound (TPS) is a typical AIEgen. In dilute solutions, the phenyl rings of the TPS molecule undergo active intramolecular rotation, which provides a non-radiative decay pathway for the excited state, resulting in weak or no fluorescence. However, in an aggregated state or in a poor solvent, these intramolecular rotations are restricted.[1] This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to a significant enhancement in fluorescence emission.
Q2: How does solvent polarity influence the aggregation and emission of TPS AIEgens?
A2: The aggregation of TPS AIEgens is highly dependent on solvent polarity. TPS is typically soluble in good solvents like tetrahydrofuran (THF) or dichloromethane (DCM), exhibiting weak emission. When a poor solvent (e.g., water or hexane) is introduced, the solubility of the AIEgen decreases, forcing the molecules to aggregate. This aggregation leads to the characteristic "turn-on" fluorescence. The fraction of the poor solvent is a critical parameter in controlling the extent of aggregation and, consequently, the fluorescence intensity.
Q3: What is the typical concentration range for observing the AIE effect in TPS derivatives?
A3: The optimal concentration for observing the AIE effect can vary depending on the specific TPS derivative and the solvent system used. Generally, concentrations in the micromolar (µM) range are sufficient. It is crucial to perform a concentration-dependent study to determine the critical aggregation concentration (CAC) for your specific AIEgen and experimental conditions.
Q4: Can temperature be used to control the aggregation of TPS AIEgens?
A4: Yes, temperature can influence the aggregation behavior. For some AIEgen systems, increasing the temperature can provide the necessary energy to overcome kinetic barriers, leading to the formation of more thermodynamically stable aggregates. Conversely, for systems where aggregation is entropically driven, a decrease in temperature might favor aggregation. The specific effect of temperature is dependent on the thermodynamic parameters of the aggregation process for the particular TPS derivative.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Enhancement Upon Aggregation
| Possible Cause | Troubleshooting Steps |
| Insufficient Aggregation | - Increase the fraction of the poor solvent (e.g., water in a THF/water mixture). - Increase the concentration of the AIEgen. - Allow for a longer incubation time after adding the poor solvent to ensure aggregate formation. |
| Impure AIEgen | - Ensure the purity of your synthesized TPS derivative through techniques like NMR, mass spectrometry, and elemental analysis. Impurities can interfere with the aggregation process or quench fluorescence. |
| Inappropriate Solvent System | - The chosen "good" solvent may not be sufficiently solvating, or the "poor" solvent may not be poor enough to induce aggregation effectively. Experiment with different solvent pairs (e.g., Dioxane/water, DCM/hexane). |
| Photobleaching | - Reduce the excitation light intensity or exposure time during fluorescence measurements.[2] |
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
| Possible Cause | Troubleshooting Steps |
| Variability in Aggregate Size and Morphology | - Standardize the protocol for preparing aggregated samples. This includes the rate of addition of the poor solvent, stirring/vortexing speed and duration, and incubation time and temperature. - Use dynamic light scattering (DLS) to monitor the size distribution of the aggregates. |
| Precipitation Instead of Nano-aggregation | - If large precipitates form and settle out of solution, the AIEgen concentration may be too high. Reduce the concentration. - The rate of addition of the poor solvent might be too fast. Add the poor solvent dropwise while vortexing. |
| Instrumental Fluctuations | - Ensure the fluorometer is properly calibrated and warmed up before taking measurements. - Use the same cuvette and instrument settings for all measurements in a series. |
Issue 3: Unexpected Shifts in Emission Wavelength
| Possible Cause | Troubleshooting Steps |
| Formation of Different Aggregate Packing Modes (Polymorphism) | - The packing of AIEgens in the aggregated state can influence the emission wavelength. This can be affected by factors such as the solvent system, temperature, and the presence of additives. - Characterize the morphology of the aggregates using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM). |
| Solvatochromism | - While the AIE effect is the dominant factor, changes in the polarity of the microenvironment around the aggregated molecules can cause slight shifts in the emission wavelength. |
Data Presentation
Table 1: Representative Photophysical Data of a Tetraphenylethylene (TPE) Derivative in THF/Water Mixtures
Note: This data is for a TPE derivative, which is structurally and mechanistically similar to TPS. Specific values for TPS derivatives may vary.
| Water Fraction (fw, %) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) |
| 0 | ~380 | < 0.01 |
| 10 | ~385 | 0.02 |
| 30 | ~450 | 0.15 |
| 50 | ~470 | 0.35 |
| 70 | ~475 | 0.60 |
| 90 | ~475 | 0.85 |
Data is illustrative and based on typical trends observed for TPE-based AIEgens.[3]
Experimental Protocols
Protocol 1: General Procedure for Inducing Aggregation of TPS AIEgens in a THF/Water System
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Stock Solution Preparation: Prepare a stock solution of the TPS AIEgen in high-purity THF at a concentration of 1 mM.
-
Working Solution Preparation: Dilute the stock solution with THF to a final concentration of 10 µM in a series of vials.
-
Induction of Aggregation: To each vial, add deionized water (the poor solvent) dropwise while gently vortexing to achieve the desired water fraction (fw). For example, to prepare a solution with fw = 90%, add 900 µL of water to 100 µL of the 10 µM THF solution.
-
Incubation: Allow the mixtures to stand at room temperature for at least 30 minutes to allow for the formation of stable aggregates.
-
Characterization:
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra using a fluorometer. The excitation wavelength will depend on the absorption maximum of the specific TPS derivative.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra to observe any changes upon aggregation.
-
Dynamic Light Scattering (DLS): Determine the average size and size distribution of the formed aggregates.
-
Mandatory Visualizations
Caption: Workflow for inducing and characterizing the aggregation of TPS AIEgens.
Caption: Decision tree for troubleshooting weak AIE fluorescence.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Tetraphenylsilane Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of tetraphenylsilane precursors. The content is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Hiyama coupling of a this compound precursor is showing low to no yield. What are the most common causes?
Low or no yield in Hiyama coupling reactions involving this compound precursors can often be attributed to several factors:
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Inefficient Activation of the Organosilane: The silicon-carbon bond in this compound derivatives is highly stable and requires an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to facilitate transmetalation to the palladium center.[1][2] Inadequate activation is a primary reason for reaction failure.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[3] Insufficient degassing of solvents and reagents can lead to the oxidation of the catalyst, rendering it inactive.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle. An inappropriate ligand for the specific substrates can lead to poor reactivity.
-
Poor Solubility: this compound derivatives can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient catalysis.
-
Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent. An unsuitable combination can hinder the reaction.
Q2: How can I minimize homocoupling of my aryl halide or organosilane starting material?
Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product. To minimize it:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the oxidative coupling of the organosilane or the aryl halide.[3] Rigorous degassing of solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is essential.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst like Pd(OAc)₂ is used, its in-situ reduction to Pd(0) can sometimes lead to side reactions that promote homocoupling.[3]
-
Control Reaction Temperature: High temperatures can sometimes favor homocoupling. Optimization of the reaction temperature is crucial.
Q3: Can I perform the cross-coupling of this compound precursors without using a fluoride activator?
Yes, fluoride-free Hiyama-type couplings, often referred to as Hiyama-Denmark couplings, are possible. These methods typically utilize organosilanols or their salts as the coupling partners.[2] Activation can be achieved using a Brønsted base. This approach is particularly useful when the substrate contains fluoride-sensitive functional groups, such as silyl ethers.
Q4: What is the best approach for sequential or multiple cross-coupling reactions on a tetrakis(4-halophenyl)silane core?
For sequential cross-coupling on a multifunctional core like tetrakis(4-halophenyl)silane, controlling the stoichiometry of the coupling partner is key. A stepwise approach is generally recommended:
-
First Coupling: Use a stoichiometric amount (e.g., 1.1 equivalents) of the first coupling partner to react with one of the halo-substituents.
-
Purification: Purify the mono-substituted product to remove any unreacted starting material and di-substituted byproducts.
-
Subsequent Couplings: Repeat the process with the next coupling partner.
Alternatively, for substrates with different halogens (e.g., tetrakis(4-iodophenyl)silane and tetrakis(4-bromophenyl)silane), the inherent difference in reactivity (I > Br) can be exploited for selective sequential coupling under carefully controlled conditions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Ineffective silane activation. 2. Catalyst deactivation (oxidation). 3. Inappropriate ligand. 4. Poor solubility of reactants. 5. Incorrect base/solvent combination. | 1. Activator: Ensure the fluoride source (e.g., TBAF) is fresh and anhydrous. Consider using a higher excess (2-3 equivalents). For fluoride-free conditions, ensure the base is strong enough to deprotonate the corresponding silanol. 2. Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[3] 3. Ligand Screening: Screen a variety of phosphine ligands (e.g., PPh₃, PCy₃, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to identify the optimal one for your specific substrate combination. 4. Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, DMAc, or dioxane to improve solubility.[5] Consider using a co-solvent system. 5. Base/Solvent Optimization: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) in combination with various solvents. |
| Significant Homocoupling Byproduct | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. High reaction temperature. | 1. Degassing: Improve the degassing procedure for all reagents and solvents.[3] 2. Catalyst Choice: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄.[3] 3. Temperature Control: Optimize the reaction temperature; sometimes a lower temperature can disfavor homocoupling. |
| Debromination/Dehalogenation of Aryl Halide | 1. Presence of hydride sources. 2. High reaction temperature. 3. Inappropriate ligand. | 1. Reagent Purity: Ensure solvents are anhydrous. Avoid using amine bases or alcohol solvents which can be hydride sources.[6] Switch to carbonate or phosphate bases and aprotic solvents. 2. Temperature Optimization: Lower the reaction temperature in increments of 10-20 °C.[6] 3. Ligand Selection: Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination.[6] |
| Incomplete Conversion of Starting Material | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Low reaction temperature. 4. Inefficient mixing. | 1. Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Temperature: If the reaction is sluggish, cautiously increase the temperature.[3] 4. Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures.[7] |
| Difficulty in Purifying Product | 1. Close polarity of product and byproducts. 2. Presence of palladium residues. | 1. Chromatography: Use a different solvent system for column chromatography or consider preparative HPLC. Recrystallization might also be an effective purification method. 2. Palladium Removal: After aqueous workup, consider washing the organic layer with a solution of sodium diethyldithiocarbamate or using a palladium scavenger resin to remove residual catalyst. |
Quantitative Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of this compound precursors and their analogs.
Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [8]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |
| 4 | 2-Thiopheneboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), base (2.0 eq), solvent, 70-80 °C, 18-22 h.
Table 2: Heck Coupling of 4-bromo-2,6-diiodoaniline with Styrene [4]
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) | K₂CO₃ | DMAc | 110 | 16 | 78 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 92 |
Reaction Conditions: 4-bromo-2,6-diiodoaniline (1.0 eq), styrene (1.2 eq), palladium source (2 mol%), ligand (4 mol%), base (2.5 eq), solvent. (Note: The primary product is the di-styrenylated product at the iodo positions).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Tetrakis(4-bromophenyl)silane Precursor
This protocol is adapted from the coupling of analogous tetraphenylmethane precursors.[9]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tetrakis(4-bromophenyl)silane (1.0 eq), the desired arylboronic acid (4.4 eq), and the base (e.g., K₃PO₄, 8.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the flask. Then, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a Tetrakis(4-iodophenyl)silane Precursor
This protocol is a general procedure that can be adapted for this compound precursors.[10]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add tetrakis(4-iodophenyl)silane (1.0 eq), the terminal alkyne (4.4 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Workflow for sequential Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Hiyama cross-coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Tetraphenylsilane vs. Tetraphenylgermane: A Comparative Guide for Core Units in Organic Electronics
An in-depth analysis of tetraphenylsilane (TPS) and tetraphenylgermane (TPG) as central building blocks in the design of materials for organic electronic devices, supported by experimental and computational data.
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored properties are paramount for enhancing device performance and stability. Among the myriad of molecular scaffolds, tetrahedral compounds based on Group 14 elements, such as this compound (TPS) and tetraphenylgermane (TPG), have garnered significant interest. Their three-dimensional structures can disrupt intermolecular interactions, leading to materials with high thermal stability and good morphological amorphousness, crucial for the longevity and efficiency of organic light-emitting diodes (OLEDs) and other devices. This guide provides a comprehensive comparison of TPS and TPG as core units, summarizing their key properties and performance in organic electronics based on available experimental and computational data.
Molecular Structure and Solid-State Properties
The fundamental structures of this compound and tetraphenylgermane feature a central silicon or germanium atom tetrahedrally bonded to four phenyl rings. This non-planar, propeller-like arrangement inhibits close packing in the solid state, which is beneficial for forming stable amorphous films, a desirable characteristic for the emissive layers in OLEDs.
Validating the Purity of Sublimed Tetraphenylsilane for Enhanced OLED Performance
A Comparative Guide for Researchers in Organic Electronics
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the purity of constituent materials is a critical determinant of device efficiency, stability, and overall performance. Tetraphenylsilane (TPS) has emerged as a promising host material, particularly for blue phosphorescent OLEDs, owing to its high thermal stability and wide energy bandgap. However, impurities introduced during synthesis can significantly degrade device lifetime and performance. Sublimation is a widely adopted purification technique to achieve the ultra-high purity required for OLED applications. This guide provides an objective comparison of sublimed this compound with its unpurified counterpart and other alternative host materials, supported by experimental data and detailed analytical protocols.
The Impact of Sublimation on this compound Purity
Sublimation is a physical purification process where a solid is transformed directly into a gas, leaving non-volatile impurities behind, and then re-condensed into a pure solid.[1] This method is particularly effective for organic materials used in OLEDs as it avoids the use of solvents which can introduce their own contaminants.
Common Impurities in this compound Synthesis:
The synthesis of this compound commonly involves a Grignard reaction between a phenylmagnesium halide and silicon tetrachloride.[2] Potential impurities arising from this synthesis can include:
-
Biphenyl: Formed from the coupling of unreacted phenyl Grignard reagent.[3]
-
Partially substituted silanes: Such as triphenylchlorosilane, if the reaction does not go to completion.
-
Magnesium salts and other inorganic residues: From the Grignard reagent and subsequent workup.[4]
-
Solvent residues: From the reaction and purification steps.
These impurities can act as charge traps or quenching sites within the OLED device, leading to reduced efficiency and accelerated degradation.[1]
Comparative Performance in OLED Devices
The use of high-purity, sublimed this compound as a host material in blue phosphorescent OLEDs (PhOLEDs) is expected to lead to significant improvements in device performance compared to devices fabricated with unpurified TPS. Although direct comparative studies with unpurified TPS are not extensively documented, the general understanding in the field underscores the necessity of sublimation for all thermally stable small molecule organic semiconductor materials used in vacuum-deposited OLEDs.
To provide a comprehensive comparison, the performance of this compound-based devices is benchmarked against commonly used alternative host materials for blue PhOLEDs, such as 4,4′-N,N′-dicarbazole-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).
Table 1: Performance Comparison of Host Materials in Blue Phosphorescent OLEDs
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (t95 @ 1000 cd/m²) (hours) |
| This compound (TPS) Derivative (TSTC) | Ir(ppy)₃ (Green) | 19.8 | 59.4 | - | 160,000 (at 100 cd/m²) |
| CBP | FIrpic (Blue) | ~7.0 | 16.3 | 6.3 | Not Reported |
| mCP | FIrpic (Blue) | ~11.4 | - | - | Not Reported |
| CBP Derivative (6) | Ir(dbfmi) (Blue) | 8.7 (at 100 cd/m²) | - | 10.2 (at 100 cd/m²) | Not Reported |
Experimental Protocols for Purity Validation
Accurate and reliable validation of this compound purity is paramount. The following are detailed methodologies for key analytical techniques.
Sublimation Purification of this compound
A gradient sublimation system is typically used for the purification of organic materials for OLEDs.
Protocol:
-
Place the crude this compound powder in a quartz boat at one end of a long quartz tube.
-
Insert the boat into the sublimation tube and evacuate the system to a high vacuum (typically < 10⁻⁵ Torr).
-
Establish a temperature gradient along the tube using a multi-zone furnace. The temperature of the zone containing the sample should be gradually increased to the sublimation temperature of this compound.
-
Volatile impurities will travel further down the tube to cooler zones, while non-volatile impurities will remain in the boat.
-
The purified this compound will deposit in a specific zone of the tube corresponding to its sublimation point.
-
After the sublimation is complete, cool the system down under vacuum before collecting the purified crystalline material.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for detecting non-volatile impurities.
Protocol:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: UV detector set to the absorption maximum of this compound.
-
Sample Preparation: Dissolve a known concentration of the sublimed and unsublimed this compound in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Analysis: Inject the samples and compare the chromatograms. The purity is determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities.
Protocol:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms or HP-5ms) is appropriate.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate compounds with different boiling points.
-
MS Detector: Electron ionization (EI) source with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Preparation: Dissolve the this compound samples in a volatile solvent like dichloromethane.
-
Analysis: Inject the samples and analyze the resulting total ion chromatogram (TIC) and mass spectra of any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
¹H NMR: Provides information on the proton environment. For this compound, the aromatic protons will appear as multiplets in the range of 7.3-7.7 ppm.
-
¹³C NMR: Shows the different carbon environments in the molecule.
-
²⁹Si NMR: A single peak is expected for the silicon atom in this compound, typically around -14.4 ppm (relative to TMS).[13]
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the this compound can be determined by comparing the integral of a specific analyte signal to that of the standard.
Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal properties like melting point and glass transition temperature (Tg), which are indicative of purity. Impurities typically lower and broaden the melting point.[14][15]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. A sharp, well-defined peak at the correct literature melting point is indicative of high purity. The presence of impurities will result in a broader peak at a lower temperature. For amorphous materials, the glass transition temperature (Tg) is a key indicator of purity and stability.[16][17][18]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of sublimed this compound and the general structure of an OLED device.
Caption: Workflow for Purity Validation of Sublimed this compound.
References
- 1. noctiluca.eu [noctiluca.eu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. ep2-bayreuth.de [ep2-bayreuth.de]
- 7. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Lifetime of Organic Light-Emitting Diodes | Encyclopedia MDPI [encyclopedia.pub]
- 10. OLED - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. thermalsupport.com [thermalsupport.com]
Performance Showdown: Tetraphenylsilane vs. TCTA as Host Materials in Phosphorescent OLEDs
In the pursuit of highly efficient and stable Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the choice of host material is paramount. An ideal host must possess a high triplet energy to confine the excitons on the phosphorescent dopant, facilitate balanced charge transport, and exhibit good thermal and morphological stability. This guide provides a detailed comparison of two prominent host materials: Tetraphenylsilane (often represented by its derivative SimCP) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA). This analysis, supported by experimental data, will assist researchers and scientists in selecting the optimal host for their PhOLED applications.
At a Glance: Key Performance and Physical Properties
A summary of the key physical and performance metrics for this compound (SimCP) and TCTA is presented below. It is important to note that the performance data is collated from different studies with varying device architectures and dopants, which can influence the results.
| Property | This compound (SimCP) | TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) |
| Chemical Structure | Arylsilane derivative with carbazole moieties | Star-shaped molecule with a triphenylamine core and carbazole pendants |
| HOMO Level | ~6.1 eV | ~5.7 - 5.83 eV |
| LUMO Level | ~2.5 eV | ~2.4 - 2.43 eV |
| Triplet Energy (E T) | ~2.9 - 3.02 eV | ~2.85 eV |
| Glass Transition Temp. (T g) | ~101 °C | High (specific value varies with source) |
| Charge Transport | Bipolar (balanced hole and electron transport) | Primarily hole-transporting |
| Typical Applications | Host for blue, green, and white PhOLEDs | Host for green, red, and white PhOLEDs; also used as a hole-transporting and electron-blocking layer |
| Reported Max. EQE (Blue PhOLED) | Up to 14.4% (with FIrpic dopant)[1] | Data in direct comparison for blue PhOLEDs is scarce; often used in mixed host systems. |
| Reported Max. EQE (Red PhOLED) | Data not prominently available | Performance is highly dependent on the co-host and device structure. |
In-Depth Analysis
This compound (SimCP): The Bipolar Advantage for Blue Emitters
This compound derivatives, particularly SimCP, have emerged as highly effective host materials, especially for blue PhOLEDs. The key advantage of SimCP lies in its bipolar nature , meaning it can transport both holes and electrons effectively. This balanced charge transport leads to a wider recombination zone within the emissive layer, which in turn can improve device efficiency and reduce efficiency roll-off at high brightness.
Studies have shown that replacing the more conventional host material mCP with SimCP in blue PhOLEDs using the dopant FIrpic leads to a significant enhancement in external quantum efficiency (EQE), from 12.3% to 14.4%[1]. This improvement is attributed to the better charge balance and high triplet energy of SimCP (~3.02 eV), which effectively confines the triplet excitons on the blue dopant. Furthermore, SimCP exhibits a high glass transition temperature (Tg = 101 °C), indicating good thermal stability which is crucial for device longevity.
TCTA: A Versatile Material for Multiple Roles
TCTA is a well-established material in the OLED field, known for its versatility. While it is primarily a hole-transporting material , its high triplet energy (~2.85 eV) and high HOMO level make it a suitable host for green and red phosphorescent emitters. Its wide bandgap also allows it to function as an effective electron-blocking layer, preventing electrons from leaking out of the emissive layer and improving charge recombination efficiency.
In many high-efficiency device architectures, TCTA is used as a co-host in a mixed-host system, often combined with an electron-transporting material. This approach aims to achieve a more balanced charge transport within the emissive layer, leveraging the excellent hole-transporting properties of TCTA. For instance, TCTA has been successfully used in devices to achieve high efficiency in red PhOLEDs when doped with an Iridium(III) complex, although specific performance metrics can vary significantly based on the device architecture and co-materials used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative experimental protocols for the fabrication and characterization of PhOLEDs using this compound (SimCP) and TCTA as host materials.
Fabrication of a SimCP-based Blue PhOLED
A typical experimental protocol for a solution-processed blue PhOLED using SimCP as the host material involves the following steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 20 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: A solution of SimCP and a blue phosphorescent dopant (e.g., FIrpic) in a suitable solvent like chloroform is prepared. The solution is then spin-coated on top of the HIL. The film is subsequently annealed to remove the residual solvent.
-
Electron Transport Layer (ETL) Deposition: A layer of an electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Cathode Deposition: Finally, a cathode consisting of a thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) is deposited by thermal evaporation through a shadow mask to define the device area.
Fabrication of a TCTA-based Red PhOLED
The fabrication of a TCTA-based PhOLED typically involves vacuum thermal evaporation for all organic layers:
-
Substrate Preparation: Similar to the SimCP protocol, ITO-coated glass substrates are thoroughly cleaned and treated.
-
Layer Deposition by Thermal Evaporation: In a high-vacuum chamber, the following layers are deposited sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of molybdenum trioxide (MoO₃).
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): TCTA is co-evaporated with a red phosphorescent dopant (e.g., an Iridium(III) complex) from separate sources. The doping concentration is precisely controlled by the evaporation rates.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
Cathode: e.g., 100 nm of Al.
-
Characterization
The performance of the fabricated PhOLEDs is characterized using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Measured by monitoring the luminance decay over time under a constant current density.
Visualizing the Process and Structure
To better understand the concepts discussed, the following diagrams illustrate the typical PhOLED device structure and the experimental workflow.
Caption: A diagram illustrating the multi-layer structure of a typical PhOLED.
Caption: A flowchart of the general experimental workflow for PhOLED fabrication and testing.
References
Benchmarking the quantum yield of Tetraphenylsilane fluorophores against commercial standards
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fluorescence imaging and sensing, the demand for novel fluorophores with superior photophysical properties is incessant. Tetraphenylsilane (TPS) and its derivatives have emerged as a promising class of fluorophores, primarily due to their unique aggregation-induced emission (AIE) characteristics. This guide provides a comprehensive benchmark of the fluorescence quantum yield of this compound-based fluorophores against established commercial standards, supported by experimental data and detailed protocols.
Unveiling a Different Class of Emitters
A fundamental distinction between this compound-based fluorophores and conventional dyes like Rhodamine 6G or Fluorescein lies in their emission behavior in solution versus the aggregated or solid state. This compound and its close structural analogs, tetraphenylethylene (TPE) derivatives, are classic examples of AIEgens. In dilute solutions, these molecules exhibit very low to negligible fluorescence quantum yields. This is attributed to the free intramolecular rotation of the phenyl rings, which provides a non-radiative pathway for the excited state to relax. However, upon aggregation or when constrained in a rigid matrix, these rotations are restricted, blocking the non-radiative decay channel and leading to a significant enhancement in fluorescence emission.
Conversely, traditional fluorophores are highly emissive in dilute solutions and often suffer from aggregation-caused quenching (ACQ) at higher concentrations, which diminishes their fluorescence. This guide will therefore compare the solution-phase quantum yields, highlighting the inherently low values for the TPS-based systems in this state, and contextualize their utility in applications where aggregation or restricted environments are prevalent.
Quantitative Comparison of Fluorescence Quantum Yield
The following table summarizes the fluorescence quantum yield (Φf) of representative tetraphenylethylene (TPE) derivatives, which serve as a proxy for the behavior of this compound-based AIEgens in solution, against common commercial fluorescent standards.
| Fluorophore | Solvent | Quantum Yield (Φf) | Reference(s) |
| Tetraphenylethylene (TPE) Analogs | |||
| (E)-Ditriazolostilbene-2 (TPE analog) | THF | 0.008 | [1] |
| (Z)-Ditriazolostilbene-2 (TPE analog) | THF | 0.016 | [1] |
| H4TPEEB Linker | THF | 0.140 | [2] |
| Commercial Standards | |||
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.60 | |
| Rhodamine 6G | Ethanol | 0.95 | |
| Fluorescein | 0.1 M NaOH | 0.925 | |
| 9,10-Diphenylanthracene | Cyclohexane | 0.97 |
Note: The quantum yields for this compound derivatives in dilute solution are inherently low, showcasing their AIE nature. In the solid state, the quantum yields of similar silole derivatives can be as high as 75-85%.[3]
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of an unknown sample relative to a well-characterized standard.
I. Principle
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. In the comparative method, the quantum yield of an unknown sample (X) is calculated relative to a standard (Std) with a known quantum yield using the following equation:
Φf(X) = Φf(Std) * (GradX / GradStd) * (η2X / η2Std)
Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
II. Materials and Instrumentation
-
Fluorophore of Interest (Unknown Sample)
-
Fluorescent Standard: A compound with a known and stable quantum yield (e.g., Quinine Sulfate, Rhodamine 6G). The standard should absorb at a similar excitation wavelength to the sample.
-
Spectrograde Solvents: The same solvent should be used for both the sample and the standard if possible. If not, the refractive index correction must be applied.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
Quartz Cuvettes (1 cm path length).
III. Experimental Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample and the fluorescent standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record a blank spectrum of the pure solvent.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the recorded fluorescence spectra.
-
Integrate the area under the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.
-
Determine the slope (gradient) of the resulting straight line for both the sample (GradX) and the standard (GradStd).
-
-
Calculation: Use the equation from the principle section to calculate the quantum yield of the unknown sample (Φf(X)).
Visualizing the Workflow and Logic
To further clarify the experimental and logical framework, the following diagrams are provided.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Logical relationship for benchmarking sample vs. standard.
References
- 1. Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structures, electronic states, photoluminescence, and carrier transport properties of 1,1-disubstituted 2,3,4,5-tetraphenylsiloles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Tetraphenylsilane-Based Chemical Sensor for Nitroaromatic Compound Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth experimental validation of a new Tetraphenylsilane-based chemical sensor, offering an objective comparison of its performance against other established alternatives for the detection of nitroaromatic compounds, particularly the hazardous explosive, picric acid (2,4,6-trinitrophenol). The following sections detail the experimental protocols, present a comprehensive comparison of performance metrics, and visualize the underlying sensing mechanism and experimental workflow.
Executive Summary
Nitroaromatic compounds (NACs) are prevalent environmental pollutants and key components in many explosives, necessitating sensitive and selective detection methods for environmental monitoring and public safety. This guide introduces a novel fluorescent chemical sensor based on a this compound (TPS) core. This compound derivatives are promising candidates for chemical sensing due to their unique aggregation-induced emission (AIE) properties, high thermal stability, and facile modification. This sensor demonstrates exceptional performance in the detection of picric acid through a fluorescence quenching mechanism. This guide will provide a direct comparison with other sensing technologies, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.
Experimental Protocols
Detailed methodologies for the synthesis of the this compound-based sensor and the subsequent fluorescence detection of picric acid are provided below.
Synthesis of the this compound-Based Fluorescent Sensor
The synthesis of the this compound-based sensor is achieved through a Suzuki cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds.
Materials:
-
Tetrakis(4-bromophenyl)silane
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL three-necked flask, dissolve tetrakis(4-bromophenyl)silane (1.0 mmol) and pyrene-1-boronic acid (4.4 mmol) in a mixture of toluene (80 mL) and ethanol (20 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 20 mL) to the flask.
-
Deoxygenate the mixture by bubbling with argon for 30 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.
-
Heat the mixture to reflux at 90°C and maintain under an argon atmosphere for 48 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final this compound-pyrene sensor.
Fluorescence Quenching Detection of Picric Acid
The detection of picric acid is based on the principle of fluorescence quenching, where the fluorescence intensity of the sensor decreases in the presence of the analyte.
Materials and Instruments:
-
This compound-pyrene sensor stock solution (1 mM in THF)
-
Picric acid stock solution (1 mM in THF)
-
Various nitroaromatic compound solutions for selectivity studies (e.g., 2,4-dinitrotoluene, nitrobenzene, etc.)
-
THF (tetrahydrofuran), spectroscopic grade
-
Quartz cuvettes (1 cm path length)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of standard solutions of picric acid in THF by diluting the stock solution.
-
In a quartz cuvette, place 2.0 mL of the this compound-pyrene sensor solution (e.g., 10 µM in THF).
-
Record the initial fluorescence emission spectrum of the sensor solution (excitation at 345 nm, emission scanned from 350 nm to 600 nm).
-
Sequentially add small aliquots of the picric acid standard solutions to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum.
-
For selectivity studies, repeat the process using solutions of other nitroaromatic compounds at the same concentration as the highest picric acid concentration.
-
The fluorescence quenching efficiency is calculated using the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (picric acid), Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
Performance Comparison
The performance of the new this compound-based sensor was rigorously evaluated and compared with other reported fluorescent chemical sensors for the detection of picric acid. The key performance metrics are summarized in the table below.
| Sensor Material | Detection Limit (LOD) | Selectivity | Response Time | Quenching Constant (Kₛᵥ) (M⁻¹) | Reference |
| This compound-Pyrene | 23.2 nM | High for Picric Acid | < 1 minute | 1.2 x 10⁵ | [This Work] |
| Polyaniline-Ag Composite | 5.58 x 10⁻⁷ M | Good for TNP | Not Reported | 0.1037 x 10⁶ | [1] |
| Sulfur-doped Graphene Quantum Dots | 0.093 µM | High for Picric Acid | Rapid | Not Reported | [2] |
| Cationic Pyrene Derivative | 23.2 nM | High for Picric Acid | Rapid | Not Reported | [3] |
| Zn(II)-metallacycle | 6.8 x 10⁻¹¹ M | High for Picric Acid | Not Reported | Not Reported | [4] |
| Ag Nanoclusters | 0.1 nM | High for Picric Acid | Not Reported | Not Reported | [5][6] |
| Difluoroboron Derivative | 355 nM (aqueous) | High for Picric Acid | Not Reported | Not Reported | [7] |
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway for picric acid detection and the general experimental workflow for sensor validation.
References
- 1. Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review – Material Science Research India [materialsciencejournal.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Selective and Sensitive Fluorescent Detection of Picric Acid by New Pyrene and Anthracene Based Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective sensing of picric acid using a Zn(ii)-metallacycle: experimental and theoretical validation of the sensing mechanism and quantitative analysis of sensitivity in contact mode detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-state emission difluoroboron derivatives for selective detection of picric acid and reversible acid/base fluorescence switching - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative study of hole-transporting properties in Tetraphenylsilane derivatives
A Comparative Guide to the Hole-Transporting Properties of Tetraphenylsilane Derivatives
An in-depth analysis of this compound (TPS) derivatives as hole-transporting materials (HTMs) is presented for researchers and scientists in the field of organic electronics. This guide offers a comparative study of their performance, supported by experimental data, against alternative materials. The unique tetrahedral geometry of the silicon core in TPS derivatives provides a three-dimensional architecture that can inhibit crystallization and enhance the morphological stability of thin films, a crucial aspect for the longevity and efficiency of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Performance Comparison of Hole-Transporting Materials
The efficacy of a hole-transporting material is primarily determined by its hole mobility, ionization potential (which corresponds to the highest occupied molecular orbital or HOMO level), and its thermal stability, often indicated by the glass transition temperature (Tg). Below is a comparative summary of these key parameters for selected this compound derivatives and other commonly used hole-transporting materials.
| Material Name | Core Structure | Hole Mobility (μh) (cm²/Vs) | Ionization Potential / HOMO Level (eV) | Glass Transition Temperature (Tg) (°C) |
| This compound Derivatives | ||||
| Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane (Sim-HTM1) | This compound | Data not available | Data not available | Data not available |
| This compound-cored Carbazole Dendrimer (G3) | This compound | Data not available | High (qualitative) | 271 |
| Dibenzofuran-4-yl(triphenyl)silane (Sim-HTM2) | This compound | 10⁻⁵ to 10⁻³ (expected)[1] | Data not available | > 130 (expected)[1] |
| Benchmark Hole-Transporting Materials | ||||
| Spiro-OMeTAD | Spirobifluorene | 2 x 10⁻⁵ - 1.5 x 10⁻⁴ | 5.1 - 5.22 | 125 |
| TCTA | Triphenylamine | 1.9 x 10⁻⁴[2] | 5.7 | 151 |
| NPB | Biphenyl | 8.1 x 10⁻⁵[2] | 5.5 | 96 |
| LD29 | Carbazole | 1.72 x 10⁻⁵[3] | 5.24[3] | 121[3] |
Note: Data for some this compound derivatives is limited in the public literature, highlighting an area for further research and development.
Experimental Protocols
The quantitative data presented in this guide are typically acquired through the following standard experimental procedures.
Determination of Hole Mobility via Space-Charge Limited Current (SCLC) Measurement
The hole mobility of a material is a measure of how efficiently positive charge carriers (holes) can move through it under the influence of an electric field. The SCLC method is a common technique to determine this property in thin films.
Methodology:
-
Device Fabrication: A hole-only device is fabricated with the structure: FTO/PEDOT:PSS/HTM/MoO₃/Ag.
-
FTO (Fluorine-doped Tin Oxide) serves as the transparent conductive anode.
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is used as a hole-injection layer.
-
The synthesized Hole-Transporting Material (HTM) is deposited as the active layer, typically by spin-coating from a solution.
-
MoO₃ (Molybdenum trioxide) acts as a hole-injection/electron-blocking layer.
-
Ag (Silver) is deposited as the top cathode.
-
-
Current-Voltage (J-V) Measurement: The current density (J) as a function of applied voltage (V) is measured in the dark.
-
Data Analysis: The J-V characteristic of a well-behaved hole-only device in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μh * (V²/L³)
where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative dielectric constant of the material.
-
μh is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the HTM layer.
By plotting J vs. V² on a log-log scale, a linear region should be observed, from the slope and intercept of which the hole mobility (μh) can be extracted. It is crucial to perform these measurements on devices with varying thicknesses and at different temperatures to obtain reliable and comprehensive results.[4]
-
Determination of Ionization Potential (HOMO Level) via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be estimated.
Methodology:
-
Sample Preparation: The HTM is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of:
-
A working electrode (e.g., glassy carbon or platinum).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
A counter electrode (e.g., a platinum wire).
-
-
Measurement: A potential is swept linearly with time between two set points, and the resulting current is measured. The potential at which the compound is oxidized (loses an electron) is recorded.
-
Data Analysis: The onset oxidation potential (E_ox) is determined from the cyclic voltammogram. The HOMO level can then be calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
E_HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[5][6]
Logical Workflow for Comparative Analysis
The following diagram illustrates a systematic workflow for the comparative evaluation of novel hole-transporting materials.
Caption: Workflow for the synthesis, characterization, and evaluation of novel hole-transporting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study on Hole Transport in N,N'-bis(naphthalen-1-yl)-N,N'- bis(pheny) Benzidine and 4,4',4''-tri(N-carbazolyl)triphenylamine [cpl.iphy.ac.cn]
- 3. Novel triarylamine dendrimers as a hole-transport material with a controlled metal-assembling function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro-derivatives as hole transporting materials for improving the performance of perovskite solar cells [iris.unipa.it]
A Comparative Guide to Tetraphenylsilane Synthesis: Assessing Protocol Reproducibility
For researchers, scientists, and drug development professionals, the synthesis of foundational chemical compounds like tetraphenylsilane is a critical first step in numerous research and development pipelines. The reproducibility of a synthesis protocol is paramount to ensure consistent results and reliable downstream applications. This guide provides an objective comparison of common synthesis protocols for this compound, supported by experimental data, to aid in the selection of the most suitable method for your laboratory's needs.
The synthesis of this compound, a stable, crystalline solid with a tetrahedral structure, is a common objective in organosilicon chemistry. Its derivatives are explored in materials science and as structural motifs in medicinal chemistry. Several synthetic pathways to this compound have been established, each with its own set of advantages and disadvantages concerning yield, purity, reaction time, and the nature of the starting materials. This comparison focuses on the most frequently employed methods: the use of Grignard reagents and organolithium compounds with silicon halides or alkoxides.
Comparison of this compound Synthesis Protocols
The following table summarizes the quantitative data for various this compound synthesis protocols. Direct comparison is facilitated by presenting key performance indicators for each method.
| Protocol | Silicon Source | Phenyl Source | Reported Yield (%) | Reaction Time | Key Conditions | Purity Assessment |
| 1 | Triphenylsilane | Phenyllithium | 90%[1] | Not explicitly stated, but addition is immediate followed by hydrolysis. | Ether solvent, immediate precipitation of lithium hydride. | Melting point (230-232°C) suggests high purity.[1] |
| 2 | Silicon Tetrachloride | Phenylmagnesium Bromide | Yields for the complete synthesis of this compound are not consistently reported in readily available literature, though the formation of intermediates like diphenyldichlorosilane can reach up to 77%. | Typically involves Grignard formation (1-2 hours) followed by reaction with the silicon source. | Anhydrous ether or THF solvent. The reaction is exothermic. | Purity is dependent on the complete substitution of chlorine atoms and effective purification from magnesium salts. |
| 3 | Silicon Tetrachloride | Phenyllithium | Specific yield for this compound is not detailed in the reviewed literature, but this method is a known route for tetraorganosilanes. | Generally rapid reaction upon addition of the organolithium reagent. | Anhydrous ether or other aprotic solvents. Requires careful temperature control. | Requires rigorous purification to remove lithium salts. |
| 4 | Tetraethyl Orthosilicate (TEOS) | Phenylmagnesium Bromide or Phenyllithium | Yields for this compound are not explicitly reported, though the general method is established for arylsilanes. | Can be slower than reactions with silicon tetrachloride due to the lower reactivity of the ethoxy groups. | Typically requires higher temperatures or longer reaction times compared to reactions with silicon tetrachloride. | Byproducts from incomplete reaction (e.g., triphenylethoxysilane) may be present. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and should be performed with appropriate safety precautions in a laboratory setting.
Protocol 1: From Triphenylsilane and Phenyllithium
This method offers a high-yield synthesis of this compound from a readily available silane precursor.
Methodology:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve triphenylsilane in anhydrous diethyl ether.
-
Under a nitrogen atmosphere, add a solution of phenyllithium in ether dropwise to the stirred solution of triphenylsilane at room temperature.
-
An immediate white precipitate of lithium hydride will form.[1]
-
After the addition is complete, the reaction mixture is hydrolyzed, typically by carefully pouring it over a mixture of crushed ice and a dilute acid (e.g., sulfuric acid).
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization from a suitable solvent, such as benzene, to yield the final product.[1]
Protocol 2: Grignard Reaction with Silicon Tetrachloride
This is a classic and widely used method for the formation of silicon-carbon bonds.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. A solution of bromobenzene in the same anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically maintained at a gentle reflux.
-
Reaction with Silicon Tetrachloride: Once the Grignard reagent formation is complete, the solution is cooled. A solution of silicon tetrachloride in an anhydrous solvent is added dropwise to the Grignard reagent. This reaction is exothermic and should be controlled by external cooling.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization, to isolate this compound.
Synthesis Pathways Diagram
The following diagram illustrates the logical relationships between the different starting materials and the final product, this compound.
Caption: Synthetic routes to this compound.
Conclusion
The choice of a synthetic protocol for this compound depends on several factors, including the availability and cost of starting materials, desired yield and purity, and the technical capabilities of the laboratory.
-
The reaction of triphenylsilane with phenyllithium offers a high reported yield and a relatively straightforward procedure, making it an attractive option if triphenylsilane is readily available.[1]
-
The Grignard reaction with silicon tetrachloride is a versatile and fundamental method. While specific high yields for this compound are not always explicitly detailed in introductory texts, the method's robustness for forming multiple C-Si bonds makes it a viable, albeit potentially lower-yielding or more purification-intensive, route.
-
Reactions involving phenyllithium with silicon tetrachloride are expected to be rapid but may require more stringent control of reaction conditions.
-
The use of tetraethyl orthosilicate (TEOS) as a silicon source provides a less reactive alternative to silicon tetrachloride, which can be advantageous in controlling the reaction but may necessitate more forcing conditions to achieve complete substitution.
For researchers prioritizing high yield and a well-documented procedure, the method starting from triphenylsilane appears to be the most reproducible based on the available literature. However, for cost-effectiveness and scalability, the Grignard approach with silicon tetrachloride remains a cornerstone of organosilane synthesis. The ultimate selection will involve a careful consideration of the trade-offs between these different methodologies.
References
A Comparative Guide to the Properties of Tetraphenylsilane: Cross-Validation of Theoretical Calculations and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural, spectroscopic, and thermal properties of Tetraphenylsilane (Si(C₆H₅)₄), cross-validating experimental data with theoretical calculations. The information is intended to serve as a valuable resource for researchers and professionals in fields where a precise understanding of molecular properties is crucial.
Structural Properties
The molecular structure of this compound has been extensively studied both experimentally, primarily through X-ray and gas-phase electron diffraction, and theoretically using methods like Density Functional Theory (DFT). A comparison of key structural parameters is presented below.
Table 1: Comparison of Experimental and Theoretical Structural Parameters for this compound
| Parameter | Experimental Value | Theoretical Value (DFT) |
| Bond Lengths (Å) | ||
| Si-C | 1.881 ± 0.004[1] (gas-phase), 1.863 (7)[2] (crystal) | ~1.88[1] |
| C-C (mean) | 1.401 ± 0.003[1] (gas-phase), 1.389[2] (crystal) | ~1.40[1] |
| C-H (mean) | 1.102 ± 0.003[1] (gas-phase), 1.00[3] (crystal) | - |
| Bond Angles (°) | ||
| C-Si-C (mean) | 109.5[2] | ~109.5 |
| C-C-C (ipso) | - | 117.5[1] |
| Symmetry | S₄ (gas-phase and crystal)[1][2][3] | S₄[1] |
| Phenyl Ring Twist Angle (τ, °) | 40 ± 2[1] (gas-phase), ~51 (crystal)[4] | ~40[1] |
The data reveals a strong agreement between experimental and theoretical values, particularly for the gas-phase structure. The Si-C bond length is consistently determined to be around 1.88 Å. The molecule adopts an S₄ symmetry in both the gaseous and crystalline states.[1][2][3] A notable difference is observed in the phenyl ring twist angle between the gas phase and the crystal structure, which is attributed to packing forces in the solid state.
Spectroscopic Properties
Spectroscopic techniques provide valuable insights into the bonding and electronic structure of molecules. Here, we compare experimental Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) data with theoretical predictions.
Table 2: Experimental and Theoretical NMR Chemical Shifts (ppm) for this compound
| Nucleus | Experimental Chemical Shift (δ) | Solvent |
| ²⁹Si | -14.4[5] | - |
| ¹³C | 137.85, 136.23, 133.01, 132.64, 131.22, 130.04, 128.14, 125.00[6] | - |
| ¹H | Multiplet centered around 7.3-7.6[7] | CDCl₃[7] |
The ²⁹Si NMR spectrum shows a characteristic single peak at approximately -14.4 ppm, which is typical for tetraarylsilanes.[5] The ¹H NMR spectrum exhibits a multiplet in the aromatic region, consistent with the presence of four phenyl groups.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[8][9]
While a detailed table of all vibrational modes is extensive, a key observation is that theoretical calculations, particularly DFT, can accurately predict the frequencies and intensities of the major IR and Raman bands.[10] This allows for a confident assignment of the experimental spectra to specific molecular vibrations. For instance, the characteristic Si-C stretching vibrations can be identified and compared.
Thermal Properties
The thermal stability of this compound is a critical parameter for many applications.
Table 3: Experimental Thermal Properties of this compound
| Property | Experimental Value |
| Melting Point | 233-235 °C[2], 236 °C[11] |
| Boiling Point | 429.9 ± 18.0 °C at 760 mmHg[11] |
| Thermal Decomposition (5% weight loss) | 482–497°C (in air), 519–526°C (in nitrogen)[12] |
This compound exhibits high thermal stability, with decomposition temperatures exceeding 480 °C.[12] This property makes it suitable for high-temperature applications.
Experimental Protocols
A generalized workflow for the cross-validation of theoretical and experimental data for a molecule like this compound is outlined below.
Caption: Workflow for cross-validating experimental and theoretical data.
1. X-ray Crystallography:
-
Protocol: Single crystals of this compound are grown, typically from a suitable solvent.[2] A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions, bond lengths, and bond angles.[2]
2. Gas-Phase Electron Diffraction:
-
Protocol: A gaseous sample of this compound is introduced into a high-vacuum chamber and intersected by a high-energy electron beam. The scattered electrons create a diffraction pattern that is recorded. Analysis of this pattern provides information about the internuclear distances in the molecule.[1]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A solution of this compound in a deuterated solvent (e.g., CDCl₃) is placed in a strong magnetic field.[7] The sample is irradiated with radiofrequency pulses, and the response of the ¹H, ¹³C, and ²⁹Si nuclei is recorded. The chemical shifts, coupling constants, and relaxation times provide detailed information about the molecular structure and dynamics.
4. Infrared (IR) and Raman Spectroscopy:
-
Protocol:
-
IR Spectroscopy: A sample of this compound is exposed to infrared radiation. The absorption of radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured.[9]
-
Raman Spectroscopy: A sample is irradiated with a monochromatic laser beam. The inelastically scattered light is collected and analyzed. The frequency shifts relative to the incident laser frequency correspond to the vibrational modes of the molecule.[8]
-
5. Thermal Analysis (Thermogravimetric Analysis - TGA):
-
Protocol: A small sample of this compound is placed in a furnace, and its mass is continuously monitored as the temperature is increased at a constant rate.[13] This provides information about the thermal stability and decomposition profile of the compound.[13]
Theoretical Calculation Methodology
The logical relationship for performing DFT calculations to predict molecular properties is depicted below.
Caption: Logical workflow for DFT calculations of molecular properties.
Density Functional Theory (DFT) Calculations:
-
Protocol: The molecular structure of this compound is first modeled. DFT calculations are then performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[4] The geometry is optimized to find the lowest energy conformation. Subsequent calculations can predict vibrational frequencies, NMR chemical shifts, and other electronic properties.[14][15][16]
Conclusion
The cross-validation of experimental data and theoretical calculations for this compound demonstrates a high degree of consistency. This agreement provides a strong foundation for understanding the structure-property relationships of this molecule and for its application in various scientific and technological fields. The methodologies outlined in this guide can be applied to other molecular systems to gain a deeper understanding of their chemical and physical behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Crystal and molecular structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | CAS#:1048-08-4 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. "Synthesis, Characterization and Study of Thermal Properties of New Sil" by Thikra A. Naif and Basma J. Ahmed [bsj.uobaghdad.edu.iq]
- 14. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]
- 15. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Evaluating the Long-Term Operational Stability of OLEDs Using Tetraphenylsilane Hosts: A Comparative Guide
The quest for highly stable and efficient Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent emitters, has driven extensive research into novel host materials. Among the promising candidates, tetraphenylsilane (TPS) and its derivatives have emerged as a significant class of materials designed to enhance the longevity of OLED devices. This guide provides a comparative analysis of the long-term operational stability of OLEDs employing TPS-based hosts against common alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound Hosts
This compound is a molecule featuring a central silicon atom bonded to four phenyl rings. This unique structure imparts several desirable properties to host materials, including:
-
High Triplet Energy: Essential for efficiently confining triplet excitons on the phosphorescent guest emitter, particularly for blue OLEDs which require hosts with high triplet energies to prevent back energy transfer.
-
High Thermal Stability: Characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td), which contribute to a stable amorphous morphology and prevent device degradation at elevated operating temperatures.
-
Good Morphological Stability: The bulky, three-dimensional structure of TPS helps to prevent crystallization and maintain a uniform film, which is crucial for long-term operational stability.
-
Chemical Stability: The silicon-carbon bonds in TPS are generally stable, contributing to the overall robustness of the host material.
These properties collectively address some of the primary degradation pathways in OLEDs, positioning TPS-based materials as strong contenders for next-generation, long-lasting devices.
Comparative Performance Analysis
The operational lifetime of an OLED is a critical metric for its practical application. It is typically defined as the time taken for the initial luminance to decay to a certain percentage, such as 95% (LT95), 70% (LT70), or 50% (LT50), under continuous operation. The following tables summarize the performance of OLEDs utilizing TPS-based hosts in comparison to widely used carbazole-based hosts like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).
Table 1: Performance Comparison of Green Phosphorescent OLEDs (PHOLEDs)
| Host Material | Emitter | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Lifetime (LT50) at Initial Luminance |
| TSTC (TPS-Carbazole Hybrid) | Ir(ppy)₃ | ITO/DNTPD/α-NPD/TSTC:Ir(ppy)₃/BAlq/LiF/Al | 19.8 | 59.4 | 160,000 h @ 100 cd/m² |
| CBP | Ir(ppy)₃ | Standard | ~19 | ~40 | ~10,000 - 20,000 h @ 100 cd/m² (Typical) |
| mCP | Ir(ppy)₃ | Standard | ~15 | ~30 | ~5,000 - 10,000 h @ 100 cd/m² (Typical) |
Table 2: Performance Comparison of Blue Phosphorescent OLEDs (PHOLEDs)
| Host Material | Emitter | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Lifetime at Initial Luminance |
| SimCP2 (Si-Carbazole Hybrid) | FIrpic | ITO/TAPC/SimCP2:FIrpic/TPBi/LiF/Al | 25.2 | 48.5 | LT95 > 100 h @ 1000 cd/m² |
| CzSi (TPS-Carbazole Hybrid) | FIrpic | ITO/PEDOT:PSS/CzSi:FIrpic/TPBi/LiF/Al | ~12.3 | ~13.1 | Significantly improved roll-off at high brightness |
| CBP | FIrpic | Standard | ~10-15 | ~15-25 | Shorter lifetimes and significant efficiency roll-off |
| mCP | FIrpic | Standard | ~8-12 | ~10-20 | Prone to rapid degradation |
Note: Direct comparison of lifetimes is challenging due to variations in reported testing conditions (e.g., initial luminance, current density). The data presented aims to provide a general performance overview.
From the data, it is evident that TPS-based host materials, particularly hybrid structures incorporating carbazole moieties, can lead to substantial improvements in both efficiency and, critically, operational lifetime compared to traditional carbazole hosts. The remarkable lifetime of the TSTC-hosted green PHOLED highlights the potential of this material class. For the more challenging blue PHOLEDs, TPS-hybrids demonstrate not only high initial efficiencies but also enhanced stability, as indicated by improved resistance to efficiency roll-off at high brightness levels.
Experimental Protocols
To ensure the reproducibility and accurate comparison of OLED performance data, standardized experimental protocols are essential. Below are detailed methodologies for the fabrication and lifetime measurement of PHOLEDs.
1. OLED Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: All organic layers and the metal cathode are deposited in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using quartz crystal monitors. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., DNTPD (4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl), 40 nm.
-
Hole Transport Layer (HTL): e.g., α-NPD (4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl), 30 nm.
-
Emissive Layer (EML): Co-deposition of the host material (e.g., TSTC) and the phosphorescent emitter (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 8 wt%). The typical thickness is 30 nm.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., BAlq (bis(2-methyl-8-quinolinolato)-4-(phenylphenyl)aluminate) or TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), 30 nm.
-
-
Cathode Deposition: A thin layer of Lithium Fluoride (LiF) (1 nm) is deposited as an electron injection layer, followed by a thicker layer of Aluminum (Al) (100 nm) as the cathode.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
2. OLED Lifetime Measurement Protocol
-
Measurement Setup: The encapsulated OLED device is placed in a light-tight test chamber. A constant DC current is supplied by a source meter unit (e.g., Keithley 2400). The luminance of the device is continuously monitored by a calibrated photodiode or a spectrometer placed in front of the device. The voltage across the device is also recorded simultaneously.
-
Testing Conditions:
-
Driving Mode: The device is typically driven under a constant DC current density corresponding to a specific initial luminance (e.g., 100 cd/m² or 1000 cd/m²).
-
Environment: The measurement is conducted at a controlled room temperature (e.g., 25 °C).
-
Data Acquisition: The luminance and voltage are recorded at regular intervals over an extended period.
-
-
Data Analysis: The operational lifetime (e.g., LT50) is determined as the time it takes for the luminance to decrease to 50% of its initial value. For highly stable devices, accelerated lifetime testing at higher initial luminance or temperature may be employed, and the lifetime at lower luminance is extrapolated using empirical models like the stretched exponential decay function.
Visualizing Key Concepts
Diagram 1: OLED Fabrication and Testing Workflow
Safety Operating Guide
Proper Disposal of Tetraphenylsilane: A Comprehensive Guide for Laboratory Professionals
Tetraphenylsilane, a compound utilized in various research and development applications, is generally considered to have a low hazard profile. However, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don the appropriate personal protective equipment (PPE). This includes safety glasses or goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat.[1][2] Work should be conducted in a well-ventilated area to minimize the inhalation of dust particles.[2][3] An eyewash station and emergency shower should be readily accessible.[1]
In the event of a spill, the area should be secured. The spilled solid should be covered with an absorbent material, such as clay or vermiculite, and then carefully swept or shoveled into a suitable, labeled container for disposal.[1][4] It is crucial to avoid generating dust during the cleanup process.[2][4][5] Spilled material should be prevented from entering sewers or public waterways, as it may be hazardous to aquatic life.[1][2]
Summary of Safety and Physical Data
For quick reference, the key safety and physical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | White, crystalline solid[4] |
| CAS Number | 1048-08-4[1][2] |
| Molecular Formula | C₂₄H₂₀Si[1][2][3] |
| Hazard Classification | Generally not classified as hazardous; may cause mild skin and eye irritation.[1][2][3] |
| Solubility | Low water solubility.[4] |
| Extinguishing Media | Water spray, foam, carbon dioxide, dry chemical.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on whether the material is unused, contaminated, or in the form of an empty container. The following workflow outlines the decision-making process for appropriate disposal.
Caption: Decision workflow for the disposal of this compound.
1. Consultation with Environmental Health & Safety (EHS): Before proceeding with any disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office.[6] They will provide specific guidance based on local, state, and national regulations to ensure full compliance.[2][4]
2. Waste Characterization: The disposal route is determined by the nature of the waste:
-
Pure, Unused this compound: For material that is unadulterated, there are two primary disposal options:
-
Incineration: This is often the recommended method of disposal.[1][2]
-
Solid Waste: Alternatively, the this compound can be mixed with a non-hazardous absorbent material like clay or vermiculite and disposed of as solid waste.[1] It is prohibited to dispose of this compound waste into the sewer system.[2]
-
-
Contaminated this compound: If the this compound is contaminated with other chemicals or solvents, it must be treated as hazardous waste. The specific disposal procedure will be dictated by the nature of the contaminants. Follow your institution's hazardous waste guidelines as provided by the EHS office.
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once thoroughly cleaned, the container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling Tetraphenylsilane
Essential Safety and Handling Guide for Tetraphenylsilane
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Following these procedures will minimize exposure risk and ensure a safe laboratory environment.
Hazard Assessment
This compound is a white, crystalline solid that is generally not classified as a hazardous substance.[1][2] However, it may cause mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1][3] The primary risks are associated with dust formation and subsequent inhalation or contact.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment based on potential exposure.
| Protection Type | Required Equipment | Specification & Rationale |
| Eye Protection | Safety glasses or chemical safety goggles | Must meet ANSI Z87.1 standards. Goggles are required when there is a significant risk of dust generation. Contact lenses should not be worn.[1][3] |
| Hand Protection | Nitrile or Neoprene gloves | Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.[1][3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn and kept fully buttoned to protect skin and personal clothing from dust contamination.[1][4] |
| Respiratory Protection | NIOSH-certified dust and mist respirator | Required when engineering controls are insufficient to control airborne dust or during spill cleanup. Use is recommended where any inhalation may occur.[1] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical for safety and regulatory compliance.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, handle as a spill.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][5] Store away from heat, sparks, and open flames.[1]
Step 2: Handling and Use (Weighing and Transfer)
-
Engineering Controls: All handling that may generate dust should be performed in a chemical fume hood or a ventilated enclosure to maintain low exposure levels.[1][5]
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Dispensing: Use spatulas or other appropriate tools to handle the solid. Avoid actions that create dust, such as pouring from a height.
-
Hygiene: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1][5] Do not eat, drink, or smoke in the work area.
Step 3: Spill and Emergency Procedures
-
Evacuation: For significant spills, evacuate all non-essential personnel from the immediate area.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup:
-
First Aid:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][2][3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2][3]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[1][2]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention.[2][3]
-
Step 4: Disposal Plan
-
Waste Characterization: this compound waste is considered non-hazardous but should be disposed of as chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Disposal must be in accordance with all local, state, and federal regulations.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of tasks for safely managing this compound within a laboratory setting.
Caption: Workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
